4-Nitrostilbene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCOWXWCHUSMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314725 | |
| Record name | trans-4-Nitrostilbene | |
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Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-20-8, 4003-94-5, 6624-53-9 | |
| Record name | trans-4-Nitrostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stilbene, 4-nitro-, (E)- | |
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| Record name | 4-Nitrostilbene | |
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| Record name | 4-Nitrostilbene | |
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| Record name | (E)-4-Nitrostilbene | |
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| Record name | cis-p-Nitrostilbene | |
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| Record name | trans-4-Nitrostilbene | |
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| Record name | p-nitrostilbene | |
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| Record name | 4-NITROSTILBENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrostilbene
Introduction: The Significance of the Stilbene Scaffold
Stilbenoids, a class of naturally occurring phenolic compounds, and their synthetic analogs have garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. At the core of this class of molecules is the stilbene scaffold (1,2-diphenylethylene), a deceptively simple structure that offers a remarkable degree of chemical versatility. The introduction of various functional groups onto the phenyl rings can dramatically modulate the molecule's electronic, optical, and biological properties. 4-Nitrostilbene, characterized by the presence of a nitro group at the para position of one of the phenyl rings, serves as a key intermediate in the synthesis of a wide array of derivatives with potential applications in nonlinear optics, molecular electronics, and as precursors for pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques employed for its thorough characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthetic Methodologies for this compound
The creation of the central carbon-carbon double bond in stilbene derivatives is the critical step in their synthesis. Several powerful olefination reactions have been developed and refined to achieve this transformation with high efficiency and stereoselectivity. This section will delve into the theoretical underpinnings and practical application of three cornerstone methods for the synthesis of this compound: the Wittig reaction, the Heck reaction, and the Horner-Wadsworth-Emmons reaction.
The Wittig Reaction: A Classic Approach to Alkene Synthesis
Discovered by Georg Wittig in 1954, the Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The reaction is lauded for its reliability and the high degree of regioselectivity in placing the double bond.
Mechanism and Rationale:
The Wittig reaction is initiated by the deprotonation of a phosphonium salt, in this case, benzyltriphenylphosphonium chloride, by a strong base to form a phosphorus ylide. This ylide, a resonance-stabilized carbanion, acts as a potent nucleophile. The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This initial attack leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. The driving force of the reaction is the thermodynamically favorable fragmentation of the oxaphosphetane into the desired alkene (this compound) and the highly stable triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of trans-stilbenes, non-stabilized ylides often yield a mixture of (E)- and (Z)-isomers, which can then be isomerized to the more stable trans-isomer.
Visualizing the Wittig Reaction Mechanism:
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Experimental Protocol: Wittig Synthesis of this compound
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Ylide Generation: In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.1 eq) with 4-nitrobenzaldehyde (1.0 eq) in dichloromethane.
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Reaction Initiation: Add a solution of aqueous sodium hydroxide (e.g., 10 M) to the flask and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-2 hours), separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Isomerization (Optional but Recommended): To convert the (Z)-isomer to the more stable (E)-isomer, the crude product can be dissolved in a suitable solvent (e.g., dichloromethane or toluene), a catalytic amount of iodine added, and the solution exposed to light.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the desired this compound.
The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the synthesis of substituted alkenes. This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.
Mechanism and Rationale:
The catalytic cycle of the Heck reaction begins with the oxidative addition of an aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) to a palladium(0) complex, forming a palladium(II) species. This is followed by the coordination of the alkene (styrene) to the palladium center. A migratory insertion of the alkene into the aryl-palladium bond then occurs, forming a new carbon-carbon bond. The subsequent step is a β-hydride elimination, which releases the substituted alkene product (this compound) and a hydridopalladium complex. Finally, the base regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Visualizing the Heck Reaction Mechanism:
Caption: Catalytic cycle of the Heck reaction for this compound synthesis.
Experimental Protocol: Heck Synthesis of this compound
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Reaction Setup: In a reaction vessel, combine 4-bromonitrobenzene (1.0 eq), styrene (1.2 eq), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand like triphenylphosphine (2-10 mol%), and a base such as triethylamine or potassium carbonate in a suitable solvent (e.g., DMF, acetonitrile, or toluene).
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Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C. The reaction progress can be monitored by TLC or GC-MS.
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Work-up: After completion, cool the reaction mixture and filter to remove the catalyst and any inorganic salts. The filtrate can be diluted with an organic solvent and washed with water to remove the solvent and any remaining base.
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Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions instead of phosphonium ylides. This reaction is particularly advantageous for the synthesis of (E)-alkenes with high stereoselectivity.
Mechanism and Rationale:
The HWE reaction begins with the deprotonation of a phosphonate ester, such as diethyl benzylphosphonate, using a base to generate a phosphonate carbanion. This carbanion is more nucleophilic and less basic than the corresponding Wittig ylide. The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl group of 4-nitrobenzaldehyde to form an intermediate. This intermediate eliminates a dialkylphosphate salt, which is water-soluble and easily removed, to yield the alkene. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.
Visualizing the HWE Reaction Mechanism:
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: HWE Synthesis of this compound
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Carbanion Formation: In a dry, inert atmosphere, add a base such as sodium hydride to a solution of diethyl benzylphosphonate in an anhydrous solvent like THF or DME. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
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Aldehyde Addition: Cool the reaction mixture in an ice bath and add a solution of 4-nitrobenzaldehyde in the same anhydrous solvent dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.
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Work-up: Quench the reaction by the careful addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization to afford pure (E)-4-nitrostilbene.
Part 2: Comprehensive Characterization of this compound
Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic and physical characterization techniques is employed for this purpose.
Visualizing the General Experimental Workflow:
Caption: General experimental workflow for this compound synthesis and characterization.
Spectroscopic and Physical Data
The following table summarizes the key characterization data for (E)-4-nitrostilbene.
| Technique | Parameter | Expected Value/Observation | Reference |
| ¹H NMR | Chemical Shift (δ) | ~8.20 (d, 2H, Ar-H ortho to NO₂), ~7.61 (d, 2H, Ar-H meta to NO₂), ~7.54 (d, 2H, Ar-H), ~7.39 (t, 2H, Ar-H), ~7.33 (t, 1H, Ar-H), ~7.25 (d, 1H, vinylic H), ~7.13 (d, 1H, vinylic H) | |
| Coupling Constant (J) | Vinylic protons: ~16.2 Hz (indicative of trans geometry) | ||
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to aromatic and vinylic carbons. The carbon bearing the nitro group will be downfield. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 225 | |
| Key Fragments | m/z = 178, 179 | ||
| Melting Point | ~157 °C | ||
| FT-IR | Wavenumber (cm⁻¹) | ~1500-1550 and ~1340-1350 (N-O stretching of nitro group), ~960-970 (C-H out-of-plane bend of trans-alkene) | |
| UV-Vis | λmax | Dependent on solvent, typically in the UV-A range due to the extended conjugation. |
In-depth Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the trans geometry of the double bond, as evidenced by the large coupling constant (J ≈ 16 Hz) between the vinylic protons. The aromatic region of the spectrum will show distinct signals for the two phenyl rings, with the protons on the nitro-substituted ring appearing further downfield due to the electron-withdrawing nature of the nitro group. ¹³C NMR will complement this by showing the correct number of carbon signals and their expected chemical shifts.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a clear molecular ion peak at m/z 225, corresponding to the molecular
An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrostilbene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Nitrostilbene, a key stilbenoid derivative with significant applications in materials science and as a synthetic intermediate in drug development. This document delves into the compound's structural, spectroscopic, and electronic characteristics, offering field-proven insights and detailed experimental protocols for its synthesis and characterization. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's behavior and to facilitate its application in their respective fields.
Introduction: The Significance of this compound
This compound, a derivative of stilbene, is characterized by the presence of a nitro group at the para position of one of the phenyl rings. This substitution pattern imparts a significant dipole moment and unique electronic properties to the molecule, making it a subject of interest for various applications. The extended π-conjugation across the stilbene backbone, coupled with the electron-withdrawing nature of the nitro group, gives rise to its characteristic spectroscopic and photochemical behaviors. Understanding these fundamental properties is crucial for leveraging this compound in the design of novel materials with applications in nonlinear optics and as a potential scaffold in medicinal chemistry. Research has also explored its genotoxic potential, highlighting the importance of a thorough understanding of its reactivity and interactions at a molecular level.
Molecular Identity and Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These properties are critical for handling, storage, and initial experimental design.
Chemical Structure and Nomenclature
-
IUPAC Name: 1-nitro-4-[(E)-2-phenylethenyl]benzene[1]
-
Synonyms: (E)-4-Nitrostilbene, trans-4-Nitrostilbene, p-Nitrostilbene[1]
-
Chemical Formula: C₁₄H₁₁NO₂[1]
-
Molecular Weight: 225.24 g/mol [1]
-
CAS Number: 1694-20-8 (for the trans-isomer)[1]
Table 1: Key Physicochemical Data for trans-4-Nitrostilbene
| Property | Value | Source |
| Melting Point | 157 °C | ChemicalBook |
| Boiling Point | 366.75 °C (rough estimate) | ChemicalBook |
| Appearance | Yellow crystalline solid | N/A |
| Solubility | Soluble in many organic solvents. Specific quantitative data is limited, but it is known to be recrystallized from ethanol. | General Knowledge |
Note: The majority of research and applications focus on the more stable trans-isomer.
Spectroscopic Characterization: A Window into Molecular Behavior
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Each method provides a unique fingerprint of the molecule's electronic and vibrational states.
UV-Visible Spectroscopy
The UV-Vis spectrum of trans-4-Nitrostilbene is dominated by a strong absorption band in the near-UV region, which is attributed to a π → π* electronic transition within the conjugated stilbene system. The presence of the nitro group can influence the position and intensity of this absorption maximum (λmax). In nitrostilbene derivatives, an absorption band is typically observed at approximately 350 nm in acidic pH. The extended conjugation in the molecule allows for the delocalization of electrons, and the energy of this transition is sensitive to the solvent polarity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for confirming the structure of this compound and are particularly useful for distinguishing between the cis and trans isomers.
1H NMR (400 MHz, CDCl₃): The proton NMR spectrum of trans-4-Nitrostilbene exhibits characteristic signals for the aromatic and vinylic protons. The protons on the nitro-substituted phenyl ring are typically shifted downfield due to the electron-withdrawing effect of the NO₂ group. A key feature is the coupling constant between the two vinylic protons, which is typically around 16 Hz for the trans isomer, confirming the stereochemistry.
-
δ 8.20 (d, 2H): Protons ortho to the nitro group.
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δ 7.61 (d, 2H): Protons meta to the nitro group.
-
δ 7.54 (d, 2H): Protons on the unsubstituted phenyl ring.
-
δ 7.39 (t, 2H): Protons on the unsubstituted phenyl ring.
-
δ 7.33 (t, 1H): Proton on the unsubstituted phenyl ring.
-
δ 7.25 (d, 1H, J = 16.2 Hz): Vinylic proton.
-
δ 7.13 (d, 1H, J = 16.2 Hz): Vinylic proton.[3]
13C NMR: The carbon NMR spectrum provides further structural confirmation, with the carbons of the nitro-substituted ring showing distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic vibrational frequencies that correspond to its functional groups.
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~3050 cm⁻¹: C-H stretching of the aromatic and vinylic protons.
-
~1590 cm⁻¹ and ~1490 cm⁻¹: C=C stretching of the aromatic rings.
-
~1500 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂), respectively. These are strong and characteristic bands.[4]
-
~965 cm⁻¹: C-H out-of-plane bending of the trans-vinylic protons, a key diagnostic peak for the trans isomer.
Synthesis and Purification: From Benchtop to Application
The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired scale, stereoselectivity, and available starting materials.
Wittig Reaction: A Classic Approach
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphorus ylides. For the synthesis of trans-4-Nitrostilbene, 4-nitrobenzaldehyde is reacted with the ylide generated from benzyltriphenylphosphonium chloride.
-
Ylide Generation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in an appropriate solvent (e.g., dichloromethane).
-
Reaction with Aldehyde: Add 4-nitrobenzaldehyde to the suspension.
-
Base Addition: Slowly add a strong base (e.g., a 50% aqueous solution of sodium hydroxide) to the vigorously stirred mixture. The reaction is often biphasic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, which may be a mixture of cis and trans isomers, is then purified by recrystallization, often from ethanol, to yield the more stable trans-4-Nitrostilbene.[5][6]
Caption: The Wittig reaction pathway for the synthesis of this compound.
Heck Reaction: A Palladium-Catalyzed Alternative
The Heck reaction offers a powerful method for carbon-carbon bond formation, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex. For this compound synthesis, this could involve the reaction of 4-bromonitrobenzene with styrene.
-
Reaction Setup: In a reaction vessel, combine 4-bromonitrobenzene, styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).[7]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 100-140 °C) and stir for the required duration.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization to obtain pure trans-4-Nitrostilbene.
Caption: Catalytic cycle of the Heck reaction for this compound synthesis.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity this compound, particularly for applications in materials science and drug development where purity is paramount. Ethanol is a commonly used solvent for this purpose.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying to remove any remaining solvent.[8][9]
Solid-State Structure: Insights from X-ray Crystallography
The three-dimensional arrangement of molecules in the solid state is crucial for understanding a material's bulk properties. X-ray crystallography has provided detailed insights into the crystal structure of trans-4-Nitrostilbene.
The crystal structure of trans-4-nitrostilbene reveals that the molecule is nearly planar, with a slight twist between the two phenyl rings. The dihedral angle between the mean planes of the benzene rings is approximately 8.42°. The nitro group is almost coplanar with the attached benzene ring, with a small rotation of about 5.84°. In the crystal lattice, molecules are linked by weak C-H···O hydrogen bonds.[10]
Computational Insights: Understanding Electronic Properties
Computational chemistry provides a powerful lens to investigate the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. For this compound, the HOMO is typically localized on the stilbene backbone and the unsubstituted phenyl ring, while the LUMO is predominantly located on the nitro-substituted phenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's electronic excitation energy and can be correlated with the λmax observed in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. This charge-transfer character from the stilbene backbone to the nitro-phenyl moiety is a defining feature of its electronic structure.[11][12]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. From its fundamental molecular identity and spectroscopic fingerprints to its synthesis, purification, and solid-state structure, a comprehensive picture of this important stilbenoid has been presented. The inclusion of detailed experimental protocols and insights from computational studies aims to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. The unique combination of a conjugated stilbene core with a powerful electron-withdrawing nitro group ensures that this compound will continue to be a molecule of significant interest in the development of advanced materials and as a versatile building block in organic synthesis.
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An In-Depth Technical Guide to 4-Nitrostilbene for Advanced Research
This guide provides a comprehensive technical overview of 4-Nitrostilbene, a key organic compound with significant applications in materials science and drug development. Intended for researchers, scientists, and professionals in related fields, this document delves into the core chemical and physical properties, synthesis methodologies, and notable applications of this compound, with a focus on its isomeric forms.
Core Identification and Molecular Architecture
This compound, a derivative of stilbene, is characterized by the presence of a nitro group (-NO₂) attached to one of the phenyl rings. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior and applications. The compound primarily exists as two geometric isomers, (E) (trans) and (Z) (cis), which exhibit distinct physical properties and stability.
The fundamental details of this compound are summarized below:
| Identifier | (E)-4-Nitrostilbene | (Z)-4-Nitrostilbene |
| CAS Number | 1694-20-8[1][2] | 6624-53-9[3][4] |
| Molecular Formula | C₁₄H₁₁NO₂[1][5] | C₁₄H₁₁NO₂[3][4] |
| Molecular Weight | 225.24 g/mol [1][5] | 225.25 g/mol [3][4] |
| IUPAC Name | 1-nitro-4-[(E)-2-phenylethenyl]benzene[5] | 1-nitro-4-[(Z)-2-phenylethenyl]benzene |
The structural difference between the (E) and (Z) isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond. The (E) isomer, being thermodynamically more stable, is the more commonly studied form.
Caption: 2D structures of (E)- and (Z)-4-Nitrostilbene.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application, and analysis. The properties of the more stable (E)-isomer are well-documented.
| Property | Value for (E)-4-Nitrostilbene |
| Melting Point | 155-158 °C |
| Boiling Point | 342.8 °C at 760 mmHg (Predicted)[3] |
| Density | 1.22 g/cm³ (Predicted)[3] |
| Appearance | Yellow crystalline solid |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. |
| Flash Point | 153.5 °C[3] |
Synthesis Protocols: A Scientist's Perspective
The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired isomer, required purity, and available starting materials. The Wittig and Heck reactions are two of the most prominent and reliable methods.
The Wittig Reaction: Precision in Alkene Synthesis
The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[6][7] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[6] For the synthesis of this compound, this reaction typically involves the reaction of 4-nitrobenzaldehyde with a benzyl-derived phosphonium ylide.
Caption: Generalized workflow for the Wittig synthesis of this compound.
Experimental Protocol: Synthesis of (E)-4-Nitrostilbene via Wittig Reaction
-
Phosphonium Salt Preparation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Generation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at this temperature for 30 minutes.
-
Reaction with Aldehyde: Dissolve 4-nitrobenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (E)-4-Nitrostilbene.
Causality Insight: The use of a non-stabilized ylide in this reaction generally favors the formation of the (Z)-isomer under salt-free conditions, while the presence of lithium salts can promote the formation of the thermodynamically more stable (E)-isomer. The choice of solvent and base is critical in controlling the stereoselectivity.
The Heck Reaction: Palladium-Catalyzed C-C Bond Formation
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another efficient route to stilbene derivatives.[8] For this compound synthesis, this typically involves the coupling of 4-bromonitrobenzene or 4-iodonitrobenzene with styrene in the presence of a palladium catalyst and a base.[9]
Experimental Protocol: Synthesis of (E)-4-Nitrostilbene via Heck Reaction
-
Reaction Setup: To a reaction vessel, add 4-bromonitrobenzene, styrene (typically in a slight excess), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or sodium acetate).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield pure (E)-4-Nitrostilbene.
Self-Validating System: The progress of the Heck reaction can be reliably monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Applications in Scientific Research
The unique electronic structure of this compound, featuring an electron-donating phenyl group and an electron-withdrawing nitrophenyl group connected by a conjugated π-system, gives rise to its interesting properties and applications.
Nonlinear Optics (NLO)
Substituted stilbenes, particularly those with push-pull electronic systems like this compound derivatives, are of significant interest in the field of nonlinear optics.[10][11] These molecules can exhibit large second-order nonlinear optical responses, making them candidates for applications in electro-optic modulation, frequency doubling, and other photonic technologies.[12][13] The non-centrosymmetric arrangement of these chromophores in a material is a key requirement for second-harmonic generation.[10]
Precursor in Drug Development and Biological Studies
Stilbene derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] this compound can serve as a versatile synthetic intermediate for the preparation of more complex, biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a library of novel compounds for pharmacological screening. For instance, certain nitrostilbene derivatives have been investigated as potential anti-influenza virus agents.[16]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: Harmful if swallowed.[17] May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17] Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid formation of dust and aerosols.[17] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[17][18]
Spectroscopic Characterization
The identity and purity of synthesized this compound are typically confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The coupling constants of the vinylic protons can be used to distinguish between the (E) and (Z) isomers.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C=C double bond, and the aromatic rings.
-
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the conjugated system.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
References
- 1. (E)-4-Nitrostilbene [webbook.nist.gov]
- 2. (E)-4-Nitrostilbene [webbook.nist.gov]
- 3. Stilbene, 4-nitro-, (Z) | CAS#:6624-53-9 | Chemsrc [chemsrc.com]
- 4. cis-4-Nitrostilbene | CymitQuimica [cymitquimica.com]
- 5. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 10. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E [pubs.rsc.org]
- 11. Recent advances in nonlinear optics for bio-imaging applications [oejournal.org]
- 12. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Nitrostilbene
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Nitrostilbene, a key intermediate in the synthesis of dyes, pharmaceuticals, and fluorescent probes.[1] As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the rationale behind the experimental choices and the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are synergistically employed to confirm the structure and purity of (E)-4-Nitrostilbene.[2][3]
Molecular Structure and its Spectroscopic Implications
The structure of (E)-4-Nitrostilbene (C₁₄H₁₁NO₂) is characterized by a stilbene backbone, where two phenyl rings are connected by an ethylene bridge, with a nitro group (-NO₂) at the para position of one of the phenyl rings.[2][3][4] This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint. The key structural features that we will be probing are:
-
The Nitro Group (-NO₂): This strong electron-withdrawing group will produce intense, characteristic stretching vibrations in the FTIR spectrum. It also significantly influences the chemical shifts of nearby protons and carbons in the NMR spectra due to its deshielding effects.
-
The Conjugated π-System: The alternating double and single bonds across the entire molecule (phenyl-ethenyl-phenyl) create a large, conjugated system. This is responsible for the strong absorption in the UV-Vis region, giving the compound its characteristic yellow color.[1] This conjugation also influences the chemical shifts of the vinylic and aromatic protons and carbons in the NMR spectra.
-
The Phenyl Rings and the Ethenyl Bridge: The C-H and C=C bonds within these moieties will have distinct signals in both FTIR and NMR spectra. The trans configuration of the ethenyl protons results in a large coupling constant in the ¹H NMR spectrum, which is a key diagnostic feature.[1]
Vibrational Spectroscopy: FTIR Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr is transparent to infrared radiation and serves as a matrix.
-
Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to remove any interference from atmospheric CO₂ and water vapor.
Caption: Workflow for FTIR analysis of this compound using the KBr pellet method.
The FTIR spectrum of this compound will display a series of absorption bands that correspond to the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | Aromatic & Vinylic C-H stretch | Medium |
| ~1600 - 1585 | Aromatic C=C stretch | Medium |
| ~1520 & ~1345 | Asymmetric & Symmetric NO₂ stretch | Strong |
| ~1495 | Aromatic C=C stretch | Medium |
| ~965 | trans Vinylic C-H out-of-plane bend | Strong |
| ~850 - 750 | Aromatic C-H out-of-plane bend | Strong |
The values are approximate and can vary slightly based on the experimental conditions.
The most prominent and diagnostic peaks in the FTIR spectrum of this compound are the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[5][6] Another key feature is the strong band around 965 cm⁻¹, which is characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond, confirming the (E)-stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Deuterated solvents are used because they do not produce a signal in the ¹H NMR spectrum.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity. ¹H NMR, ¹³C NMR, and other relevant experiments (like COSY) are then run.
Caption: Workflow for NMR analysis of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | Doublet | ~8.8 | 2 Protons, ortho to NO₂ group |
| ~7.61 | Doublet | ~8.8 | 2 Protons, meta to NO₂ group |
| ~7.54 | Multiplet | - | 2 Protons, ortho to styryl group |
| ~7.39 | Multiplet | - | 3 Protons, meta & para to styryl group |
| ~7.25 & ~7.13 | Doublet | ~16.2 | 2 Vinylic Protons (Ha, Hb) |
Data acquired in CDCl₃ at 400 MHz. Chemical shifts are approximate.[7]
The ¹H NMR spectrum of this compound is highly informative. The two doublets at ~8.20 ppm and ~7.61 ppm, each integrating to two protons, are characteristic of the protons on the nitro-substituted phenyl ring. The downfield shift is due to the strong electron-withdrawing effect of the nitro group. The protons on the unsubstituted phenyl ring appear as a multiplet between ~7.54-7.39 ppm. A key diagnostic feature is the pair of doublets for the two vinylic protons at ~7.25 and ~7.13 ppm. The large coupling constant of approximately 16.2 Hz is definitive proof of a trans relationship between these two protons.[7]
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~147.0 | Quaternary Carbon attached to NO₂ |
| ~144.0 | Quaternary Carbon of the ethenyl bridge |
| ~137.0 | Quaternary Carbon of the ethenyl bridge |
| ~130.0 - 124.0 | Aromatic and Vinylic CH Carbons |
Chemical shifts are approximate and depend on the solvent and field strength.[8]
In the ¹³C NMR spectrum, the carbon atom attached to the nitro group is significantly deshielded and appears far downfield (~147.0 ppm). The other quaternary carbons of the stilbene backbone also appear downfield. The remaining aromatic and vinylic carbons resonate in the typical region of ~130-124 ppm.
Electronic Spectroscopy: UV-Vis Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.
-
Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. This solution is then serially diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: A quartz cuvette is filled with the diluted sample solution. A reference cuvette is filled with the pure solvent. Both are placed in the UV-Vis spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-600 nm).
Caption: Workflow for UV-Vis analysis of this compound.
The extensive conjugation in this compound allows for a low-energy π → π* electronic transition, resulting in strong absorption in the near-UV or visible region.
| λₘₐₓ (nm) | Solvent | Electronic Transition |
| ~350 | Varies | π → π* |
The λₘₐₓ is highly dependent on solvent polarity.[9][10]
The UV-Vis spectrum of this compound is dominated by a strong absorption band with a maximum (λₘₐₓ) around 350 nm.[10] This absorption is due to the π → π* transition within the highly conjugated stilbene system. The position and intensity of this band are sensitive to the polarity of the solvent. In more polar solvents, the excited state can be stabilized, potentially leading to a shift in the absorption maximum.[9]
Conclusion
The combination of FTIR, NMR, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. FTIR confirms the presence of key functional groups, particularly the nitro group. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework and confirm the trans stereochemistry of the double bond. Finally, UV-Vis spectroscopy verifies the presence of the extended conjugated π-system. By integrating the data from these three powerful analytical techniques, researchers can confidently verify the identity, purity, and structural integrity of this compound, which is crucial for its application in further research and development.
References
- 1. CAS 1694-20-8: trans-4-Nitrostilbene | CymitQuimica [cymitquimica.com]
- 2. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-4-Nitrostilbene [webbook.nist.gov]
- 4. (E)-4-Nitrostilbene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR [m.chemicalbook.com]
- 8. Solved The 1H and 13C{1H} NMR spectra of | Chegg.com [chegg.com]
- 9. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Cis-Trans Isomerization of 4-Nitrostilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenes, a class of diarylethenes, are fundamental structures in organic chemistry with profound implications in materials science and pharmacology. Their defining feature, the carbon-carbon double bond, gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations. The transition between these isomers, known as cis-trans isomerization, can be induced by thermal or photochemical stimuli. This guide focuses on 4-nitrostilbene, a derivative where a nitro group (—NO₂) is substituted at the para position of one of the phenyl rings. The presence of this electron-withdrawing group significantly influences the molecule's electronic properties and, consequently, its isomerization behavior. Understanding and controlling the isomerization of this compound is crucial for applications ranging from molecular switches to the development of photosensitive materials.[1][2]
Mechanistic Insights into Isomerization
The isomerization of this compound can proceed through two distinct pathways: photochemical and thermal. Each mechanism involves different excited states and energy barriers, leading to varying efficiencies and product distributions.
Photochemical Isomerization: A Light-Driven Transformation
Photochemical isomerization is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[3] In this excited state, the rotational barrier around the central C=C bond is significantly reduced, facilitating the conversion between the cis and trans isomers.
The introduction of a nitro group can facilitate intersystem crossing to a triplet state (T₁), potentially opening up a triplet-mediated isomerization pathway.[4][5][6] The overall mechanism can be a mix of singlet and triplet pathways, with the dominant route depending on factors like solvent polarity and the presence of quenchers.[4][5]
A competing reaction to photochemical isomerization is photocyclization, which can lead to the formation of phenanthrene-type structures, particularly under prolonged irradiation.[7][8] This side reaction is an important consideration in experimental design.
Caption: Photochemical isomerization pathway of this compound.
Thermal Isomerization: A Heat-Induced Process
In contrast to the light-driven process, thermal isomerization occurs through the application of heat. This process typically favors the conversion of the thermodynamically less stable cis isomer to the more stable trans isomer. The reaction proceeds through a transition state where the p-orbitals of the central double bond are perpendicular, effectively breaking the pi bond and allowing for rotation. The energy required to overcome this barrier is known as the activation energy (Ea). Solvent polarity can significantly influence the kinetics of thermal isomerization.[9]
Experimental Protocols
Precise and reproducible experimental procedures are paramount for studying the isomerization of this compound. The following sections detail the synthesis of the isomers and the setup for inducing and monitoring their interconversion.
Synthesis of this compound Isomers
-
trans-4-Nitrostilbene: The trans isomer is often synthesized via the Wittig reaction, which generally yields the thermodynamically more stable trans product with high selectivity.[10][11] A common procedure involves the reaction of 4-nitrobenzaldehyde with benzyltriphenylphosphonium bromide in the presence of a strong base.[12]
-
cis-4-Nitrostilbene: The synthesis of the cis isomer is more challenging due to its lower thermodynamic stability. Methods like the hydrosilylation-protodesilylation of diarylalkynes can be employed to favor the formation of the cis product.[10] Alternatively, the cis isomer can be obtained by photochemical isomerization of the trans isomer followed by separation.
Photochemical Isomerization Workflow
A typical experimental setup for photochemical isomerization involves irradiating a solution of this compound with a light source of an appropriate wavelength.[3][13]
Caption: General workflow for a photochemical isomerization experiment.
Step-by-Step Protocol for Photochemical Isomerization:
-
Sample Preparation: Prepare a dilute solution of trans-4-nitrostilbene in a suitable solvent (e.g., hexane, ethanol, or acetonitrile) in a quartz cuvette or reaction vessel. The choice of solvent can influence the isomerization quantum yield.
-
Degassing: To minimize side reactions like oxidation, it is often advisable to degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it.[7]
-
Irradiation: Irradiate the solution with a light source that emits at a wavelength strongly absorbed by the trans isomer (typically in the UV-A region). Mercury vapor lamps or LEDs are commonly used.[13][14]
-
Monitoring: At regular time intervals, withdraw aliquots and analyze them using UV-Vis spectroscopy or HPLC to monitor the change in the concentrations of the cis and trans isomers.[7][15]
-
Photostationary State: Continue irradiation until the ratio of the isomers becomes constant, indicating that the photostationary state has been reached.[3]
-
Product Isolation and Characterization: After the reaction, the solvent can be evaporated, and the resulting mixture of isomers can be separated using techniques like column chromatography or preparative HPLC.[7] The purified isomers should be characterized by NMR and mass spectrometry to confirm their identity.[16]
Thermal Isomerization Procedure
-
Sample Preparation: Prepare a solution of predominantly cis-4-nitrostilbene in a suitable high-boiling point solvent (e.g., toluene or dimethyl sulfoxide).
-
Heating: Heat the solution to a specific temperature using a temperature-controlled oil bath or heating mantle.
-
Monitoring: Monitor the progress of the isomerization over time by taking aliquots and analyzing them by HPLC or UV-Vis spectroscopy.
-
Kinetic Analysis: By measuring the concentration of the cis isomer at different time points, the rate constant for the thermal isomerization can be determined. Performing the experiment at various temperatures allows for the calculation of the activation energy using the Arrhenius equation.[9][17]
Spectroscopic Analysis and Data
Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers of this compound and for quantifying their relative concentrations.
UV-Vis Spectroscopy
The trans and cis isomers of this compound exhibit distinct UV-Vis absorption spectra. The trans isomer, being more planar, generally has a higher molar absorptivity and a longer wavelength of maximum absorption (λmax) compared to the non-planar cis isomer.[18][19] This difference in absorption allows for the use of UV-Vis spectroscopy to monitor the isomerization process.
| Isomer | Typical λmax (in non-polar solvent) | Molar Absorptivity (ε) |
| trans-4-Nitrostilbene | ~350-380 nm | High |
| cis-4-Nitrostilbene | Shorter wavelength than trans | Lower than trans |
Note: Exact values are solvent-dependent.[20]
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers. The vinyl protons of the double bond have characteristic chemical shifts and coupling constants (J-values). For trans isomers, the coupling constant between the vinyl protons is typically larger (around 16 Hz) than for cis isomers (around 12 Hz).[21]
Quantitative Analysis: Quantum Yield Determination
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., isomerization) for each photon absorbed.[22] The quantum yield for trans to cis isomerization (Φt→c) and cis to trans isomerization (Φc→t) can be determined by measuring the change in isomer concentrations as a function of the number of photons absorbed. This requires careful measurement of the light intensity, often using chemical actinometry.[14]
Conclusion
The cis-trans isomerization of this compound is a rich area of study with significant implications for the design of molecular devices and photosensitive materials. A thorough understanding of the underlying photochemical and thermal mechanisms, coupled with robust experimental protocols and analytical techniques, is essential for researchers and developers in this field. This guide provides a comprehensive overview of these core aspects, serving as a foundational resource for further investigation and application.
References
- 1. CAS 1694-20-8: trans-4-Nitrostilbene | CymitQuimica [cymitquimica.com]
- 2. [PDF] Progress on Cis-Trans Isomerization Reactions of Stilbenes | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
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- 17. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. real.mtak.hu [real.mtak.hu]
- 21. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR spectrum [chemicalbook.com]
- 22. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Nitrostilbene Derivatives
Introduction: The Significance of the 4-Nitrostilbene Scaffold
Stilbene (1,2-diphenylethene) and its derivatives represent a class of organic compounds of immense interest to the scientific community, particularly those involved in materials science and drug discovery. The stilbene core, with its conjugated system of two aromatic rings linked by an ethylene bridge, gives rise to unique photochemical and photophysical properties, making these compounds valuable as dyes, optical brighteners, and components of organic light-emitting diodes (OLEDs).[1]
From a pharmaceutical perspective, numerous stilbene derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] The naturally occurring stilbenoid resveratrol, found in grapes and red wine, is a well-known example that has spurred extensive research into the therapeutic potential of this class of molecules.[2][3] The this compound scaffold, in particular, serves as a crucial building block in the synthesis of various biologically active molecules and functional materials. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the stilbene backbone, often enhancing its biological activity or providing a handle for further chemical modifications.
The limited availability of many stilbene derivatives from natural sources necessitates the development of robust and versatile synthetic methodologies.[1] This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives, with a focus on the underlying principles that govern these reactions. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the practical and mechanistic aspects of stilbene synthesis.
Core Synthetic Methodologies for this compound Derivatives
The synthesis of this compound derivatives can be broadly approached through two main categories of reactions: olefination reactions and palladium-catalyzed cross-coupling reactions. This guide will delve into the four most prominent methods: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Perkin reaction. Each method offers distinct advantages and is governed by specific mechanistic principles that dictate the choice of reagents and reaction conditions.
The Wittig Reaction: A Classic Approach to Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.
Mechanistic Insights and Rationale for Experimental Choices
The Wittig reaction typically proceeds through a concerted [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate that subsequently fragments to the alkene and triphenylphosphine oxide. The nature of the phosphorus ylide is a critical determinant of the reaction's stereochemical outcome.
-
Unstabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive and tend to form the Z-alkene (cis) predominantly. The reaction is kinetically controlled, with the rapid and irreversible formation of the oxaphosphetane leading to the less thermodynamically stable cis isomer.
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., carbonyl, ester, or nitro groups) are less reactive and their reactions are often reversible. This allows for equilibration to the more thermodynamically stable E-alkene (trans), which is typically the major product. For the synthesis of most this compound derivatives, where the trans isomer is often desired for its greater biological activity and thermodynamic stability, the use of a stabilized or semi-stabilized ylide is advantageous.[1]
The choice of base for generating the ylide from the corresponding phosphonium salt is also crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for unstabilized ylides, while weaker bases such as potassium carbonate or even sodium hydroxide can be employed for stabilized ylides.
Experimental Workflow: Wittig Reaction
References
An In-depth Technical Guide to the Quantum Yield of 4-Nitrostilbene and Its Derivatives
This guide provides a comprehensive technical overview of the quantum yield of 4-nitrostilbene and its derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing the photophysical behavior of these molecules, detail experimental methodologies for quantum yield determination, and analyze the key factors influencing their emissive properties.
Introduction: The Significance of this compound and Quantum Yield
This compound and its derivatives constitute a class of organic molecules that have garnered significant interest due to their intriguing photophysical and photochemical properties. The presence of an electron-withdrawing nitro group (-NO2) in conjugation with the stilbene backbone gives rise to unique electronic characteristics. When an electron-donating group is also present, a "push-pull" system is formed, leading to pronounced intramolecular charge transfer (ICT) upon photoexcitation. These characteristics make them valuable in various applications, including nonlinear optics and as fluorescent probes.
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a particular photoprocess. It is defined as the ratio of the number of photons emitted (or molecules undergoing a specific photoreaction) to the number of photons absorbed. For fluorescent molecules, the fluorescence quantum yield (Φf) indicates the probability of an excited molecule returning to the ground state via photon emission. Understanding and controlling the quantum yield is paramount for designing molecules with desired optical properties for specific applications.
Fundamental Principles: A Look into the Excited State
To comprehend the factors governing the quantum yield of this compound and its derivatives, it is essential to understand the various de-excitation pathways available to a molecule after it absorbs a photon. The Jablonski diagram provides a visual representation of these electronic and vibrational energy levels and the transitions between them.
The Jablonski Diagram and Photophysical Pathways
Upon absorption of a photon, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state through several competing pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is a spin-allowed transition and typically occurs on the nanosecond timescale.
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).
-
Vibrational Relaxation: Non-radiative dissipation of excess vibrational energy within the same electronic state.
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ to a triplet state, T₁).
-
Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). This is a spin-forbidden transition and occurs on a much longer timescale (microseconds to seconds).
For this compound and its derivatives, a significant competing process is trans-cis photoisomerization , which involves rotation around the central double bond in the excited state. This isomerization is an efficient non-radiative decay pathway that often leads to a low fluorescence quantum yield.
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield is the comparative method. This technique involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.
The Comparative Method: A Step-by-Step Protocol
This protocol outlines the comparative method, which offers high accuracy by creating a calibration curve.
1. Selection of a Suitable Standard:
- Choose a reference compound with a well-documented and stable quantum yield.
- The absorption and emission spectra of the standard should ideally be in a similar spectral region to the sample.
- The standard should be soluble in the same solvent as the sample to avoid complications from different refractive indices.
2. Preparation of a Series of Dilutions:
- Prepare a series of solutions of both the sample and the standard at different concentrations.
- The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Measurement of Absorbance:
- Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
4. Measurement of Fluorescence Emission:
- Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
- Maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.
5. Data Analysis:
- Integrate the area under the fluorescence emission curve for each spectrum.
- For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
- The resulting plots should be linear, and the slope of each line should be determined.
6. Calculation of the Quantum Yield:
- The quantum yield of the sample (Φ_S) can be calculated using the following equation:
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
select_std [label="Select Standard with Known Φ"];
prep_sol [label="Prepare Dilute Solutions\n(Sample & Standard)"];
measure_abs [label="Measure Absorbance at λex"];
measure_fluo [label="Measure Fluorescence at λex"];
integrate [label="Integrate Fluorescence Intensity"];
plot [label="Plot Integrated Intensity vs. Absorbance"];
calculate [label="Calculate Slopes (mS, mR)"];
final_calc [label="Calculate Sample Φ using Comparative Equation"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> select_std;
select_std -> prep_sol;
prep_sol -> measure_abs;
measure_abs -> measure_fluo;
measure_fluo -> integrate;
integrate -> plot;
plot -> calculate;
calculate -> final_calc;
final_calc -> end;
}
Caption: Workflow for determining fluorescence quantum yield via the comparative method.
Factors Influencing the Quantum Yield of this compound and Its Derivatives
The quantum yield of this compound and its derivatives is highly sensitive to their molecular structure and environment.
Substituent Effects
The nature and position of substituents on the stilbene backbone have a profound impact on the photophysical properties.
-
Push-Pull Systems: The introduction of an electron-donating group (e.g., -N(CH₃)₂) at the 4'-position, creating a "push-pull" chromophore like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), leads to a significant intramolecular charge transfer (ICT) character in the excited state. This can enhance fluorescence, but the efficiency is highly dependent on the environment.
-
Steric Effects: Bulky substituents can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and the energy of the excited states. This can modulate the emission properties and the efficiency of photoisomerization.
Solvent Effects
The surrounding solvent medium plays a crucial role in dictating the de-excitation pathways and, consequently, the quantum yield.
-
Solvent Polarity: For "push-pull" nitrostilbenes, increasing solvent polarity can stabilize the highly polar ICT excited state. This stabilization can lower the energy gap between the excited and ground states, which may increase the rate of non-radiative decay processes like internal conversion, leading to a decrease in the fluorescence quantum yield.
-
Specific Solute-Solvent Interactions: Hydrogen bonding between the solvent and the nitro group or other substituents can also influence the excited-state dynamics and the resulting quantum yield.
Photophysics of a Key Derivative: 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS)
DANS is a prototypical "push-pull" nitrostilbene and has been extensively studied. Its photophysical properties, particularly its fluorescence quantum yield, are highly sensitive to the solvent environment.
| Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Pentane | 0.14 | |
| Benzene | 0.53 - 0.7 | |
| Methylene Chloride | 0.008 | |
| Dimethylformamide | 0.002 |
The dramatic decrease in the fluorescence quantum yield of DANS in polar solvents highlights the role of the solvent in promoting non-radiative decay pathways from the ICT excited state.
Conclusion
The quantum yield of this compound and its derivatives is a complex interplay of molecular structure and environmental factors. The competition between fluorescence, photoisomerization, and other non-radiative decay pathways dictates the overall efficiency of light emission. A thorough understanding of substituent and solvent effects is crucial for the rational design of novel nitrostilbene-based molecules with tailored photophysical properties for applications in materials science and biotechnology. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of this key photophysical parameter.
An In-depth Technical Guide to the Electronic Properties of 4-Nitrostilbene
Introduction: The Significance of 4-Nitrostilbene in Modern Research
This compound, a derivative of stilbene, possesses a unique molecular architecture characterized by a nitro group (an electron-withdrawing group) and a phenyl group (an electron-donating group) connected by an ethylene bridge. This "push-pull" electronic structure is the foundation of its intriguing and highly tunable electronic properties. The inherent charge transfer characteristics of this compound make it a molecule of significant interest in the fields of materials science and drug development. Its potential applications span from nonlinear optics, where it can be used for second harmonic generation, to the development of fluorescent probes and sensors.[1][2][3][4] A thorough understanding of its electronic behavior is paramount for harnessing its full potential in these advanced applications.
This guide provides a comprehensive exploration of the electronic properties of trans-4-nitrostilbene, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into its synthesis, spectroscopic characterization, electrochemical behavior, and the computational models that help to elucidate its electronic structure.
Molecular Structure and Synthesis
The defining feature of this compound is its conjugated π-system, which extends across the two phenyl rings and the central double bond. The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electron density distribution within the molecule, leading to a pronounced dipole moment. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance.[5][6][7]
Caption: Molecular structure of trans-4-Nitrostilbene.
Synthesis of trans-4-Nitrostilbene
A common and effective method for synthesizing trans-4-nitrostilbene is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphonium ylide.
Experimental Protocol: Wittig Synthesis of trans-4-Nitrostilbene
-
Preparation of the Phosphonium Ylide:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium bromide in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride or n-butyllithium, dropwise under an inert atmosphere (e.g., nitrogen or argon). The formation of the ylide is often indicated by a color change.
-
-
Reaction with 4-Nitrobenzaldehyde:
-
Dissolve 4-nitrobenzaldehyde in anhydrous THF in a separate flask.[5]
-
Slowly add the 4-nitrobenzaldehyde solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure trans-4-nitrostilbene.
-
Spectroscopic Investigation of Electronic Properties
Spectroscopic techniques are indispensable for probing the electronic transitions and excited-state dynamics of this compound.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions from the ground state to excited states. The absorption spectrum of trans-4-nitrostilbene typically exhibits a strong absorption band in the UV region, corresponding to a π-π* transition.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or dimethylformamide) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Data Acquisition: Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Determine the λmax and the molar extinction coefficient (ε) using the Beer-Lambert law.
Solvatochromism: The Influence of Solvent Polarity
The position of the absorption maximum (λmax) of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8][9][10] In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption spectrum.[11][12]
Table 1: Solvatochromic Data for this compound Derivatives
| Solvent | Dielectric Constant | λmax of 4-Dimethylamino-4'-nitrostilbene (nm)[13] |
| Isobutyl isobutyrate | 4 | 834 |
| DMSO | 48 | 892 |
Note: Data for the closely related 4-Dimethylamino-4'-nitrostilbene is presented to illustrate the solvatochromic effect.
Fluorescence Spectroscopy
Fluorescence spectroscopy probes the emission of light from the first excited singlet state (S1) as it returns to the ground state (S0). trans-4-Nitrostilbene is generally considered to be non-fluorescent or very weakly fluorescent, with a very low fluorescence quantum yield (<10⁻³).[12] This is attributed to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state and photoisomerization.[11][12]
The excited-state dynamics of trans-4-nitrostilbene are strongly dependent on solvent polarity.[11][12] In nonpolar solvents, the S1 state has a very short lifetime (sub-100 fs) due to efficient intersystem crossing and internal conversion.[11] In contrast, in highly polar solvents, the S1 state is stabilized, leading to a significantly longer lifetime (around 60 ps).[11]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[14]
-
Instrument Setup: Use a spectrofluorometer. Select an appropriate excitation wavelength, typically at or near the λmax from the UV-Vis spectrum.
-
Data Acquisition: Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf) relative to a standard with a known quantum yield.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[15][16]
Caption: Experimental workflow for investigating this compound.
Experimental Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]
-
Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[17]
-
Analyte Solution: Dissolve a known concentration of this compound (typically in the millimolar range) in the electrolyte solution.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.[15]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.
-
Apply a potential waveform that scans from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s).[17][18]
-
-
Data Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
The reduction potential of the nitro group is typically observed as a prominent cathodic peak.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced against an internal standard like ferrocene.[15]
-
Computational Modeling: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[19] For this compound, DFT calculations can provide valuable insights into:
-
Optimized molecular geometry: Confirming the planarity of the molecule in its ground state.
-
HOMO and LUMO energy levels and distributions: Visualizing the electron density in these frontier orbitals, which are crucial for understanding electronic transitions and reactivity.
-
Simulated UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate excited state energies and oscillator strengths, allowing for a direct comparison with experimental spectra.[20]
-
Dipole moments: Calculating the ground and excited state dipole moments to rationalize solvatochromic effects.
Caption: Electronic transitions and decay pathways in this compound.
Conclusion
The electronic properties of this compound are a rich and multifaceted area of study, with significant implications for the development of advanced materials and technologies. Its "push-pull" architecture gives rise to pronounced charge-transfer characteristics, which are highly sensitive to the molecular environment. A comprehensive investigation, combining synthesis, spectroscopic characterization, electrochemical analysis, and computational modeling, is essential for a complete understanding of its behavior. The protocols and insights provided in this guide serve as a robust framework for researchers and scientists to explore and exploit the unique electronic properties of this compound and its derivatives.
References
- 1. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1694-20-8 | Benchchem [benchchem.com]
- 4. Recent advances in nonlinear optics for bio-imaging applications [oejournal.org]
- 5. Redetermination of 4-nitrostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-4-Nitrostilbene [webbook.nist.gov]
- 7. (E)-4-Nitrostilbene [webbook.nist.gov]
- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvatochromism - Wikipedia [en.wikipedia.org]
- 10. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-Dimethylamino-4'-nitrostilbene [omlc.org]
- 15. ossila.com [ossila.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. scispace.com [scispace.com]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Studies of 4-Nitrostilbene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary in vitro cytotoxicity studies of 4-Nitrostilbene. By integrating established methodologies with the scientific rationale behind experimental choices, this document serves as a practical and intellectually robust resource for assessing the anticancer potential of this nitrostilbene compound.
Introduction: The Therapeutic Potential of Stilbenoids
Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant interest in cancer research. Their core chemical structure, a 1,2-diphenylethylene nucleus, allows for diverse chemical modifications that can enhance their biological activity. Numerous studies have demonstrated the anticancer properties of stilbene derivatives, which are often attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
This compound, a derivative of stilbene featuring a nitro group, presents an intriguing candidate for investigation. The introduction of a nitro group can significantly alter the electronic properties of the molecule, potentially influencing its biological activity and mechanism of action. This guide outlines a systematic approach to perform a preliminary assessment of the cytotoxic effects of this compound on a panel of representative cancer cell lines.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its dose-dependent effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assessment, representing the concentration of the compound required to inhibit a biological process by 50%.
Selection of a Panel of Cancer Cell Lines
To obtain a broad understanding of this compound's cytotoxic potential, it is recommended to screen it against a panel of well-characterized human cancer cell lines from diverse tissue origins. A suggested starting panel includes:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
The inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF), is crucial for assessing the selectivity of the compound.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations for treatment.
-
Cell Treatment: Replace the cell culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Data Presentation: Summarizing Cytotoxicity Data
The IC50 values obtained from the MTT assay
Methodological & Application
Application Note: 4-Nitrostilbene Derivatives as Solvatochromic Fluorescent Probes for the Rapid Identification and Characterization of Microplastics
Abstract
The escalating crisis of microplastic pollution necessitates the development of rapid, sensitive, and cost-effective methods for their detection and identification. This application note details a robust methodology utilizing stilbene-based fluorescent probes, specifically 4-dimethylamino-4'-nitrostilbene (DANS), for the characterization of microplastics in environmental samples. DANS, a "push-pull" nitrostilbene derivative, exhibits pronounced solvatochromism, where its fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. When DANS partitions into different polymer matrices of microplastics, it yields a distinct fluorescent "fingerprint," enabling the differentiation of various plastic types. This document provides the scientific rationale, detailed experimental protocols, data analysis workflows, and troubleshooting guidance for researchers, environmental scientists, and quality control professionals.
Introduction: The Challenge of Microplastic Analysis
Microplastics (MPs), synthetic organic polymers with a size of less than 5 mm, are a pervasive environmental contaminant.[1] Their accumulation in marine and terrestrial ecosystems poses a significant threat to wildlife and potentially human health.[2] Traditional methods for identifying microplastics, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide detailed chemical information but are often labor-intensive and time-consuming, making them less suitable for high-throughput screening.[1][3]
Fluorescence microscopy offers a compelling alternative for the rapid detection and quantification of microplastics.[4][5] The use of fluorescent dyes, or probes, that selectively stain plastics allows for their easy visualization and counting.[6] An ideal fluorescent probe for microplastic analysis should be sensitive, selective for a wide range of polymers, and ideally, provide information about the polymer type.
Principle of the Method: Solvatochromism of 4-Nitrostilbene Derivatives
This method leverages the photophysical property of solvatochromism, where the absorption or emission spectrum of a molecule shifts with the polarity of the surrounding solvent or matrix.[7] this compound and its derivatives, particularly those with an electron-donating group (like a dimethylamino group) and an electron-accepting group (the nitro group), are excellent examples of "push-pull" chromophores.[8] This electronic structure leads to a large change in dipole moment upon photoexcitation, making their fluorescence highly sensitive to the polarity of their environment.[9]
4-dimethylamino-4'-nitrostilbene (DANS) is a prime example of such a probe.[10][11][12] When DANS is introduced to a sample containing various microplastics, it adsorbs into the polymer matrix. The varied polarity of different polymers (e.g., polyethylene, polystyrene, PVC) creates distinct microenvironments for the DANS molecules.[10][11] This results in a shift in the fluorescence emission wavelength, allowing for the differentiation of polymer types based on the color of their fluorescence under UV illumination.[10][12] For instance, DANS emission is known to redshift (shift to longer wavelengths) as the polarity of its microenvironment increases.[11]
Mechanism of DANS Interaction with Microplastics
The interaction between DANS and microplastics is primarily based on partitioning and adsorption driven by hydrophobic interactions. The nonpolar stilbene backbone of DANS facilitates its diffusion into the amorphous regions of the polymer matrix. Once embedded, the local polarity of the polymer chains dictates the fluorescence emission characteristics of the probe.
Materials and Equipment
Reagents
-
4-dimethylamino-4'-nitrostilbene (DANS) (CAS No: 2844-15-7)
-
Ethanol (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Common microplastic standards (e.g., polyethylene (PE), polypropylene (PP), polystyrene (PS), polyethylene terephthalate (PET), polyvinyl chloride (PVC))
-
Hydrogen Peroxide (30%) (for organic matter digestion)
-
(Optional) Fenton's reagent components (for advanced organic matter digestion)[13]
Equipment
-
Epifluorescence microscope with a UV excitation source (e.g., DAPI filter cube: Ex ~365 nm, Em > 420 nm)
-
Confocal laser scanning microscope (for advanced imaging and spectral analysis)
-
Spectrofluorometer (for characterizing fluorescence spectra of stained microplastics)
-
Glass petri dishes or microscope slides
-
Vortex mixer
-
Ultrasonic bath
-
Filtration apparatus with appropriate filters (e.g., glass fiber or polycarbonate filters)
Experimental Protocols
Preparation of DANS Staining Solution
-
Prepare a stock solution of DANS at 1 mg/mL in a suitable organic solvent like ethanol or methanol.
-
From the stock solution, prepare a working staining solution of 10 µg/mL in ethanol or an ethanol/water mixture. The optimal concentration may need to be determined empirically.
Sample Preparation
The preparation of environmental samples is a critical step to remove organic and inorganic interferences.
-
Water Samples: Concentrate the water sample by filtration through a suitable filter membrane.
-
Sediment/Soil Samples: Perform density separation to isolate the lighter microplastic fraction from the denser inorganic material.
-
Organic Matter Digestion: Treat the concentrated sample with 30% hydrogen peroxide to digest natural organic matter.[14] For samples with high organic content, an advanced oxidation process like Fenton's treatment may be necessary.[13] Ensure to perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
After digestion, rinse the sample thoroughly with deionized water.
Staining Protocol for Microplastics
-
Place the prepared sample (e.g., the filter membrane with retained particles or the density-separated microplastics in a petri dish) in a suitable container.
-
Add a sufficient volume of the DANS working solution to completely immerse the sample.
-
Incubate the sample with the DANS solution for 30-60 minutes at room temperature in the dark to allow for partitioning of the dye into the microplastics.
-
After incubation, remove the DANS solution.
-
Wash the sample with ethanol or an ethanol/water mixture to remove excess, unbound DANS. This step is crucial to reduce background fluorescence.
-
Allow the sample to air dry completely before imaging.
Fluorescence Microscopy and Imaging
-
Place the stained and dried sample on the stage of the epifluorescence microscope.
-
Excite the sample with UV light (approximately 365-400 nm).
-
Observe and capture images of the fluorescent microplastic particles. Different polymer types should exhibit different emission colors.
-
For more detailed analysis, a confocal microscope can be used for 3D imaging and spectral scanning of individual particles.[10][11]
Data Analysis and Interpretation
The fluorescence data can be analyzed both qualitatively and quantitatively.
Qualitative Analysis: Polymer Identification
The primary advantage of using DANS is the ability to differentiate between polymer types based on their fluorescence emission color. A reference library of the fluorescence spectra of known microplastic standards stained with DANS should be created.
| Polymer Type | Expected Polarity | Expected DANS Fluorescence Emission |
| Polyethylene (PE) | Low | Blue-Green |
| Polypropylene (PP) | Low | Blue-Green |
| Polystyrene (PS) | Low | Green |
| Polyvinyl Chloride (PVC) | High | Yellow-Orange |
| Polyethylene Terephthalate (PET) | High | Orange-Red |
Note: The exact emission colors can vary depending on the specific microscope filter sets and the presence of additives in the plastics. It is crucial to establish a baseline with known polymer standards.
Quantitative Analysis: Microplastic Counting
Image analysis software (e.g., ImageJ) can be used to automate the counting of fluorescent particles. The number of particles of each color can be quantified to determine the relative abundance of different polymer types in the sample.
Advanced Spectral Analysis
For a more rigorous identification, the fluorescence emission spectrum of individual particles can be recorded using a microspectrofluorometer or a confocal microscope with spectral detection capabilities. The peak emission wavelength (λ_max_) can then be compared to the reference library of known polymers. The use of phasor analysis with spectral imaging can provide a powerful tool for quantifying different plastic components in a mixed sample.[10][11]
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Experimental workflow for microplastic analysis using DANS.
Mechanism of Solvatochromic Shift
Caption: DANS fluorescence shifts based on microplastic polarity.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound DANS. | Increase the number and duration of washing steps. Use a slightly more polar wash solvent (e.g., 80% ethanol). |
| Co-staining of natural organic matter.[2] | Ensure complete digestion of organic matter in the sample preparation step. Consider using a co-stain for biological material to differentiate.[15] | |
| Weak or No Fluorescence | Insufficient staining time or concentration. | Increase the incubation time or the concentration of the DANS working solution. |
| Faded fluorescence (photobleaching). | Minimize exposure of the stained sample to light before and during microscopy. Use an anti-fade mounting medium if necessary. | |
| Inconsistent Staining | Inefficient partitioning of DANS into certain polymer types. | Optimize the solvent for the DANS working solution. A co-solvent system may improve partitioning into a wider range of polymers. |
| Difficulty Differentiating Colors | Similar polarity of different polymers. | Use a microspectrofluorometer to obtain precise emission spectra rather than relying on visual color. |
| Microscope filter set is not optimal. | Use a filter set that is well-matched to the excitation and emission range of DANS. |
Conclusion
The use of 4-dimethylamino-4'-nitrostilbene (DANS) as a solvatochromic fluorescent probe offers a rapid, sensitive, and informative method for the analysis of microplastics.[10][12] This technique not only allows for the quick visualization and counting of microplastic particles but also provides a means to classify them by polymer type based on their distinct fluorescence emission.[11] While challenges such as interference from natural organic matter and the need for standardized protocols remain, the methodology presented in this application note provides a solid foundation for researchers to implement this powerful technique in the ongoing effort to understand and mitigate microplastic pollution.
References
- 1. Current development and future challenges in microplastic detection techniques: A bibliometrics-based analysis and review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Fluorescent probes for sensing processes in polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dyeing to Know: Harmonizing Nile Red Staining Protocols for Microplastic Identification | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Nitrostilbene in Nonlinear Optics
For: Researchers, scientists, and drug development professionals exploring the nonlinear optical (NLO) properties of organic materials.
Introduction: The Promise of 4-Nitrostilbene in Nonlinear Optics
Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for next-generation applications in laser technology, optical data storage, and telecommunications. Among these, this compound and its derivatives have emerged as a promising class of materials due to their large second- and third-order optical nonlinearities. The quintessential structure of these molecules, featuring a π-conjugated bridge connecting an electron-donating and an electron-withdrawing group, gives rise to a large molecular hyperpolarizability, the microscopic origin of the bulk NLO effect.
This guide provides a comprehensive overview of the synthesis, purification, crystal growth, and detailed characterization of this compound for NLO applications. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for key techniques.
I. Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly the thermodynamically more stable (E)-isomer, which is desirable for many NLO applications. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. The primary advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed, simplifying purification.
Protocol 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate (Precursor)
Rationale: The first step is the synthesis of the phosphonate ester precursor via the Michaelis-Arbuzov reaction. This reaction forms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-nitrobenzyl bromide (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure.
-
The resulting crude diethyl (4-nitrobenzyl)phosphonate can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination to Yield this compound
Rationale: The phosphonate ylide is generated in situ by deprotonation of the α-carbon of the phosphonate ester using a strong base. This nucleophilic ylide then attacks the carbonyl carbon of benzaldehyde, leading to the formation of the stilbene double bond.
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Benzaldehyde
-
Sodium ethoxide or Sodium hydride (NaH)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Prepare a solution of sodium ethoxide in anhydrous ethanol (if using sodium ethoxide) or a
Application Note: Leveraging 4-Nitrostilbene for Advanced Two-Photon Absorption Studies
Introduction: The Dawn of Non-Linear Optics with 4-Nitrostilbene
Two-photon absorption (TPA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state.[1][2] This phenomenon, once a theoretical curiosity, has burgeoned into a cornerstone of modern research, enabling advancements in high-resolution microscopy, 3D microfabrication, and photodynamic therapy.[3][4][5] The efficacy of TPA-based applications hinges on the intrinsic properties of the chromophore employed, with molecules exhibiting large TPA cross-sections being highly sought after.
This compound and its derivatives have emerged as a significant class of chromophores for TPA studies.[6][7] Their characteristic "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group at opposite ends of a π-conjugated system, facilitates a substantial intramolecular charge transfer (ICT) upon excitation.[8] This ICT is a key determinant of their large nonlinear optical response.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in TPA studies, detailing its photophysical properties, experimental protocols for TPA measurement, and potential applications.
Photophysical Properties of this compound: A Push-Pull Powerhouse
The defining feature of this compound is its push-pull architecture. In the canonical this compound, the nitro group (-NO2) acts as a potent electron acceptor, while the stilbene backbone serves as the π-conjugated bridge. By substituting the other end of the stilbene with an electron-donating group (e.g., an amino or alkoxy group), the push-pull character is further enhanced, leading to a significant increase in the TPA cross-section.[8][9]
The photophysical properties of this compound derivatives are highly sensitive to their environment, a phenomenon known as solvatochromism.[7][10] The excited-state dynamics, including the lifetime of the initially excited state, are strongly influenced by solvent polarity.[10] This is attributed to the differing dipole moments of the ground and excited states, where polar solvents can stabilize the charge-separated excited state.[10]
| Property | Description | Significance in TPA |
| Push-Pull Structure | An electron-donating group and an electron-accepting group are connected by a π-conjugated system. | Enhances intramolecular charge transfer, leading to a larger TPA cross-section.[8] |
| Intramolecular Charge Transfer (ICT) | Upon photoexcitation, electron density shifts from the donor to the acceptor end of the molecule. | A primary mechanism contributing to high nonlinear optical activity.[8] |
| Solvatochromism | The dependence of absorption and emission spectra on the polarity of the solvent.[7][10] | Allows for tuning of photophysical properties and provides insights into the excited state. |
| TPA Cross-Section (σ₂) | A measure of the probability of a TPA event occurring. Measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). | A critical parameter for determining the efficiency of a TPA chromophore. |
Experimental Protocol: Measuring TPA Cross-Section with the Z-Scan Technique
The Z-scan technique is a simple yet powerful method for determining the nonlinear optical properties of materials, including the TPA coefficient (β) and the nonlinear refractive index (n₂).[11][12] The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmission as a function of the sample's position (z).
Core Principles of Z-Scan
There are two primary configurations of the Z-scan experiment:
-
Open-Aperture (OA) Z-Scan: In this setup, the entire transmitted beam is collected by the detector.[11][12] Any change in transmission is due to nonlinear absorption processes like TPA. As the sample approaches the focus, the intensity increases, leading to a decrease in transmission for a TPA material. This results in a valley in the normalized transmittance plot.
-
Closed-Aperture (CA) Z-Scan: Here, an aperture is placed before the detector, allowing only the central portion of the beam to pass.[11][12] This configuration is sensitive to both nonlinear absorption and nonlinear refraction. The nonlinear refraction induces a phase distortion on the beam, which is transformed into an amplitude change at the aperture. A material with a positive nonlinear refractive index (self-focusing) will exhibit a pre-focal valley and a post-focal peak, while a material with a negative nonlinear refractive index (self-defocusing) will show the opposite.
To isolate the nonlinear absorption, the OA data is used. The TPA coefficient (β) can be extracted by fitting the OA Z-scan data to the theoretical model. The TPA cross-section (σ₂) can then be calculated from β.
Experimental Setup
A typical femtosecond Z-scan setup includes:
-
Laser Source: A mode-locked Ti:Sapphire laser is commonly used, providing femtosecond pulses with high peak power, which is crucial for inducing nonlinear effects.[13]
-
Beam Shaping and Focusing: A spatial filter ensures a clean Gaussian beam profile. A lens focuses the beam onto the sample.
-
Sample Stage: The sample is mounted on a motorized translation stage that moves it along the beam propagation axis (z-axis).
-
Detectors: Photodetectors are used to measure the transmitted energy. In a dual-arm setup, a beam splitter directs a portion of the beam to a reference detector to account for laser fluctuations.[12]
-
Data Acquisition: A data acquisition system records the signals from the detectors as a function of the sample position.
Caption: A schematic of a typical Z-scan experimental setup.
Step-by-Step Protocol for Z-Scan Measurement of this compound
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., chloroform, dichloromethane, or dimethyl sulfoxide) to a known concentration.[14] The choice of solvent is critical as it can influence the photophysical properties.[10]
-
Use a cuvette with a known path length (typically 1-2 mm), ensuring it is much shorter than the Rayleigh range of the focused beam to satisfy the "thin sample" approximation.[2]
-
-
System Alignment:
-
Align the laser beam to be perfectly Gaussian and propagate along the central axis of the Z-scan setup.
-
Determine the beam waist radius (ω₀) at the focal point and the Rayleigh range (z₀) accurately.[15]
-
-
Open-Aperture (OA) Z-Scan:
-
Remove the aperture before the detector.
-
Translate the sample through the focus over a range of at least ±5z₀.
-
Record the normalized transmittance as a function of the z-position. The resulting curve should show a valley at z=0 for a material exhibiting TPA.
-
-
Closed-Aperture (CA) Z-Scan:
-
Place an aperture in the far-field. The aperture size should be chosen to transmit 30-50% of the linear beam energy.
-
Repeat the scan as in the OA measurement.
-
-
Data Analysis:
-
Fit the OA Z-scan data to the following equation to obtain the TPA coefficient (β): T(z) = 1 / (sqrt(π) * q₀(z)) * ∫[from -∞ to ∞] ln(1 + q₀(z) * exp(-τ²)) dτ where q₀(z) = β * I₀ * L_eff / (1 + (z/z₀)²) I₀ is the peak on-axis intensity at the focus, and L_eff is the effective sample length.
-
Calculate the TPA cross-section (σ₂) using the relation: σ₂ = (hν * β) / N_A * C where hν is the photon energy, N_A is the Avogadro constant, and C is the molar concentration of the sample.
-
Divide the CA data by the OA data to isolate the nonlinear refractive effects and fit to the appropriate theoretical model to determine n₂.
-
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04307F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. ekspla.com [ekspla.com]
- 12. Z-scan technique - Wikipedia [en.wikipedia.org]
- 13. A Sensitive Technique for Two-Photon Absorption Measurements: Towards Higher Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
Application Notes and Protocols: Developing 4-Nitrostilbene-Based Fluorescent Sensors for Environmental Monitoring
Introduction: The Imperative for Advanced Environmental Sensing
The escalating presence of environmental pollutants from industrialization, agriculture, and urbanization necessitates the development of sensitive, selective, and rapid monitoring technologies.[1][2] Traditional analytical methods like chromatography and mass spectrometry, while accurate, are often lab-bound, time-consuming, and require significant resources and expertise.[2] Fluorescent chemical sensors have emerged as a powerful alternative, offering high sensitivity, portability, and real-time detection capabilities.[3][4] Among the diverse array of fluorophores, stilbene derivatives are particularly noteworthy due to their robust photophysical properties and tunable molecular structures.[2][5]
This guide focuses on the development and application of sensors based on 4-nitrostilbene, a versatile scaffold for creating chemosensors for a range of environmental contaminants. The presence of the nitro group (an electron-withdrawing moiety) and the stilbene backbone (a π-conjugated system) creates a unique electronic environment that can be modulated by interaction with specific analytes, leading to detectable changes in fluorescence. We will delve into the synthesis of functionalized this compound derivatives, the fabrication of sensor platforms, and detailed protocols for their application in monitoring critical environmental pollutants such as heavy metals and nitroaromatic compounds.
Part 1: Sensor Design and Synthesis of a this compound-Based Chemosensor
The efficacy of a chemical sensor is fundamentally rooted in the molecular design of its recognition and signaling units. For our purposes, we will design a this compound derivative that can selectively detect heavy metal ions, a prevalent and highly toxic class of environmental pollutants. The design incorporates a receptor unit that can chelate with metal ions, and the this compound core acts as the fluorophore.
Rationale for Molecular Design
The core principle of our sensor is based on fluorescence quenching upon analyte binding. The this compound derivative is designed to be fluorescent in its free state. The introduction of a heavy metal ion, which is electron-deficient, will lead to the formation of a complex with the receptor. This complexation facilitates a photoinduced electron transfer (PET) or an internal charge transfer (ICT) mechanism, providing a non-radiative pathway for the excited state to return to the ground state, thus "turning off" or quenching the fluorescence.[6][7] The degree of quenching can be correlated to the concentration of the analyte.
Synthesis of a Functionalized this compound Derivative
We will outline the synthesis of a this compound derivative functionalized with a di-2-picolylamine (DPA) group, a well-known chelator for heavy metal ions like Cu²⁺ and Pb²⁺.
Protocol 1: Synthesis of (E)-4-(di(pyridin-2-ylmethyl)amino)-4'-nitrostilbene
-
Step 1: Synthesis of 4-formyl-N,N-bis(pyridin-2-ylmethyl)aniline.
-
To a solution of 4-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (50 mL), add 2-(chloromethyl)pyridine hydrochloride (3.61 g, 22 mmol) and potassium carbonate (4.14 g, 30 mmol).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the solid and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to yield the desired aldehyde.
-
-
Step 2: Wittig-Horner reaction to form the this compound derivative.
-
To a solution of diethyl (4-nitrobenzyl)phosphonate (2.73 g, 10 mmol) in dry tetrahydrofuran (THF) (50 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-formyl-N,N-bis(pyridin-2-ylmethyl)aniline (from Step 1, 3.03 g, 10 mmol) in dry THF (20 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol to obtain the final product as a yellow solid.
-
-
Characterization: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Sensor Fabrication and Characterization
The synthesized this compound derivative can be used in solution or immobilized on a solid support to create a more robust and reusable sensor. Here, we describe a protocol for fabricating a sensor by immobilizing the chemosensor onto silica nanoparticles.
Rationale for Immobilization
Immobilizing the chemosensor onto a solid support like silica nanoparticles offers several advantages:
-
Increased Stability: Prevents aggregation of the fluorophore in aqueous solutions.
-
Reusability: The sensor material can be recovered and reused.
-
Enhanced Sensitivity: The high surface area of nanoparticles allows for a higher loading of the sensing molecule.[8][9]
Protocol 2: Fabrication of this compound-Functionalized Silica Nanoparticles
-
Synthesis of Amine-Functionalized Silica Nanoparticles:
-
Disperse 1.0 g of silica nanoparticles (e.g., 100 nm diameter) in 50 mL of dry toluene.
-
Add 1.0 mL of (3-aminopropyl)triethoxysilane (APTES).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the nanoparticles by centrifugation, wash with toluene and ethanol, and dry under vacuum.
-
-
Covalent Immobilization of the this compound Derivative:
-
To activate the carboxyl group (if a carboxylic acid derivative of this compound is synthesized), dissolve the this compound derivative (0.5 mmol) in 20 mL of dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (0.11 g, 0.55 mmol) and N-hydroxysuccinimide (NHS) (0.06 g, 0.55 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Disperse the amine-functionalized silica nanoparticles (0.5 g) in 20 mL of DMF.
-
Add the activated this compound derivative solution to the nanoparticle dispersion.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the functionalized nanoparticles by centrifugation, wash thoroughly with DMF and ethanol to remove unreacted molecules, and dry under vacuum.
-
Characterization of the Sensor Material
The successful fabrication of the sensor material should be confirmed through various characterization techniques:
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the covalent attachment of the this compound derivative. | Appearance of characteristic peaks corresponding to the stilbene and DPA moieties on the silica nanoparticle spectrum. |
| UV-Vis Spectroscopy | To determine the absorption properties of the functionalized nanoparticles. | A characteristic absorption peak of the this compound chromophore. |
| Fluorescence Spectroscopy | To evaluate the emission properties and performance of the sensor. | A strong fluorescence emission in the absence of the analyte. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To analyze the morphology and size of the functionalized nanoparticles. | Confirmation of the size and dispersion of the nanoparticles. |
Part 3: Application in Environmental Monitoring
This section provides detailed protocols for using the developed this compound-based sensor for the detection of heavy metals and nitroaromatic compounds in environmental water samples.
Detection of Heavy Metal Ions in Water
Protocol 3: Fluorometric Determination of Heavy Metal Ions
-
Preparation of Standard Solutions:
-
Prepare a stock solution (1 mM) of the this compound-functionalized silica nanoparticles in a suitable solvent (e.g., ethanol).
-
Prepare stock solutions (10 mM) of various metal ions (e.g., Pb(NO₃)₂, Cu(NO₃)₂, Cd(NO₃)₂, etc.) in deionized water.
-
Prepare a series of standard solutions of the target metal ion by diluting the stock solution.
-
-
Fluorescence Measurement:
-
In a cuvette, place 2 mL of a buffer solution (e.g., HEPES buffer, pH 7.4).
-
Add a small aliquot of the sensor nanoparticle suspension (e.g., 20 µL of the 1 mM stock).
-
Record the initial fluorescence intensity (I₀) at the emission maximum (determined from the characterization). The excitation wavelength should be set at the absorption maximum of the this compound derivative.
-
Add a known concentration of the metal ion standard solution.
-
After a short incubation period (e.g., 5 minutes), record the final fluorescence intensity (I).
-
Repeat for each standard solution to generate a calibration curve.
-
-
Analysis of Environmental Water Sample:
-
Collect a water sample (e.g., from a river or industrial effluent).
-
Filter the sample through a 0.45 µm filter to remove suspended particles.
-
Perform the fluorescence measurement as described in step 2, using the environmental water sample instead of the standard solution.
-
Determine the concentration of the metal ion in the sample using the calibration curve.
-
Detection of Nitroaromatic Explosives in Water
The electron-deficient nature of nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and nitrobenzene, makes them effective quenchers for electron-rich fluorophores.[10][11] The same this compound sensor can potentially be used for their detection, although a derivative with a more electron-donating group opposite the nitro group would likely show enhanced performance.
Protocol 4: Fluorometric Determination of Nitroaromatic Compounds
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound sensor as in Protocol 3.
-
Prepare stock solutions (1 mM) of various nitroaromatic compounds (e.g., TNT, DNT, nitrobenzene) in acetonitrile.
-
Prepare a series of standard solutions by diluting the stock solutions.
-
-
Fluorescence Measurement:
-
Follow the same procedure as in Protocol 3, adding the nitroaromatic standard solutions instead of the metal ion solutions.
-
-
Analysis of Environmental Water Sample:
-
Prepare the water sample as described in Protocol 3.
-
For trace analysis, a pre-concentration step using solid-phase extraction (SPE) may be necessary.[12]
-
Perform the fluorescence measurement and determine the concentration from the calibration curve.
-
Part 4: Data Analysis and Performance Evaluation
A critical aspect of sensor development is the rigorous evaluation of its performance.
Quenching Analysis: The Stern-Volmer Equation
The fluorescence quenching data can be analyzed using the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (analyte).
A linear Stern-Volmer plot (I₀/I vs. [Q]) indicates a single type of quenching mechanism (either static or dynamic).
Key Performance Metrics
| Metric | Description | How to Determine |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve. |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. | Perform fluorescence quenching experiments with a range of different ions and compounds at the same concentration as the target analyte. |
| Response Time | The time required for the sensor to reach a stable signal after the addition of the analyte. | Monitor the fluorescence intensity as a function of time after adding the analyte. |
| Reusability | The ability to use the sensor for multiple measurements. | For immobilized sensors, test the performance after several cycles of use and regeneration (e.g., washing with a chelating agent like EDTA for metal ions). |
Visualizations
Signaling Pathway: Fluorescence Quenching Mechanism
Caption: Fluorescence "turn-off" mechanism via analyte binding.
Experimental Workflow: Sensor Fabrication and Application
Caption: Workflow for sensor development and environmental analysis.
References
- 1. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymer sensors for nitroaromatic explosives detection - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
methodology for incorporating 4-Nitrostilbene into polymer matrices
Application Note & Protocols
Topic: Methodology for Incorporating 4-Nitrostilbene into Polymer Matrices for Nonlinear Optical Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound and its derivatives are exemplary "push-pull" chromophores, engineered at a molecular level for high second-order nonlinear optical (NLO) activity. The strategic incorporation of these chromophores into amorphous polymer matrices is critical for fabricating robust, processable, and efficient electro-optic devices.[1][2] A polymer host provides a stable medium, prevents the formation of centrosymmetric crystal structures which would nullify the NLO effect, and allows for the creation of thin films with excellent optical quality. This guide provides a detailed exposition of three primary methodologies for incorporating this compound into polymer matrices: Solution Casting, Melt Mixing, and In-situ Polymerization. Each section offers a theoretical rationale, a step-by-step experimental protocol, and a discussion of the critical parameters that govern the success of the incorporation, ensuring the final material is optimized for NLO applications.
Part 1: Foundational Concepts
The this compound Chromophore
This compound, specifically (E)-4-nitrostilbene, is a stilbenoid derivative characterized by a trans-double bond connecting a phenyl group (an electron donor) and a nitrophenyl group (an electron acceptor).[3] This "push-pull" electronic asymmetry across the π-conjugated bridge is the origin of its significant molecular hyperpolarizability, a prerequisite for second-order NLO effects like frequency doubling (Second Harmonic Generation).[4] For these molecular properties to translate into a macroscopic NLO effect, the chromophores must be aligned in a non-centrosymmetric fashion within the host material.
Key Properties of (E)-4-Nitrostilbene:
-
IUPAC Name: 1-nitro-4-[(E)-2-phenylethenyl]benzene[3]
-
Molecular Formula: C₁₄H₁₁NO₂[3]
-
Appearance: Yellow crystalline solid
-
Significance: Its elongated structure and charge-transfer characteristics make it a model compound for guest-host NLO polymer systems.
Polymer Matrix Selection
The choice of the polymer host is as critical as the NLO chromophore itself. The ideal matrix should possess:
-
Optical Transparency: Low absorption at the fundamental and second-harmonic wavelengths of interest.
-
High Glass Transition Temperature (Tg): A high Tg is essential for maintaining the long-term stability of the induced chromophore alignment after poling.
-
Good Solubility/Processability: The polymer must be processable via the chosen incorporation method without degrading the chromophore.
-
Dielectric Properties: A low dielectric constant is often preferred for high-speed electro-optic modulation.
Commonly Used Polymer Matrices:
-
Poly(methyl methacrylate) (PMMA): Excellent optical clarity and processability.
-
Polystyrene (PS): Good optical properties and compatibility with aromatic chromophores.
-
Polycarbonate (PC): High Tg and excellent mechanical toughness.
Critical Safety Precautions
-
This compound: Classified as a mutagen.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
-
Solvents: Many organic solvents used in solution casting (e.g., Toluene, Dichloromethane, THF) are volatile and hazardous. Ensure adequate ventilation and consult the specific Safety Data Sheet (SDS) for each solvent.
-
High Temperatures: Melt mixing involves temperatures exceeding 150-200°C. Use thermal protection (gloves) and ensure equipment is properly maintained. Thermal degradation of polymers or the chromophore can release toxic fumes.
Part 2: Incorporation Methodologies & Protocols
Method A: Solution Casting
Principle: Solution casting is a versatile technique for producing thin films of high optical quality.[5] The polymer and the this compound dopant are co-dissolved in a common volatile solvent. This solution is then cast onto a flat substrate, and the solvent is slowly evaporated, leaving a uniform, doped polymer film.[6] The slow evaporation rate is crucial to prevent defects and ensure homogeneous dispersion of the chromophore.
Experimental Workflow:
Caption: Workflow for the Solution Casting method.
Detailed Protocol:
-
Preparation:
-
Dry the selected polymer (e.g., PMMA) in a vacuum oven overnight at 60-80°C to remove any absorbed moisture.
-
Prepare a clean, flat substrate (e.g., glass microscope slide or petri dish). Clean it sequentially with detergent, deionized water, and a suitable solvent like isopropanol, then dry with nitrogen gas.
-
-
Solution Formulation:
-
In a chemical fume hood, prepare a polymer solution of 5-15% (w/v) in a suitable solvent (e.g., toluene, THF, or chloroform). For PMMA, toluene is a good starting point.
-
Calculate the required amount of this compound to achieve the desired doping concentration, typically 1-10% by weight relative to the polymer.
-
Add the weighed this compound to the solvent and stir until fully dissolved. Then, add the dried polymer and stir at room temperature (or with gentle heating, e.g., 40°C) until a completely homogeneous solution is formed. This may take several hours.
-
-
Casting & Drying:
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Carefully pour the solution onto the prepared substrate. To ensure a uniform thickness, the substrate should be perfectly level. A casting knife can be used for more precise control.
-
Cover the casting setup with a loosely fitting lid (e.g., a large petri dish cover) to slow down the rate of solvent evaporation. This is critical to prevent the formation of surface defects.
-
Allow the solvent to evaporate slowly over 12-24 hours in a dust-free, controlled environment.
-
-
Final Annealing:
-
Once the film appears dry, transfer it to a vacuum oven.
-
Heat the film slowly to a temperature just above the polymer's Tg (e.g., 110-120°C for PMMA) and hold for 2-4 hours under vacuum. This step removes residual solvent and relaxes mechanical stresses in the film.
-
Cool the film slowly back to room temperature before removing it from the oven.
-
Optimization Parameters:
| Parameter | Range/Options | Rationale & Impact |
| Dopant Concentration | 1 - 10 wt% | Higher concentration increases NLO signal but risks aggregation, which causes light scattering and reduces activity. |
| Solvent Choice | Toluene, THF, Chloroform | Must dissolve both polymer and dopant. Evaporation rate affects film quality. Slower evaporation is generally better.[7] |
| Solution Viscosity | 5 - 15% Polymer (w/v) | Higher viscosity allows for thicker films but can trap bubbles. Lower viscosity gives thinner, more uniform films. |
| Drying Rate | Slow (12-24h) | Fast evaporation can cause surface wrinkling, "orange peel" effects, or dewetting.[5] |
| Annealing Temperature | Tg to Tg + 20°C | Essential for removing all residual solvent, which can otherwise act as a plasticizer and lower the material's Tg. |
Method B: Melt Mixing
Principle: Melt mixing, or melt processing, is a solvent-free method where the polymer and dopant are blended at a temperature above the polymer's glass transition (Tg) or melting (Tm) point.[8] The high temperature and mechanical shear forces generated by the mixer (e.g., a micro-compounder or Brabender mixer) ensure the dispersion of the this compound throughout the molten polymer matrix.[9][10] This method is scalable and environmentally friendlier than solution casting.
Experimental Workflow:
Caption: Workflow for the Melt Mixing method.
Detailed Protocol:
-
Preparation:
-
Dry the polymer pellets (e.g., Polystyrene) thoroughly in a vacuum oven as described previously.
-
Create a physical pre-mix ("salt-and-pepper" blend) of the polymer pellets and the this compound powder in the desired weight ratio. This promotes more uniform initial feeding into the mixer.
-
-
Melt Compounding:
-
Set the temperature zones of the melt mixer (e.g., a twin-screw micro-compounder) to a profile suitable for the polymer. For polystyrene, a profile ramping from 180°C to 210°C is typical. Crucially, ensure the maximum temperature does not cause thermal degradation of this compound.
-
Start the mixer screws at a moderate speed (e.g., 50-100 RPM).
-
Feed the pre-mixed material into the compounder at a steady rate.
-
Allow the material to mix for a defined residence time (typically 3-5 minutes) to ensure homogeneous dispersion. The torque reading on the mixer can indicate the state of mixing.
-
-
Sample Processing:
-
Extrude the molten, doped polymer strand.
-
The extrudate can be pelletized for future use or immediately processed.
-
For creating films, small amounts of the molten compound can be transferred to a hydraulic hot press. Press the material between two polished metal plates at a temperature above Tg (e.g., 180°C for PS) to form a film of desired thickness.
-
-
Cooling:
-
Cool the pressed film under pressure to minimize warping and lock in the amorphous structure. This can be done using a cooling cycle on the press or by transferring the mold to a separate cooling press.
-
Optimization Parameters:
| Parameter | Range/Options | Rationale & Impact |
| Processing Temperature | Tg + 50°C to Tg + 100°C | Must be high enough for low viscosity and good mixing, but low enough to prevent thermal degradation of the chromophore. |
| Screw Speed (RPM) | 50 - 200 RPM | Higher speed imparts more shear, improving dispersion but also potentially causing polymer chain scission or chromophore degradation. |
| Residence Time | 2 - 10 minutes | Must be long enough for complete homogenization but short enough to minimize thermal exposure. |
| Atmosphere | Air or Inert (N₂) | An inert atmosphere can be used to prevent oxidative degradation of the polymer or chromophore at high temperatures. |
Method C: In-situ Polymerization
Principle: In-situ polymerization involves dissolving the this compound molecule directly into the liquid monomer before initiating the polymerization reaction. As the polymer chains grow, they physically entrap the dopant molecules, often resulting in a highly uniform dispersion at the molecular level.[11] This method avoids the use of solvents and the high temperatures associated with melt mixing.
Experimental Workflow:
Caption: Workflow for the In-situ Polymerization method.
Detailed Protocol (Example: Bulk Polymerization of Styrene):
-
Preparation:
-
Purify the styrene monomer by passing it through a column of activated basic alumina to remove the inhibitor.
-
Weigh the desired amount of this compound (e.g., 1-5 wt% relative to the monomer) and a thermal initiator such as AIBN (azobisisobutyronitrile, ~0.1 mol%).
-
-
Mixing and Initiation:
-
In a reaction vessel (e.g., a Schlenk flask), dissolve the this compound and AIBN in the purified styrene monomer. Stir until a clear, homogeneous solution is obtained.
-
Degas the solution by performing several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Place the sealed reaction vessel in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70°C for AIBN).
-
Allow the polymerization to proceed for several hours (4-24h). The solution will become increasingly viscous as the polymer forms. The reaction can be monitored by observing the increase in viscosity.
-
-
Purification and Processing:
-
Stop the reaction by cooling the vessel rapidly.
-
Dissolve the resulting highly viscous polymer/monomer mixture in a suitable solvent like toluene.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, under vigorous stirring. The doped polymer will precipitate out.
-
Filter the solid polymer and wash it with fresh non-solvent to remove any unreacted monomer, initiator fragments, and non-entrapped dopant.
-
Dry the final doped polymer powder or fibers in a vacuum oven at 60°C until a constant weight is achieved. The resulting material can then be processed into films using methods like hot pressing.
-
Optimization Parameters:
| Parameter | Range/Options | Rationale & Impact |
| Initiator Concentration | 0.05 - 0.5 mol% | Affects the rate of polymerization and the final molecular weight of the polymer. |
| Polymerization Temp. | 60 - 80°C (for AIBN) | Controls the rate of initiation and polymerization. Must be compatible with both initiator and dopant stability. |
| Reaction Time | 4 - 48 hours | Determines the final monomer-to-polymer conversion percentage. |
| Purification Method | Precipitation is key | Crucial for removing impurities that could affect the final optical and physical properties of the material. |
Part 3: Characterization and Validation
After incorporation, it is essential to validate the success of the procedure and characterize the properties of the final material.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To confirm the presence of this compound and check for aggregation. | A characteristic absorption peak for this compound should be observed. A blue shift or peak broadening may indicate aggregation at high concentrations. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and assess dopant solubility. | A single, sharp Tg indicates good miscibility. The presence of a melting endotherm for this compound would indicate phase separation. The Tg may decrease due to plasticization by the dopant. |
| Gel Permeation Chromatography (GPC) | To measure the molecular weight and polydispersity of the host polymer. | Confirms whether the incorporation process (especially melt mixing or in-situ polymerization) has significantly altered the polymer's molecular weight. |
| Second Harmonic Generation (SHG) | To confirm macroscopic NLO activity after electric-field poling. | The observation of a frequency-doubled signal (e.g., from a 1064 nm laser to 532 nm) confirms successful non-centrosymmetric alignment and NLO functionality.[4] |
Conclusion
The successful incorporation of this compound into a polymer matrix is a foundational step in the development of materials for nonlinear optics. Solution casting offers simplicity and high-quality films for laboratory-scale research. Melt mixing provides a scalable, solvent-free alternative suitable for industrial applications, provided the chromophore is thermally stable. In-situ polymerization yields excellent dopant dispersion and is ideal when molecular-level entrapment is desired. The choice of method depends on the specific polymer, the required material form, available equipment, and the desired scale of production. Proper characterization is paramount to validate the incorporation and to correlate the material's structure with its ultimate NLO performance.
References
- 1. scispace.com [scispace.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. idosi.org [idosi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Melt-Mixed PP/MWCNT Composites: Influence of CNT Incorporation Strategy and Matrix Viscosity on Filler Dispersion and Electrical Resistivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Nitrostilbene as a Solvatochromic Probe for Environmental Polarity Sensing
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of trans-4-nitrostilbene as a solvatochromic probe. We delve into the photophysical principles governing its sensitivity to solvent polarity, offer detailed protocols for its synthesis and application in polarity determination, and present a comparative analysis of its spectral behavior in various solvent environments. This guide is designed to be a practical resource, enabling users to effectively employ 4-nitrostilbene in their respective fields of study, from fundamental chemical research to the characterization of complex biological and pharmaceutical systems.
Introduction: The Principle of Solvatochromism and the Utility of Molecular Probes
Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect arises from differential solvation of the ground and excited electronic states of the probe molecule.[1] Solvatochromic probes are invaluable tools in chemistry, biology, and materials science, offering a non-invasive method to probe the local microenvironment polarity of complex systems such as polymer matrices, biological membranes, and protein binding sites.[2][3]
trans-4-Nitrostilbene is a "push-pull" molecule, characterized by an electron-donating group (the styryl moiety) and an electron-withdrawing group (the nitro group) connected by a conjugated π-system.[4] This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to a significant change in the molecule's dipole moment between the ground and excited states.[5] It is this change in dipole moment that makes this compound highly sensitive to the polarity of its surrounding environment. In more polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state, resulting in a red-shift (bathochromic shift) in the absorption and fluorescence spectra.[5]
Photophysical Properties of trans-4-Nitrostilbene
The utility of trans-4-nitrostilbene as a solvatochromic probe is rooted in its distinct photophysical properties. The key characteristics are:
-
Positive Solvatochromism: The absorption (λabs) and fluorescence (λem) maxima of trans-4-nitrostilbene exhibit a bathochromic shift with increasing solvent polarity. This predictable relationship allows for the creation of empirical scales to quantify solvent polarity.
-
Intramolecular Charge Transfer (ICT): Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the styryl fragment, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro-phenyl moiety. This ICT results in a highly polar excited state.
-
Sensitivity to Hydrogen Bonding: The nitro group of this compound can act as a hydrogen bond acceptor. In protic solvents, this interaction can further stabilize the excited state, contributing to the observed spectral shifts.
The relationship between the energy of the electronic transition and solvent polarity can be visualized as follows:
Caption: Energy level diagram illustrating the effect of solvent polarity on the electronic transition of a positive solvatochromic dye like this compound.
Synthesis of trans-4-Nitrostilbene
trans-4-Nitrostilbene can be reliably synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which offers high stereoselectivity for the trans isomer.[6]
Protocol 3.1: Synthesis via Horner-Wadsworth-Emmons Reaction
Materials:
-
4-Nitrobenzyl bromide
-
Triethyl phosphite
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hexanes
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Phosphonate Synthesis (Michaelis-Arbuzov Reaction):
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the mixture at 120-130 °C for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude diethyl (4-nitrobenzyl)phosphonate can often be used in the next step without further purification.
-
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Carefully decant the hexanes and add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Olefination:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure trans-4-nitrostilbene as a yellow solid.
-
Caption: Workflow for the synthesis of trans-4-nitrostilbene via the Horner-Wadsworth-Emmons reaction.
Protocol for Determining Solvent Polarity using trans-4-Nitrostilbene
This protocol outlines the use of UV-Vis and fluorescence spectroscopy to measure the solvatochromic shift of trans-4-nitrostilbene and correlate it with solvent polarity.
Protocol 4.1: Spectroscopic Measurement of Solvatochromism
Materials and Equipment:
-
trans-4-Nitrostilbene
-
A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Volumetric flasks and micropipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of trans-4-nitrostilbene in a suitable solvent where it is highly soluble (e.g., acetone or THF) at a concentration of approximately 1 mM.
-
-
Sample Preparation:
-
For each solvent to be tested, prepare a dilute solution of trans-4-nitrostilbene by adding a small aliquot of the stock solution to the solvent in a volumetric flask.
-
The final concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0 for UV-Vis measurements to ensure linearity according to the Beer-Lambert law. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[7]
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each sample over a suitable wavelength range (e.g., 250-500 nm).
-
Determine the wavelength of maximum absorption (λmax) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at or near its absorption maximum.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
-
Data Analysis:
-
Tabulate the λmax (abs) and λmax (em) values for each solvent.
-
Calculate the Stokes shift (in nm or cm-1) for each solvent: Stokes Shift = λem - λabs.
-
Correlate the observed spectral shifts with an established solvent polarity scale, such as the Reichardt ET(30) scale or Kamlet-Taft parameters (α, β, π*).[2][8] This can be done by plotting the transition energy (ET = hc/λmax) against the known polarity parameter for each solvent.
-
Data Presentation and Interpretation
The solvatochromic behavior of trans-4-nitrostilbene is summarized in the table below, demonstrating the bathochromic shift with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | λmax (abs) (nm) | λmax (em) (nm) |
| n-Hexane | 1.88 | ~330 | ~400 |
| Toluene | 2.38 | ~340 | ~420 |
| Chloroform | 4.81 | ~345 | ~440 |
| Acetone | 20.7 | ~350 | ~480 |
| Ethanol | 24.5 | ~355 | ~500 |
| Methanol | 32.7 | ~360 | ~520 |
| Acetonitrile | 37.5 | ~358 | ~515 |
| Water | 80.1 | ~365 | ~550 |
Note: The spectral data presented are approximate values derived from the literature and are intended for illustrative purposes. Actual values may vary depending on experimental conditions.
The relationship between the spectral shift and solvent polarity can be further analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent, providing insights into the change in dipole moment upon excitation.
Caption: A streamlined workflow for the experimental determination of solvent polarity using this compound as a solvatochromic probe.
Applications in Research and Development
The sensitivity of trans-4-nitrostilbene to its local environment makes it a versatile tool for a range of applications:
-
Characterization of Pharmaceutical Formulations: Assessing the polarity of drug delivery vehicles, such as micelles and liposomes, which can influence drug loading and release kinetics.
-
Probing Protein Binding Sites: Covalently attaching this compound derivatives to proteins allows for the investigation of the polarity of active sites and conformational changes upon ligand binding.
-
Monitoring Polymerization Reactions: Tracking changes in polarity during polymerization processes.
-
Sensing in Microfluidic Devices: Integrating this compound into microfluidic systems for real-time monitoring of solvent composition and reaction conditions.
-
Environmental Science: A derivative, 4-dimethylamino-4'-nitrostilbene (DANS), has been successfully used to identify and discriminate between different types of microplastics based on their polarity.[4][9]
Conclusion
trans-4-Nitrostilbene is a robust and sensitive solvatochromic probe that offers a straightforward and effective method for characterizing solvent polarity. Its predictable spectral response to environmental changes, coupled with its synthetic accessibility, makes it a valuable tool for a wide array of scientific disciplines. The protocols and data presented in this application note provide a solid foundation for researchers to confidently employ this compound in their studies, enabling deeper insights into the molecular interactions that govern chemical and biological processes.
References
- 1. scilit.com [scilit.com]
- 2. Solvatochromic solvent polarity measurements and selectivity in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Dimethylamino-4'-nitrostilbene [omlc.org]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitrostilbene Synthesis
Welcome to the technical support center for 4-Nitrostilbene synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you not only follow protocols but also understand the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Synthesis Strategy
This section addresses high-level questions regarding the selection of a synthetic route for this compound, a crucial precursor in various research and development applications.
Question: What are the most common and effective methods for synthesizing this compound?
Answer: The synthesis of this compound, and stilbenes in general, is well-established, with several robust methods available. The choice of method often depends on available starting materials, desired stereoselectivity (E/Z isomer), and scalability. The three most prominent methods are:
-
The Wittig Reaction: This is a highly reliable and popular method for forming carbon-carbon double bonds.[1] It involves the reaction of an aldehyde (4-nitrobenzaldehyde) with a phosphorus ylide (generated from a benzylphosphonium salt).[2] It is particularly favored for its functional group tolerance.[3]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate ester instead of a phosphonium salt.[4] This method often provides excellent (E)-isomer selectivity and simplifies the removal of byproducts compared to the traditional Wittig reaction.[5]
-
The Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction connects an aryl halide with an alkene.[6] For this compound, this could involve reacting 4-iodonitrobenzene with styrene. The Heck reaction is powerful for its broad substrate scope and is a cornerstone of modern organic synthesis.[7][8]
Question: How do I choose between the Wittig/HWE and Heck reactions for my synthesis?
Answer: The decision rests on several factors. The table below summarizes the key considerations:
| Feature | Wittig / HWE Reaction | Mizoroki-Heck Reaction |
| Key Reactants | Aldehyde/Ketone + Phosphonium Salt/Phosphonate | Aryl Halide/Triflate + Alkene |
| Primary Advantage | High reliability, well-understood mechanism. HWE variant offers high E-selectivity and easier byproduct removal.[4][5] | Excellent functional group tolerance, broad substrate scope. Can be more atom-economical.[6] |
| Primary Disadvantage | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.[9] Requires strong bases. | Requires a palladium catalyst which can be expensive and needs to be removed from the final product. Reaction can be sensitive to ligands and conditions.[6] |
| Stereoselectivity | HWE and stabilized Wittig ylides strongly favor the (E)-isomer. Non-stabilized ylides favor the (Z)-isomer.[10] | Generally provides excellent trans selectivity.[8] |
| Common Starting Materials | 4-nitrobenzaldehyde and benzyltriphenylphosphonium bromide (or diethyl benzylphosphonate). | 4-iodonitrobenzene (or bromonitrobenzene) and styrene. |
Recommendation: For straightforward, high E-selectivity synthesis where starting materials are readily available, the Horner-Wadsworth-Emmons reaction is often an excellent first choice. If you are working with more complex substrates or building a library of analogs, the versatility of the Heck reaction may be more suitable.
Part 2: Troubleshooting Guide - The Wittig Reaction
The Wittig reaction is a workhorse of alkene synthesis but is not without its challenges. This section provides a troubleshooting guide for common issues encountered during the synthesis of this compound via this method.
Workflow for a Typical Wittig Synthesis
Below is a generalized workflow diagram for the synthesis of this compound using the Wittig reaction.
Caption: Generalized workflow for this compound synthesis via the Wittig reaction.
Q1: I am not seeing the characteristic deep red/orange color after adding the base to my phosphonium salt. What is going wrong?
A1: This indicates a failure in ylide formation. The colored species is the phosphorus ylide, and its absence is a critical failure point.[11] Consider the following causes:
-
Insufficiently Strong Base: The C-H bond adjacent to the phosphorus in a phosphonium salt is only moderately acidic (pKa ≈ 22 in DMSO).[2] A strong base is required for deprotonation. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[12] Weaker bases like triethylamine (NEt3) or sodium methoxide are generally insufficient for non-stabilized ylides.[10]
-
Wet Reagents or Solvent: Ylides are extremely reactive and moisture-sensitive. Any water present will protonate the ylide as it forms, quenching the reaction. Ensure your solvent (typically THF or diethyl ether) is anhydrous and that your glassware was properly flame- or oven-dried.[13]
-
Degraded Base: Strong bases like n-BuLi can degrade upon storage. It is advisable to titrate the n-BuLi solution before use to confirm its molarity. Potassium tert-butoxide should be a fine, free-flowing powder; if it is clumpy, it may have absorbed moisture.
Q2: My reaction yield is very low, even though the ylide seemed to form correctly. What are the likely causes?
A2: A low yield after successful ylide formation points to issues in the olefination step or workup. Here is a decision tree to diagnose the problem:
Caption: Troubleshooting flowchart for low yield in Wittig synthesis.
-
Incomplete Reaction: The reaction between the ylide and 4-nitrobenzaldehyde may be slow. Ensure adequate reaction time (monitor by TLC) and appropriate temperature. While ylide formation is often done at low temperatures (0°C or below), the subsequent reaction with the aldehyde may require warming to room temperature.[14]
-
Side Reactions: The electron-withdrawing nitro group on the benzaldehyde makes it susceptible to side reactions. If excess strong base is present, it can lead to undesired pathways. The Cannizzaro reaction, where two molecules of an aldehyde are converted to an alcohol and a carboxylic acid, can be a competing pathway for aldehydes without alpha-hydrogens, although it typically requires very high base concentrations.[15]
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[9] TPPO can be difficult to separate from the desired stilbene product due to similar polarities.
-
Purification Strategy: Recrystallization is often the most effective method for removing TPPO. A non-polar solvent like ligroin or a mixed solvent system (e.g., ethanol/water) can be effective, as this compound is less soluble than TPPO in many solvents upon cooling.[16] For column chromatography, a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can effectively separate the product from TPPO.
-
Q3: My product is a mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-4-nitrostilbene?
A3: Stereoselectivity in the Wittig reaction is highly dependent on the stability of the ylide.
-
Ylide Stability: The benzyl group in your ylide is adjacent to a phenyl ring, which provides some resonance stabilization. However, it is generally considered a "semi-stabilized" ylide. Non-stabilized ylides (e.g., from simple alkyl halides) typically give (Z)-alkenes, while stabilized ylides (with groups like -CO2R) give (E)-alkenes.[10] Semi-stabilized ylides often produce mixtures.
-
Optimizing for (E)-Isomer:
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common and effective solution. The HWE modification uses a phosphonate carbanion, which thermodynamically favors the formation of the (E)-alkene, often with >95% selectivity.[4][5]
-
Schlosser Modification: For the standard Wittig, the Schlosser modification can be used to favor the (E)-alkene. This involves adding a second equivalent of strong base at low temperature after the initial betaine intermediate forms, followed by a proton source. This is a more complex procedure but can be effective.[17]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalysis system (e.g., solid K2CO3 as a base with a quaternary ammonium salt like TBAB in a solvent like dichloromethane) can also favor the formation of the (E)-isomer and offers a milder, operationally simpler alternative.[15][18] PTC facilitates the reaction between reactants in different, immiscible phases.[19]
-
Part 3: Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimize conditions based on their specific laboratory setup and reagent purity.
Protocol 1: Synthesis of (E)-4-Nitrostilbene via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is adapted from established HWE procedures and is optimized for high (E)-selectivity.[4]
Reagents & Equipment:
-
Diethyl benzylphosphonate
-
Sodium Hydride (60% dispersion in mineral oil)
-
4-Nitrobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard reflux glassware, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Base Addition: Under a positive pressure of nitrogen, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF via syringe. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas will be evolved.
-
Aldehyde Addition: Cool the resulting solution back to 0°C. Add a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the 4-nitrobenzaldehyde is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from ethanol to yield (E)-4-nitrostilbene as a pale-yellow solid.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. fzgxjckxxb.com [fzgxjckxxb.com]
- 19. Phase transfer catalyst in organic synthesis [wisdomlib.org]
Technical Support Center: Purification of 4-Nitrostilbene by Recrystallization
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive resource for the purification of 4-Nitrostilbene using recrystallization. It is structured to anticipate and resolve challenges encountered in the laboratory, blending foundational principles with practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purifying this compound via recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound (this compound) and its impurities in a chosen solvent at different temperatures.[2] Ideally, the compound should be highly soluble in the solvent at its boiling point but have low solubility at cooler temperatures.[3] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid "mother liquor" upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[3] As a hot, saturated solution of this compound is slowly cooled, the decreasing solubility forces the compound to crystallize out, leaving the soluble impurities behind in the solution.[3]
Q2: How do I select an optimal solvent for recrystallizing this compound?
A2: The ideal solvent should not react with this compound and should have a boiling point below the compound's melting point.[4] The most critical property is that it dissolves the compound well when hot but poorly when cold.[4] A common rule of thumb is "like dissolves like"; solvents with similar functional groups or polarity to the solute are often good candidates.[5] For this compound, a moderately polar compound, ethanol is an excellent starting point. A mixed-solvent system, such as ethanol-water, can also be highly effective.[6] In this system, this compound is dissolved in the "good" solvent (ethanol) when hot, and the "bad" solvent (water), in which it is insoluble, is added dropwise until the solution becomes slightly cloudy (the saturation point).[6]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is approximately 157°C.[7][8] A sharp melting point within a narrow range (e.g., 156-158°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is harmful if swallowed.[9][10] Standard laboratory safety practices should be strictly followed. This includes handling the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid skin and eye contact.[11] Avoid creating and inhaling dust.[10] In case of accidental contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[9][11]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the single-solvent recrystallization of this compound.
Solvent Selection Data
The choice of solvent is critical for successful recrystallization. The following table summarizes properties of common laboratory solvents to aid in selection. Ethanol is a recommended starting point for this compound.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Recommended. Good general-purpose solvent for moderately polar compounds. |
| Methanol | CH₄O | 64.7 | 33.0 | Higher polarity; may be too strong a solvent, leading to lower recovery. |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | Lower polarity; may require larger volumes. |
| Acetone | C₃H₆O | 56 | 21.0 | Effective solvent, but its low boiling point requires careful handling to prevent evaporation. |
| Water | H₂O | 100 | 80.1 | This compound is poorly soluble in water; primarily used as an anti-solvent in a mixed pair. |
| (Data sourced from Common Solvents Used in Organic Chemistry: Table of Properties[12]) |
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to a gentle boil. Add the hot solvent to the flask in small portions, swirling after each addition, until the this compound just completely dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated for good recovery.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.[2]
-
Hot Gravity Filtration (Optional but Recommended): This step removes insoluble impurities and activated charcoal. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[13] Filter the hot solution quickly.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4] Rapid cooling can trap impurities.[14]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product.[3]
-
Drying: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry. Then, carefully transfer the solid to a pre-weighed watch glass and allow it to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Purity Assessment: Weigh the final product to calculate the percent recovery. Determine the melting point of the purified crystals. A sharp melting point at or near 157°C indicates successful purification.[7]
Troubleshooting Guide
Problem: The this compound will not fully dissolve, even after adding a large volume of hot solvent.
-
Probable Cause: The chosen solvent may be inappropriate for this compound, or there may be a significant amount of insoluble impurities.
-
Solution:
-
Ensure you are using a suitable solvent (e.g., ethanol).
-
If you suspect insoluble impurities, perform a hot gravity filtration to remove them, then reduce the volume of the filtrate by boiling off some solvent to achieve saturation.[13][14]
-
If the compound itself has low solubility, you may need to switch to a more effective solvent or consider a mixed-solvent system.[5]
-
Problem: No crystals form after the solution has cooled to room temperature.
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated upon cooling.[15]
-
Solution 1: Re-heat the solution and boil off a portion of the solvent to reduce the total volume.[14] Allow the more concentrated solution to cool again.
-
Probable Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).[15]
-
Solution 2:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches can provide a surface for nucleation.[14]
-
Seed Crystal: Add a tiny crystal of the original crude this compound. This "seed" provides a template for further crystal growth.[14]
-
Cooling: Cool the solution further in an ice-salt or dry ice/acetone bath, but be aware this can sometimes lead to rapid precipitation of smaller, less pure crystals.[13]
-
Problem: An oil has formed instead of solid crystals.
-
Probable Cause: This "oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the high concentration of impurities significantly depresses the melting point of the mixture.[14][15] The solute "melts" in the solution instead of dissolving and then separates as an oil upon cooling.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation temperature.[14]
-
Allow the solution to cool very slowly, perhaps by placing the flask in a beaker of hot water and letting both cool together. This can favor crystal formation over oiling.[15]
-
If the problem persists, consider using a different solvent with a lower boiling point.
-
Problem: The final yield of purified crystals is very low.
-
Probable Cause 1: Too much solvent was used during the dissolution step, causing a significant portion of the product to remain in the mother liquor.[3]
-
Solution 1: Before filtration, try to reduce the solvent volume by evaporation. You can also attempt to recover a "second crop" of crystals by further concentrating the mother liquor after the first filtration, though this crop may be less pure.[4]
-
Probable Cause 2: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
Solution 2: Ensure the filtration apparatus is pre-heated and use a slight excess of solvent before filtering to keep the compound dissolved. The excess can be boiled off afterward.[13]
-
Probable Cause 3: Excessive washing with solvent that was not ice-cold.
-
Solution 3: Always use a minimal amount of ice-cold solvent for washing to minimize redissolving the purified crystals.[3]
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. This compound CAS#: 4003-94-5 [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. aksci.com [aksci.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Low Yield in the Witt-ig Reaction for 4-Nitrostilbene Synthesis
Welcome to the Technical Support Center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of 4-nitrostilbene. Here, we address common issues that can lead to low yields and provide expert insights and actionable solutions to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My Wittig reaction for this compound is resulting in a very low yield. What are the most common culprits?
Low yields in the Wittig synthesis of this compound can be attributed to several factors. The primary issues often revolve around the stability and reactivity of the phosphorus ylide, the quality of the 4-nitrobenzaldehyde, and the reaction conditions.[1] Specifically, incomplete formation of the ylide due to an inappropriate base or the presence of moisture is a frequent problem.[1] Additionally, side reactions, such as the Cannizzaro reaction of the aldehyde, can consume starting material and reduce the yield of the desired stilbene. The electron-withdrawing nitro group on the benzaldehyde can influence the reactivity of the carbonyl group, making the reaction sensitive to the chosen conditions.
Q2: I'm unsure if my phosphorus ylide is forming correctly. How can I confirm its formation, and what factors are critical for this step?
The formation of the phosphorus ylide is a critical step for a successful Wittig reaction.[1][2] The ylide is generated by treating a phosphonium salt with a strong base.[2] For the synthesis of this compound, this typically involves deprotonating a benzyltriphenylphosphonium salt.
Confirmation of Ylide Formation:
-
Color Change: The formation of a phosphorus ylide is often accompanied by a distinct color change.[1] For many benzyl-type ylides, this can range from yellow to deep orange or red.[3]
-
NMR Spectroscopy: For a definitive confirmation, ³¹P NMR spectroscopy can be used to observe the shift of the phosphorus signal upon ylide formation.
Critical Factors for Ylide Generation:
-
Choice of Base: The base must be strong enough to deprotonate the phosphonium salt.[1] Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi).[2][4] The pKa of the phosphonium salt will dictate the required base strength.
-
Anhydrous Conditions: Ylides are sensitive to moisture and can be protonated by water, which would inhibit the reaction.[1] Therefore, it is crucial to use flame-dried glassware and anhydrous solvents.[1]
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions and decomposition of the ylide, especially for less stable ylides.[1][5]
Q3: Could the 4-nitrobenzaldehyde be the source of the problem? How can I ensure its quality?
Yes, the quality of the 4-nitrobenzaldehyde is crucial. Aldehydes, in general, are susceptible to oxidation to carboxylic acids, which will not participate in the Wittig reaction.[1][5]
Troubleshooting Aldehyde Quality:
-
Purity Check: Use freshly obtained or purified 4-nitrobenzaldehyde. The purity can be checked by measuring its melting point or by techniques like NMR or IR spectroscopy.
-
Purification: If the aldehyde is old or suspected to be impure, it can be recrystallized.
-
Storage: Store 4-nitrobenzaldehyde under an inert atmosphere and protected from light to minimize degradation.
Q4: I'm struggling to remove the triphenylphosphine oxide byproduct from my this compound product. What are the best purification strategies?
The removal of triphenylphosphine oxide (TPPO) is a common challenge in the purification of products from Wittig reactions.[1] TPPO is often a crystalline solid with solubility properties that can be similar to the desired alkene.
Effective Purification Methods:
-
Crystallization: If there is a sufficient difference in solubility between this compound and TPPO in a particular solvent system, recrystallization can be an effective method.
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating this compound from TPPO.[6][7] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane or a mixture of ether and pentane, allowing for its removal by filtration.[7]
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section provides a structured approach to diagnosing and resolving low-yield issues in your this compound synthesis.
Problem: Low or No Product Formation
Detailed Troubleshooting Steps
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Ineffective Ylide Formation | No characteristic color change upon addition of base. TLC analysis shows only starting phosphonium salt and aldehyde. | Ensure anhydrous conditions by flame-drying glassware and using dry solvents.[1] Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KOtBu).[2][4] Verify the purity of the phosphonium salt. |
| Poor Aldehyde Quality | TLC shows the presence of a more polar spot corresponding to 4-nitrobenzoic acid. | Use freshly purchased or recrystallized 4-nitrobenzaldehyde. Store the aldehyde under an inert atmosphere.[5] |
| Side Reactions | Formation of multiple unidentified byproducts observed by TLC or NMR. | The electron-withdrawing nitro group can make the aldehyde susceptible to side reactions. Consider adding the aldehyde slowly to the ylide solution at a low temperature to control the reaction rate. |
| Suboptimal Reaction Conditions | The reaction stalls, with significant amounts of starting materials remaining after a prolonged period. | Optimize the reaction temperature; some Wittig reactions require heating to proceed to completion after the initial addition at a low temperature.[8] Monitor the reaction by TLC to determine the optimal reaction time. |
| Ylide Instability | The characteristic color of the ylide fades before the addition of the aldehyde is complete. | Generate the ylide in situ in the presence of the 4-nitrobenzaldehyde.[1] This can sometimes improve yields with unstable ylides. |
III. Experimental Protocols
General Protocol for the Synthesis of this compound via the Wittig Reaction
This protocol provides a general guideline. Optimization of specific parameters may be necessary.
1. Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as potassium tert-butoxide (1.1 equivalents), in portions.
-
Observe for the formation of a deep orange or red color, indicating ylide formation.[3]
-
Stir the mixture at 0 °C for 1 hour.
2. Wittig Reaction:
-
While maintaining the temperature at 0 °C, slowly add a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
3. Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the this compound from the triphenylphosphine oxide byproduct.[6]
IV. Mechanistic Insights
The Wittig Reaction Mechanism
The Wittig reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate.[10][11] This intermediate then collapses to form the desired alkene and the highly stable triphenylphosphine oxide, which is the driving force for the reaction.[12]
The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide.[10][12] Benzyl-type ylides, such as the one used for the synthesis of this compound, are considered semi-stabilized and can produce a mixture of (E) and (Z) isomers, often favoring the thermodynamically more stable (E)-isomer.[8]
V. References
-
Benchchem. Application Note: Synthesis of 4-Chloro-3-nitro-stilbene via Wittig Reaction. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Wittig Reaction. Available from: --INVALID-LINK--
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. Available from: --INVALID-LINK--
-
Chemistry Steps. Wittig Reaction - Examples and Mechanism. Available from: --INVALID-LINK--
-
AdiChemistry. WITTIG REACTION | MECHANISM. Available from: --INVALID-LINK--
-
Alfa Chemistry. Wittig Reaction. Available from: --INVALID-LINK--
-
Benchchem. Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Available from: --INVALID-LINK--
-
Lopes, F., Perry, M. de J., & Francisco, A. P. (n.d.). 9.2.3. Preparation of Nitrostilbenes by the Wittig Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of nitrostilbene 14. The Wittig reaction yielded almost... Available from: --INVALID-LINK--
-
CDN Science Publishing. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. Wittig Reaction. Available from: --INVALID-LINK--
-
Vedejs, E. (n.d.). The Wittig Reaction. University of Michigan. Available from: --INVALID-LINK--
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. Available from: --INVALID-LINK--
-
The Organic Chemistry Tutor. The Wittig Reaction. Available from: --INVALID-LINK--
-
University of California, Irvine. Experiment 8: Wittig Reaction. Available from: --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction. Available from: --INVALID-LINK--
-
Wiley-VCH. 1 Stilbenes Preparation and Analysis. Available from: --INVALID-LINK--
-
Benchchem. Troubleshooting low yields in 4-Methyl-1-hexene synthesis. Available from: --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: --INVALID-LINK--
-
Reddit. Problems with wittig reaction : r/Chempros. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. adichemistry.com [adichemistry.com]
Technical Support Center: Enhancing the Photostability of 4-Nitrostilbene-Based Fluorophores
Welcome to the technical support center for 4-nitrostilbene-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful probes but encounter challenges with their photostability. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of the photodegradation processes and actionable strategies to mitigate them, ensuring the integrity and reproducibility of your experimental data.
Section 1: Frequently Asked Questions - The "Why" Behind Photobleaching
This section addresses the fundamental principles governing the photochemistry of this compound derivatives. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What are the primary photochemical pathways that lead to the degradation of this compound fluorophores?
A1: The photobleaching of this compound fluorophores is not a single event but a competition between several excited-state decay pathways. Upon absorption of a photon, the trans-isomer is promoted to an excited singlet state (S₁). From here, three primary degradation routes emerge:
-
trans-cis Photoisomerization: The molecule can twist around its central C=C double bond. This isomerization to the cis form is often non-fluorescent and represents a loss of the desired signal. While reversible, it depletes the population of the fluorescent trans-isomer and can reach a photostationary state.[1][2][3]
-
Photocyclization: The cis-isomer can undergo a conrotatory, six-electron electrocyclic ring closure to form an unstable trans-4a,4b-dihydrophenanthrene (DHP) intermediate.[4][5] This DHP intermediate is highly susceptible to oxidation, often by molecular oxygen, to form a non-fluorescent and irreversible phenanthrene derivative.[1][5][6] This is a major pathway for permanent photobleaching.
-
Reactions with Reactive Oxygen Species (ROS): The excited fluorophore, particularly in its longer-lived triplet state (T₁), can transfer energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[4][7][8] Singlet oxygen can then attack the electron-rich C=C double bond of the stilbene, leading to the formation of oxetanes and other degradation products, causing irreversible bleaching.[4]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Key photobleaching pathways for this compound.
Q2: What is the specific role of the nitro (NO₂) group in the photophysics and photobleaching of these molecules?
A2: The electron-withdrawing nitro group is critical to the "push-pull" nature of these fluorophores (e.g., in 4-dimethylamino-4'-nitrostilbene, DANS), creating a large change in dipole moment upon excitation.[9] This intramolecular charge transfer (ICT) character is responsible for their sensitivity to solvent polarity. However, the nitro group also significantly influences photostability:
-
Promotes Intersystem Crossing (ISC): The nitro group can enhance the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁).[9][10] A higher population of the long-lived triplet state increases the probability of generating damaging reactive oxygen species (ROS).[7]
-
Influences Excited-State Dynamics: The twisting of the nitro group itself can become a competing non-radiative decay pathway in polar solvents, quenching fluorescence.[9]
-
Reduces Fluorescence Quantum Yield in Polar Solvents: In highly polar solvents, the excited state is so stabilized that non-radiative decay pathways, often involving twisting of the nitro group, dominate, leading to a dramatic decrease in fluorescence quantum yield.[11][12][13]
Q3: How does the solvent environment impact the photostability of this compound fluorophores?
A3: The solvent is not a passive medium; it actively participates in the excited-state dynamics. The key factor is polarity.
-
Polarity and Excited-State Lifetime: The lifetime of the S₁ state of trans-4-nitrostilbene can decrease by three orders of magnitude (from ~60 ps to ~60 fs) when moving from high-polarity to nonpolar solvents.[11] In nonpolar solvents, efficient intersystem crossing to the triplet state is a major deactivation pathway. In high-polarity solvents, the S₁ state is stabilized, making ISC energetically less favorable, and decay occurs primarily through twisting around the central C=C bond.[11]
-
Viscosity: Higher solvent viscosity can physically hinder the large-amplitude motions required for trans-cis isomerization and other non-radiative decay pathways, which can sometimes lead to an increase in fluorescence quantum yield and photostability.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nitro group, further stabilizing the charge-transfer excited state and affecting the decay pathways.
| Solvent | Polarity | Typical Effect on DANS Fluorescence Quantum Yield (Φ_F) | Primary Decay Pathway |
| Pentane | Non-polar | Low (e.g., 0.14)[12] | Efficient Intersystem Crossing (ISC)[11] |
| Benzene | Non-polar | High (e.g., 0.53-0.7)[12] | Fluorescence, some ISC |
| Methylene Chloride | Polar Aprotic | Very Low (e.g., 0.008)[12] | Non-radiative decay (molecular twisting)[11] |
| Dimethylformamide (DMF) | Polar Aprotic | Extremely Low (e.g., 0.002)[12] | Non-radiative decay (molecular twisting)[11] |
Table 1: Influence of solvent polarity on the photophysical properties of 4-Dimethylamino-4'-nitrostilbene (DANS), a representative push-pull nitrostilbene.
Section 2: Troubleshooting Guide - Common Photostability Issues
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem: My fluorescence signal disappears very quickly during imaging.
| Probable Cause | Underlying Mechanism | Recommended Solution & Rationale |
| Presence of Molecular Oxygen | Oxygen acts as a triplet state quencher, leading to the formation of highly destructive singlet oxygen (¹O₂), which attacks the fluorophore.[4][7] | Solution: Deoxygenate your imaging buffer. This can be achieved by bubbling with nitrogen or argon for 15-20 minutes or by using commercial enzymatic oxygen scavenging systems (e.g., glucose oxidase/catalase). Rationale: Removing O₂ eliminates the primary substrate for ¹O₂ generation, drastically reducing this major photobleaching pathway.[2] |
| High Excitation Intensity | More photons per unit time lead to more excitation cycles, accelerating all photochemical degradation pathways. | Solution: Reduce laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio. Use neutral density filters. Rationale: Fewer excitation events directly translate to a longer lifetime for the fluorophore population. |
| Inappropriate Solvent/Buffer | As detailed in Q3, polar solvents can dramatically quench fluorescence and promote non-radiative decay pathways.[11][12] | Solution: If your experiment allows, consider using a less polar imaging medium. For cellular imaging, this is not feasible, making oxygen scavenging and the use of antifade agents critical. Rationale: Shifting the solvent environment can fundamentally alter the dominant decay pathway away from photobleaching channels. |
Problem: I observe a shift in my emission spectrum or the growth of a new, broad background signal over time.
| Probable Cause | Underlying Mechanism | Recommended Solution & Rationale |
| Formation of Photoproducts | The photocyclization of stilbene to phenanthrene derivatives creates new chemical species with their own (often undesirable) fluorescent properties.[1][14] | Solution: Implement strategies to reduce the overall rate of photobleaching, such as deoxygenation and the use of triplet state quenchers (see Section 3). Rationale: Preventing the formation of the initial photoproducts is the only way to avoid their subsequent emission. |
| Concentration-Dependent Effects | At high local concentrations, excited-state fluorophores can interact with ground-state molecules, leading to side reactions like photodimerization ([2+2] cycloaddition).[6][15] | Solution: Work with the lowest possible fluorophore concentration that provides adequate signal. Rationale: Reducing concentration minimizes bimolecular interactions, favoring the desired unimolecular fluorescence pathway. |
Section 3: Protocols for Enhancing Photostability
Here, we provide detailed, actionable protocols to improve the performance of your this compound fluorophores.
Protocol 1: Application of Triplet State Quenchers (TSQs) & Antifade Agents
Causality: The long-lived triplet state is a key intermediate in the formation of ROS. Triplet state quenchers depopulate this harmful state via triplet-triplet energy transfer, returning the fluorophore to the ground state without light emission or ROS generation, thus increasing photostability.[16][17][18]
Commonly Used TSQs:
| Agent | Typical Concentration | Mechanism/Notes |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | 1-2 mM | A water-soluble vitamin E analog. Acts as a powerful antioxidant and an effective TSQ.[7][18] |
| n-Propyl Gallate (NPG) | 1-10 mM | A free radical scavenger commonly used in commercial antifade mounting media. |
| Cyclooctatetraene (COT) | 1-10 mM | A highly efficient TSQ, but its use can be limited by solubility and potential toxicity.[7][17][18] |
| 4-Nitrobenzyl alcohol (NBA) | 10-30 mM | Another effective TSQ used in single-molecule studies.[7][18] |
Step-by-Step Methodology:
-
Prepare a Stock Solution: Dissolve the chosen antifade agent in a suitable solvent (e.g., Trolox in methanol or a fresh NaOH solution, NPG in DMSO or ethanol) to create a concentrated stock (e.g., 100 mM).
-
Prepare Imaging Buffer: Prepare your standard imaging buffer (e.g., PBS, HBSS).
-
Add Antifade Agent: Immediately before your experiment, dilute the stock solution into your imaging buffer to the final working concentration. For example, add 10 µL of 100 mM Trolox stock to 990 µL of buffer for a final concentration of 1 mM.
-
Add Oxygen Scavenger (Recommended): For maximum photostability, combine the TSQ with an oxygen scavenging system (e.g., 10 mM glucose, 0.5 mg/mL glucose oxidase, and 0.04 mg/mL catalase).
-
Incubate and Image: Replace the medium on your sample with the fully prepared antifade imaging buffer. Allow it to equilibrate for 1-2 minutes before starting image acquisition.
-
Self-Validation/Control: To quantify the improvement, perform a control experiment where you image your sample in the buffer without the antifade agent under identical illumination conditions. Measure the fluorescence decay rate in both conditions.
Protocol 2: Workflow for Quantifying Photostability
This protocol provides a standardized method to measure and compare the photostability of your fluorophore under different conditions.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for assessing photostability improvement.
-
Sample Preparation: Prepare your biological or material sample labeled with the this compound fluorophore.
-
Buffer Preparation: Prepare two batches of imaging buffer: a "Control Buffer" and a "Test Buffer" containing the antifade agent(s) you wish to evaluate.
-
Image Acquisition Setup:
-
Place the sample on the microscope.
-
Find a representative field of view.
-
Set your acquisition parameters (laser power, exposure time, gain) to levels that give a good initial signal without immediate saturation. Crucially, these parameters must remain identical for all subsequent steps.
-
-
Control Measurement:
-
Apply the "Control Buffer" to your sample.
-
Acquire a time-lapse image series (e.g., 200 frames at the maximum possible frame rate).
-
-
Test Measurement:
-
Thoroughly wash the sample to remove the control buffer.
-
Apply the "Test Buffer" to the same sample.
-
Relocate the exact same field of view.
-
Acquire a second time-lapse series using the identical acquisition parameters.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity of the labeled structures in each frame.
-
Plot intensity versus time (or frame number) for both conditions.
-
Normalize the initial intensity of both curves to 100%.
-
Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer t₁/₂ indicates greater photostability.
-
Section 4: Advanced Strategies - Improving Photostability via Structural Modification
For users involved in dye synthesis and development, rationally designing the fluorophore core is the ultimate strategy for enhancing photostability.
Q4: How can the stilbene scaffold be modified to intrinsically resist photobleaching?
A4: The central C=C double bond is often considered the "Achilles' heel" of stilbene photostability.[4] Modifications that restrict movement around this bond or alter the excited-state energy landscape can be highly effective.
-
Steric Hindrance: Introducing bulky groups near the ethylenic bridge can sterically hinder the rotation required for trans-cis isomerization. This disfavors the formation of the cis-isomer, thereby blocking the subsequent photocyclization pathway.
-
Bridging/Cyclization: Incorporating the C=C bond into a ring system (e.g., creating a constrained analogue) can completely prevent isomerization, though this dramatically alters the fluorophore's fundamental structure and properties.
-
Modifying Donor-Acceptor Groups: While the push-pull system is key to the fluorescence, fine-tuning the electron-donating and -accepting strength can modulate the energy of the excited states and their decay pathways. For example, functionalizing stilbenes with specific donor-acceptor groups like NMe₂ and BMes₂ has been shown to greatly enhance the stability of the DHP intermediate, allowing for its isolation and study.[5][19] This suggests that controlling the properties of this key intermediate can be a route to managing the overall reaction pathway.
-
Host-Guest Chemistry: Encapsulating the stilbene fluorophore within a macrocyclic host, such as cucurbit[19]uril, can protect the molecule from side reactions by physically shielding the reactive components.[15][20] This approach can also template specific photochemical reactions, such as [2+2] cycloadditions, while preventing others.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 6. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. 4-Dimethylamino-4'-nitrostilbene [omlc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. uu.diva-portal.org [uu.diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Asymmetric Stilbene Derivatives
Welcome to the Technical Support Center for the synthesis of asymmetric stilbene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols for the common challenges encountered in these syntheses. Stilbenoids are of immense interest due to their wide-ranging biological activities and applications in material science.[1][2] However, their synthesis, particularly with asymmetric substitution, presents significant challenges in controlling stereoselectivity and maximizing yield.[3] This resource aims to address these issues directly, moving beyond simple procedural lists to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the synthesis of asymmetric stilbenes.
Q1: Why is achieving high E/Z stereoselectivity so challenging in stilbene synthesis?
A: Stereoselectivity is a major hurdle because many classical olefination methods, like the Wittig reaction, can produce mixtures of (E)- and (Z)-isomers.[4] The final stereochemical outcome is determined by the reaction mechanism and the relative stability of transition states leading to the isomers. For instance, in the Wittig reaction, the stability of the phosphorus ylide is a primary determinant.[5] Unstabilized ylides (bearing alkyl or aryl groups) tend to react under kinetic control via an early, non-planar transition state, favoring the cis-oxaphosphetane intermediate and leading to the (Z)-alkene.[6] Conversely, stabilized ylides (with electron-withdrawing groups) react under thermodynamic control, favoring the more stable trans-oxaphosphetane and yielding the (E)-alkene.[2][6]
Q2: What is the most reliable method for synthesizing a pure (E)-stilbene derivative?
A: For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable and widely used method.[7][8] This reaction utilizes a phosphonate carbanion, which is more nucleophilic than a corresponding Wittig ylide.[7] The mechanism favors the formation of the thermodynamically more stable (E)-alkene, often with selectivities exceeding 99:1.[7][9][10] Additionally, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura [11][12][13] and Mizoroki-Heck [14][15] reactions are excellent for stereospecific synthesis, preserving the geometry of the starting vinyl partner.[11][12]
Q3: My reaction produced a mixture of (E)- and (Z)-isomers. How can I separate them effectively?
A: Separating stilbene isomers can be challenging due to their similar structures but is achievable.
-
Flash Column Chromatography: This is the most common method. The (E)-isomer is typically less polar than the (Z)-isomer due to its higher symmetry and lower net dipole moment.[16] Therefore, the (E)-isomer will have a higher Rf value on a silica gel TLC plate. A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, is often effective.[17] Alumina can also be used as the stationary phase and may offer different selectivity.[17][18]
-
Fractional Crystallization: This method exploits differences in solubility. The planar and more symmetric structure of the (E)-isomer allows for more efficient crystal packing, often making it less soluble than the (Z)-isomer in solvents like ethanol.[10][16]
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separation, reverse-phase HPLC is effective. A C18 or phenyl-hexyl column can provide sufficient resolution, with the less polar (E)-isomer typically eluting first.[19]
Q4: My reaction yield is consistently low. What are the common culprits?
A: Low yields can stem from multiple factors across different synthetic methods.
-
Catalyst Inactivity (Cross-Coupling Reactions): In Heck or Suzuki reactions, the palladium catalyst may be inactive or may have decomposed.[20] Ensure you are using a Pd(0) source or that your Pd(II) precatalyst is properly reduced in situ.[20] Catalyst deactivation can also occur.
-
Poor Ylide Formation (Wittig/HWE): The base used may not be strong enough to fully deprotonate the phosphonium salt or phosphonate ester. Ensure anhydrous conditions, as water will quench the strong bases (e.g., n-BuLi, NaH) required.[3]
-
Side Reactions: Various side reactions can consume starting materials or products. For example, in the Heck reaction, regioisomeric products like 1,1-diarylethylene can form.[20][21] In Wittig reactions, side reactions can be promoted by impurities or non-optimal reaction conditions.[3]
-
Product Instability: Stilbenes can undergo photochemical (E/Z) isomerization when exposed to UV light.[14][17] It is advisable to protect the reaction and purified products from direct light.[17]
Section 2: Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific problems encountered with the most common synthetic routes to asymmetric stilbenes.
Guide 1: The Wittig Reaction
The Wittig reaction is a versatile method but often presents challenges in stereocontrol.[4][10]
Problem: Poor (Z)-Selectivity with Unstabilized Ylides
-
Causality & Explanation: High (Z)-selectivity is typically achieved under salt-free conditions in aprotic solvents, which favors kinetic control.[6] The presence of lithium salts (e.g., from n-BuLi) can coordinate to the intermediates, leading to a more thermodynamically controlled pathway and increasing the proportion of the (E)-isomer.
-
Solutions & Protocols:
-
Choice of Base: Use a sodium-based reagent like sodium bis(trimethylsilyl)amide (NaHMDS) or a potassium base instead of n-butyllithium (n-BuLi) to generate the ylide. This avoids the formation of lithium salts.
-
Solvent System: Employ non-polar, aprotic solvents like THF or toluene.
-
Temperature Control: Run the reaction at low temperatures (-78 °C) to enhance kinetic control.
-
Problem: Poor (E)-Selectivity with Stabilized Ylides
-
Causality & Explanation: Stabilized ylides (e.g., those with adjacent ester or cyano groups) favor the (E)-product.[6] If (Z)-isomer formation is significant, it may be due to reaction conditions that do not allow the intermediates to fully equilibrate to the most stable state.
-
Solutions & Protocols:
-
Increase Reaction Time/Temperature: Allowing the reaction to stir for a longer period or at a slightly elevated temperature (e.g., room temperature to gentle reflux) can promote equilibration.
-
Use of Protic Solvents: Adding a protic solvent like methanol can sometimes favor the (E)-isomer.
-
Schlosser Modification: For obtaining the (E)-alkene from non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine with a second equivalent of strong base at low temperature, followed by protonation to favor the more stable anti-betaine, which then eliminates to the (E)-alkene.
-
| Condition | Favored Isomer | Rationale |
| Unstabilized Ylide + Salt-Free (e.g., NaHMDS) | (Z)-Stilbene | Kinetic control, irreversible oxaphosphetane formation.[6] |
| Unstabilized Ylide + Li+ present (e.g., n-BuLi) | Mixture of (E)/(Z) | Li+ catalyzes equilibration, loss of selectivity. |
| Stabilized Ylide (e.g., Ph3P=CHCO2Et) | (E)-Stilbene | Thermodynamic control, reversible initial addition.[6] |
Guide 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the gold standard for (E)-stilbene synthesis.[7][8]
Problem: Formation of the (Z)-Isomer
-
Causality & Explanation: While strongly favoring the (E)-isomer, certain conditions can lead to the formation of the (Z)-isomer.[7] This is particularly true when using sterically hindered ketones or specific phosphonates. The Still-Gennari modification is designed specifically to favor the (Z)-product.
-
Solutions & Protocols:
-
Standard Conditions for (E)-Selectivity: Use a sodium base like sodium hydride (NaH) in an aprotic solvent like THF. This ensures the formation of the thermodynamically favored (E)-alkene.[8]
-
Avoid Still-Gennari Conditions: To ensure (E)-selectivity, avoid using phosphonates with electron-withdrawing groups (like trifluoroethyl) and potassium bases with crown ethers, as these conditions are designed to produce (Z)-alkenes.
-
Aldehyde Purity: Ensure the aldehyde starting material is pure and free of acidic impurities that could interfere with the phosphonate carbanion.
-
Guide 3: The Mizoroki-Heck Reaction
This palladium-catalyzed reaction couples an aryl halide with a styrene derivative.[15]
Problem: Low Yield or No Reaction
-
Causality & Explanation: The most common issue is the activity of the palladium catalyst. The catalytic cycle requires the reduction of a Pd(II) precatalyst (like Pd(OAc)2) to the active Pd(0) species.[20] This reduction can be inefficient, or the catalyst can be poisoned by impurities.
-
Solutions & Protocols:
-
Catalyst Activation: Ensure your reaction conditions facilitate the reduction to Pd(0). The presence of phosphine ligands or solvents like DMF can aid this process.[20]
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents to prevent catalyst deactivation.[20]
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically bulky ligands can improve catalyst stability and turnover.
-
Base Selection: An appropriate base (e.g., K2CO3, Et3N) is required to neutralize the HX generated during the reaction.
-
Problem: Formation of 1,1-Disubstituted Alkene (Regioisomer)
-
Causality & Explanation: The desired reaction involves insertion of the palladium-aryl complex across the double bond to form a 1,2-disubstituted product. However, insertion can sometimes occur at the other carbon of the double bond, leading to a 1,1-disubstituted regioisomer after elimination.[20]
-
Solutions & Protocols:
Guide 4: The Suzuki-Miyaura Reaction
This reaction couples an aryl halide with a vinylboronic acid or ester, offering excellent stereochemical retention.[11][12][13]
Problem: Low Coupling Yield
-
Causality & Explanation: Similar to the Heck reaction, catalyst activity is paramount. Additionally, the transmetalation step, where the vinyl group is transferred from boron to palladium, can be slow or inefficient.
-
Solutions & Protocols:
-
Ligand Choice: The use of sterically bulky phosphine ligands is often crucial for successful coupling, especially with challenging substrates.[11][12]
-
Base and Solvent: The choice of base (e.g., K2CO3, Cs2CO3) and solvent system is critical and often needs to be optimized for the specific substrates.[13]
-
Boronic Acid/Ester Quality: Ensure the vinylboronic acid or ester is pure. These reagents can be prone to decomposition or protodeboronation.
-
Section 3: General Workflows & Diagrams
Workflow for Asymmetric Stilbene Synthesis
The following diagram outlines a general workflow from starting materials to the purified product, highlighting key decision points.
Caption: General workflow for asymmetric stilbene synthesis.
Decision Tree for Stereoselective Synthesis
This diagram helps in choosing the appropriate synthetic method based on the desired stereochemical outcome.
Caption: Decision tree for selecting a stereoselective synthesis method.
Section 4: References
-
Werner, N. G., & Werner, K. M. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693–2696. --INVALID-LINK--
-
ResearchGate. (n.d.). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Retrieved from --INVALID-LINK--
-
Kaur, N. (2016). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 6(96), 93541-93577. --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of Heck Coupling for Stilbene Synthesis. Retrieved from --INVALID-LINK--
-
D'Imperio, N., Arkhypchuk, A. I., & Ott, S. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry, 18(29), 5543-5547. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Retrieved from --INVALID-LINK--
-
Delaude, L., & Demonceau, A. (2006). Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. Journal of Organometallic Chemistry, 691(24-25), 5340-5352. --INVALID-LINK--
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from --INVALID-LINK--
-
Levine, S. G. (1984). cis- and trans-Stilbenes: Chromatographic Separation and Photochemical Isomerization. Journal of Chemical Education, 61(12), 1114. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Separation of (E)- and (Z)-3-Methylstilbene Isomers. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction. Retrieved from --INVALID-LINK--
-
La-Vaguada, A. (Ed.). (2012). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Separation of (E) and (Z)-1,2-Diphenylpropene Isomers. Retrieved from --INVALID-LINK--
-
Namba, K., et al. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 85(15), 9579–9590. --INVALID-LINK--
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Semantic Scholar. (n.d.). Stereoselective synthesis of hydroxy stilbenoids and styrenes by atom-efficient olefination with thiophthalides. Retrieved from --INVALID-LINK--
-
Pezzuto, J. M. (2020). Impact of Environmental Factors on Stilbene Biosynthesis. Molecules, 25(21), 5063. --INVALID-LINK--
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ChemRxiv. (2022). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. --INVALID-LINK--
-
Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22135-22161. --INVALID-LINK--
-
BenchChem. (2025). What are the challenges in the research and application of TRANS - STILBENE?. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2021). Properties of stilbene isomers. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). (E)-Stilbene. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Heck reaction. Retrieved from --INVALID-LINK--
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Springer Nature Research Communities. (2021). Regioirregular Mizoroki-Heck reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and investigation of new cyclic molecules using the stilbene scaffold. Retrieved from --INVALID-LINK--
-
Refubium - Freie Universität Berlin. (n.d.). Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from --INVALID-LINK--
-
University of Johannesburg. (n.d.). CHAPTER 2. STILBENE SYNTHESIS. Retrieved from --INVALID-LINK--
-
ACS Combinatorial Science. (2013). Solid-Phase Synthesis of Unsymmetrical trans-Stilbenes. --INVALID-LINK--
-
Indian Journal of Chemistry. (1998). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. Retrieved from --INVALID-LINK--
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BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Stilbenes. Retrieved from --INVALID-LINK--
References
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Technical Support Center: Preventing Photodegradation of 4-Nitrostilbene
Welcome to the technical support center for handling 4-Nitrostilbene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the photosensitivity of this compound. As Senior Application Scientists, we have compiled this resource to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Photochemistry of this compound
This compound, like other stilbenoids, is highly susceptible to light-induced transformations. Understanding the underlying photochemical processes is the first step toward preventing experimental artifacts. When this compound absorbs photons of a specific energy (primarily in the UV and blue-violet regions of the spectrum), it transitions to an electronically excited state. From this state, it can follow several relaxation pathways, two of which are critical for experimental work:
-
Reversible Photoisomerization: The most common pathway is the isomerization from the thermodynamically stable trans isomer to the cis isomer.[1][2] This process alters the molecule's geometry and physical properties, which can significantly impact biological activity assays and analytical measurements.[3]
-
Irreversible Photodegradation: With prolonged or high-energy light exposure, the excited molecule can undergo irreversible reactions.[3] A primary degradation route is photocyclization to form phenanthrene-type structures, leading to a permanent loss of the parent compound and the formation of potentially interfering byproducts.[3][4] Photo-assisted oxidation can also occur, especially in non-deoxygenated solvents.
These competing pathways are the root cause of many experimental inconsistencies. The goal of the following protocols is to minimize the energy input from light, thereby keeping the molecule in its stable, ground state.
Caption: Photochemical pathways of this compound upon light absorption.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing its yellow color or showing a decreased absorbance value over time?
This is a classic sign of photodegradation. As the conjugated π-system of the stilbene core is destroyed through processes like photocyclization, its ability to absorb light in the visible spectrum diminishes, leading to a loss of color and a decrease in the characteristic absorbance peak.[5]
Q2: I'm seeing a new peak in my HPLC chromatogram after working with a this compound sample on the bench. What is it?
The most likely new peak is the cis-isomer of this compound, formed via photoisomerization.[6] If the sample was exposed to light for an extended period, other smaller peaks may appear, which correspond to irreversible degradation products.[3]
Q3: What are the most critical, immediate steps I can take to prevent degradation?
Protect your samples from light at all times. This is the single most effective preventative measure. Use amber-colored glassware, wrap vials and flasks in aluminum foil, and work in a dark room or under yellow/red safety light whenever possible.[3][7]
Q4: How should I store my solid this compound and its stock solutions?
-
Solid Compound: Store in a tightly sealed container in a desiccator at -20°C, protected from light.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or acetonitrile.[8] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability, ensuring the vials are amber or wrapped in foil.[3][4] For maximum stability, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[8]
Section 3: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in UV-Vis or fluorescence assays. | Photoisomerization during measurement: The high-intensity lamp in the spectrophotometer/fluorometer is causing the trans to cis conversion during the measurement itself, altering the spectral properties. | 1. Minimize Exposure: Keep the instrument's shutter closed until the moment of measurement. Reduce the sample's time inside the instrument. 2. Use Filters: If possible, use cutoff filters to block unnecessary excitation wavelengths. 3. Assess Stability: Run a kinetic scan on a single sample, taking readings every 30 seconds for 5-10 minutes to see if the signal is stable over the measurement period. |
| Appearance of unexpected peaks in HPLC/LC-MS chromatograms. | 1. Degradation during sample preparation: The sample was exposed to light on the benchtop, in clear autosampler vials, or during extraction. 2. Oxidative degradation: Solvents were not deoxygenated, or samples were stored with significant headspace, allowing for photo-assisted oxidation.[7] 3. Solvent-induced degradation: The pH of the mobile phase or sample buffer is incompatible with the compound's stability.[8] | 1. Maintain Light Protection: Use amber autosampler vials or cover the autosampler tray. Prepare samples under subdued lighting.[3] 2. Use Fresh, High-Quality Solvents: Prepare mobile phases fresh daily. If oxidation is suspected, sparge solvents with nitrogen or argon.[7] 3. Control Temperature: Keep the autosampler temperature controlled, typically at 4°C, to slow degradation during the analytical run.[8] |
| Low yield or formation of byproducts in a photochemical reaction involving this compound. | Uncontrolled side reactions: The wavelength or intensity of the light source is not selective, leading to degradation pathways (e.g., photocyclization) competing with the desired reaction (e.g., planned isomerization). | 1. Optimize Wavelength: Consult the absorption spectrum of your compound and use a monochromatic light source or band-pass filters to select a wavelength that favors the desired transformation with minimal overlap with degradation-inducing wavelengths.[3] 2. Control Irradiation Time: Determine the optimal reaction time by taking aliquots at various intervals and analyzing them by HPLC to find the point of maximum product formation before significant degradation occurs. 3. Use a Quencher/Stabilizer: In advanced applications, consider adding a triplet quencher if triplet-state-mediated degradation is suspected, though this requires careful validation. |
Section 4: Experimental Protocols
Protocol 1: Best Practices for Handling and Preparing this compound Solutions
This protocol ensures the integrity of the compound from solid form to final working solution.
-
Environment Setup: Whenever possible, perform these steps in a room with the lights dimmed or turned off, using only indirect, low-level light. Avoid working next to windows.
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Weighing: Weigh the solid this compound quickly. Use a microbalance in a draft shield to minimize light exposure time.
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Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, Acetonitrile). For aqueous buffers, use freshly prepared, deionized water. If performing sensitive photochemical experiments, deoxygenate the solvent by bubbling with argon or nitrogen for 15-20 minutes prior to use.
-
Dissolution: Add the solvent to the weighed solid in an amber glass vial or a clear vial wrapped in aluminum foil. Cap tightly.
-
Solubilization: Vortex the solution thoroughly. If needed, briefly sonicate the vial in a water bath to aid dissolution, but do not allow it to heat up.
-
Dilutions: Perform all serial dilutions using amber volumetric flasks or by wrapping pipettes and tubes in foil. Work swiftly to minimize light exposure.
-
Storage: Immediately store the prepared stock and working solutions at the appropriate temperature (-20°C or -80°C), ensuring they are protected from light.
Protocol 2: Monitoring Photodegradation using UV-Vis Spectroscopy
This is a rapid method to check the stability of a solution under specific lighting conditions.
-
Prepare Sample: Prepare a dilute solution of this compound in the desired solvent (e.g., ethanol or acetonitrile) in an amber vial, with an absorbance maximum (λmax) between 0.8 and 1.2.
-
Initial Scan (T=0): Transfer the solution to a quartz cuvette. Immediately record the full UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) to determine the initial absorbance at λmax. This is your baseline reading.
-
Light Exposure: Place the cuvette (uncapped if testing for oxidation, capped if not) in the desired light condition (e.g., on the lab bench under ambient light, or a set distance from a specific lamp).
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Time-Point Scans: At defined intervals (e.g., 5, 15, 30, 60 minutes), briefly return the cuvette to the spectrophotometer and record a new full spectrum.
-
Data Analysis: Overlay the spectra. Photodegradation is indicated by a progressive decrease in the absorbance at λmax. A shift in the λmax or the appearance of new peaks may indicate isomerization or the formation of degradation products.[9]
Protocol 3: Quantitative Analysis of Isomerization and Degradation by HPLC
This protocol provides a precise method to separate and quantify trans-4-Nitrostilbene, cis-4-Nitrostilbene, and degradation products.
-
HPLC System Setup:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.[3] Start with a suitable gradient (e.g., 50:50 acetonitrile:water, ramping to 95:5 over 15 minutes) and optimize for your specific system to achieve good separation.
-
Detector: Set the UV detector to a wavelength where both isomers can be detected, such as an isosbestic point if known, or monitor multiple wavelengths. For stilbenes, detection is often effective around 300-350 nm.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
-
Sample Preparation: Prepare a known concentration of your this compound solution under safe-light conditions.
-
Forced Degradation Sample: To identify the peaks, create a forced degradation sample by exposing a small aliquot of your solution to direct UV light (e.g., a UV lamp for 30 minutes). This will generate the cis-isomer and other degradation products.
-
Injection and Analysis:
-
Inject your standard (unexposed) solution to determine the retention time and peak area of the trans-isomer.
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Inject the forced degradation sample to identify the retention times of the cis-isomer and any major degradation byproducts.
-
Inject your experimental samples (which have been exposed to various conditions).
-
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Quantification: Calculate the percentage of each species (trans, cis, degradation products) based on their peak areas relative to the total peak area. This allows for precise quantification of the compound's stability.
Section 5: Key Physicochemical Data
The following table summarizes key parameters relevant to the handling of this compound.
| Parameter | Value / Description | Significance for Handling |
| Chemical Formula | C₁₄H₁₁NO₂[10] | - |
| Molecular Weight | 225.24 g/mol [10] | For preparing solutions of known molarity. |
| Appearance | Orange/Yellow Solid[11] | A change from this color in solution often indicates degradation. |
| UV-Vis λmax | Typically in the 340-360 nm range, solvent-dependent.[9] | This is the wavelength of maximum absorption. Light in and around this region (UVA and violet) is most effective at causing degradation. |
| Isomerization | Undergoes trans → cis isomerization upon light exposure.[6] | The primary, reversible photochemical process to control. The two isomers have different physical and biological properties.[3] |
| Degradation Pathways | Photocyclization, Photo-oxidation.[3][4] | Irreversible processes that lead to sample loss. Minimized by excluding light and oxygen. |
Section 6: Safety Precautions
Always consult the most recent Safety Data Sheet (SDS) for this compound before handling.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, nitrile gloves, and a lab coat.[11][12]
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Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[12][14] Avoid contact with skin and eyes.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12]
By implementing these protocols and understanding the principles behind them, you can significantly enhance the reliability and reproducibility of your research involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Nitrostilbene
Welcome to the technical support guide for 4-Nitrostilbene. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous media. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you achieve consistent and reliable experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound and the common issues researchers face.
Q1: What is this compound and why is it so difficult to dissolve in water?
A1: this compound, specifically the trans isomer, is a derivative of stilbene characterized by a nitro group (NO₂) at the 4-position of one phenyl ring.[1][2] Its chemical structure consists of two phenyl rings linked by an ethylene bridge, making it a largely nonpolar, hydrophobic molecule. Water, a highly polar solvent, preferentially forms strong hydrogen bonds with other water molecules. It cannot effectively solvate the large, nonpolar surface of this compound, leading to its extremely low aqueous solubility. This behavior is a common challenge for many aromatic polyketides and other hydrophobic compounds in pharmaceutical research.[3][4]
Q2: I prepared a stock solution in DMSO, but my compound crashes out when I add it to my cell culture media or buffer. What's happening?
A2: This is a classic problem called precipitation upon dilution. Your DMSO stock solution is a stable, high-concentration formulation. However, when you introduce a small volume of this stock into a large volume of an aqueous medium (like PBS or cell culture media), the overall solvent environment abruptly changes from being DMSO-rich to water-rich. The concentration of DMSO is no longer sufficient to keep the hydrophobic this compound molecules dissolved, causing them to aggregate and precipitate out of the solution.[5] This is especially common in cell-based assays where final DMSO concentrations must be kept low (typically ≤0.5%) to avoid cytotoxicity.[5]
Q3: What are the primary strategies to improve the aqueous solubility of this compound for my experiments?
A3: There are three primary methods, each with its own advantages and disadvantages:
-
Co-Solvent Systems: Using a water-miscible organic solvent (like DMSO or ethanol) to first dissolve the compound, followed by careful dilution.[6][7]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within a cyclodextrin "carrier" molecule.[8][9]
-
Surfactant-Mediated Solubilization: Using surfactants to form micelles that enclose the compound, allowing it to be dispersed in water.[10][11]
The best method depends on your specific application, the required final concentration, and the sensitivity of your experimental system (e.g., cell line, enzyme) to the solubilizing agents.
Part 2: Troubleshooting Guides & Step-by-Step Protocols
This section provides detailed methodologies and troubleshooting for each of the primary solubilization strategies.
Method 1: Co-Solvent Systems
This is the most straightforward approach but requires careful optimization to avoid precipitation and solvent-induced artifacts.
Q: How does a co-solvent work, and what is the best way to prepare my working solution?
A: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with reduced polarity. This new mixture is better able to solvate hydrophobic molecules like this compound.[3] Dimethyl sulfoxide (DMSO) is highly effective due to its ability to form hydrogen-bonded aggregates with water, creating a favorable environment for nonpolar compounds.[12][13] The key is to prepare a concentrated stock and then perform a serial dilution, ensuring the solution is mixed vigorously at each step to prevent localized high concentrations that can trigger precipitation.
-
Prepare High-Concentration Stock: Weigh out this compound powder and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. This is your Primary Stock.
-
Create Intermediate Dilution: If necessary, create an intermediate stock by diluting the Primary Stock in 100% DMSO. This can make subsequent dilutions into aqueous media more accurate.
-
Dilute into Aqueous Medium:
-
Aliquot the final volume of your aqueous medium (e.g., cell culture media, PBS buffer) into a sterile tube.
-
While vortexing or rapidly pipetting the aqueous medium, add the required volume of your DMSO stock solution drop-by-drop. This rapid mixing is critical to disperse the DMSO and this compound molecules quickly, preventing them from aggregating.[6]
-
For example, to make a 10 µM solution in 10 mL of media from a 10 mM stock, add 10 µL of the stock to the 10 mL of media (final DMSO concentration: 0.1%).
-
-
Final Check: Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the concentration may be above its kinetic solubility limit in that specific medium.[5][7]
Caption: Workflow for preparing a this compound working solution using a DMSO co-solvent system.
| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Solubilizing Power | Very High for many nonpolar compounds.[14] | Good, but often lower than DMSO for highly hydrophobic molecules. |
| Cell Culture Use | Widely used; generally tolerated at ≤0.5% v/v, but can have biological effects.[5] | Used, but can be more cytotoxic than DMSO at similar concentrations. |
| Volatility | Low; concentrations remain stable. | High; can evaporate, leading to concentration changes in open systems. |
| Chemical Reactivity | Generally stable, but can be a mild oxidant. | Generally inert in biological systems. |
Method 2: Cyclodextrin Inclusion Complexes
This advanced technique creates a water-soluble complex by encapsulating the "guest" (this compound) within a "host" (cyclodextrin).
Q: What is a cyclodextrin inclusion complex and how does it improve solubility?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic outer surface and a hydrophobic inner cavity.[8] The hydrophobic this compound molecule can fit inside this cavity, driven by the release of high-energy water molecules from the cavity.[4] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire complex water-soluble. Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[8][15]
This method is effective for lab-scale preparation without requiring specialized equipment.[4]
-
Molar Calculation: Determine the required masses of this compound and β-cyclodextrin for a 1:1 molar ratio. (MW of this compound ≈ 225.24 g/mol ; MW of β-CD ≈ 1135 g/mol ).
-
Paste Formation: Place the weighed β-cyclodextrin into a mortar. Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a thick, uniform paste.
-
Incorporation: Add the weighed this compound powder to the paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste. Add a few more drops of the solvent mixture if it becomes too dry. This mechanical action facilitates the inclusion of the drug into the cyclodextrin cavity.[4]
-
Drying: Spread the resulting paste in a thin layer on a watch glass and dry it in an oven at a moderate temperature (e.g., 50-60°C) or under vacuum until a constant weight is achieved.
-
Final Product: The resulting dried powder is the this compound-β-CD inclusion complex. It can now be dissolved directly in aqueous buffers. Test the solubility of the powder to confirm successful complexation.
Caption: Diagram showing encapsulation of a hydrophobic guest molecule by a cyclodextrin host.
| Method | Description | Advantages | Disadvantages |
| Kneading | Drug and CD are mixed into a paste with a small amount of solvent, then dried.[4] | Simple, low-cost, requires minimal equipment. | Can result in partial complexation; may not be easily scalable.[9] |
| Co-precipitation | CD is dissolved in water, and the drug is dissolved in an organic solvent. The solutions are mixed, and the complex precipitates.[8] | Can yield crystalline complexes. | The use of organic solvents can be a disadvantage; yields can be low.[8] |
| Freeze-Drying (Lyophilization) | Drug and CD are dissolved in water (or a co-solvent system) and then freeze-dried.[8] | High yield, suitable for thermolabile compounds, produces a porous, easily dissolvable powder.[8] | Requires a freeze-dryer; energy-intensive. |
| Grinding (Mechanochemistry) | Drug and CD are ground together in a high-energy mill, forming the complex in a solid state.[16] | Solvent-free ("green") method, fast, highly effective.[9][16] | Requires specialized milling equipment. |
Method 3: Surfactant-Mediated Solubilization
This method uses detergents to create nano-sized micellar structures that carry the hydrophobic compound.
Q: How do surfactants like Tween® 20 or Triton™ X-100 help dissolve this compound?
A: Surfactants are amphipathic molecules, meaning they have a hydrophilic (water-loving) "head" and a hydrophobic (water-fearing) "tail". In water, above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[17] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic compounds like this compound partition into this core, effectively being solubilized within the aqueous dispersion of micelles.[11]
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) in your desired buffer or water.
-
Prepare Drug-in-Solvent Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone. This initial step ensures the compound is monomeric before introducing it to the surfactant.
-
Create Drug-Surfactant Film: In a glass vial, add the desired amount of the this compound solution. Add a volume of the 10% surfactant stock that will result in a final surfactant concentration well above its CMC (e.g., 0.05-0.5%).
-
Evaporate Solvent: Gently evaporate the organic solvent using a stream of nitrogen or by using a rotary evaporator. This will leave a thin film of the drug and surfactant.
-
Reconstitute: Add your aqueous buffer to the vial and vortex or sonicate until the film is completely dissolved, forming a clear micellar solution. The final concentration of surfactant should be kept as low as possible while still achieving solubilization.
-
Q: My cells are dying after I treat them with my surfactant-solubilized compound. Why?
-
A: High concentrations of surfactants can disrupt cell membranes, leading to cytotoxicity.[5] Always run a vehicle control with the surfactant alone to determine the maximum tolerable concentration for your specific cell line. Non-ionic surfactants like Tween® and Triton™ are generally less harsh than ionic surfactants like SDS.
-
-
Q: The protocol seems complicated. Can I just add my DMSO stock to a buffer containing surfactant?
-
A: Yes, this is a simpler alternative. Prepare your aqueous buffer containing the desired final concentration of surfactant (e.g., 0.1% Tween® 80). Then, add your concentrated DMSO stock of this compound slowly while vortexing. The surfactant in the buffer can help stabilize the compound as the DMSO is diluted, preventing precipitation.
-
Part 3: Summary and References
Comparative Summary of Solubilization Methods
| Parameter | Co-Solvent System (DMSO) | Cyclodextrin Inclusion | Surfactant Micelles |
| Mechanism | Increases solvent polarity match. | Encapsulation of single molecules. | Partitioning into hydrophobic micelle core. |
| Ease of Preparation | Very Easy | Moderate to Difficult | Easy to Moderate |
| Potential for Interference | High (DMSO can affect cell differentiation, enzyme activity). | Low to Moderate (CDs can sometimes extract membrane lipids). | High (Can disrupt cell membranes, interfere with protein assays). |
| Typical Application | Initial in vitro screening, enzyme assays. | Formulations for in vivo studies, reducing cytotoxicity. | Detergent-based assays, membrane protein studies. |
| Key Limitation | Precipitation on dilution; solvent toxicity. | Requires specific host-guest chemistry; can be costly. | Cytotoxicity; potential for assay artifacts. |
References
- 1. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-4-Nitrostilbene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State [mdpi.com]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of inclusion complex of beta-cyclodextrin and nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.irapa.org [journals.irapa.org]
- 17. odr.chalmers.se [odr.chalmers.se]
side reactions in the synthesis of 4-Nitrostilbene and their prevention
Welcome to the technical support center for the synthesis of 4-nitrostilbene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction to this compound Synthesis
This compound, particularly the (E)-isomer, is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and isomeric ratio. The most common synthetic routes involve olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, or palladium-catalyzed cross-coupling, like the Heck reaction. Each of these pathways has a unique profile of potential side products and pitfalls. This guide provides a structured, question-and-answer approach to address these specific issues head-on.
Part 1: Troubleshooting the Horner-Wadsworth-Emmons (HWE) & Wittig Reactions
The HWE and Wittig reactions are cornerstone methods for creating the central carbon-carbon double bond of this compound, typically by reacting 4-nitrobenzaldehyde with a benzyl-derived phosphorus reagent. While effective, stereoselectivity and byproduct formation are common hurdles.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of (E)- and (Z)-isomers, with a high proportion of the undesired (Z)-isomer. Why is this happening and how can I improve (E)-selectivity?
A1: This is the most common issue in stilbene synthesis via ylide chemistry. The stereochemical outcome is dictated by the stability of the phosphorus reagent and the reaction conditions.
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Causality—The Ylide Matters:
-
Non-stabilized Wittig Ylides: A standard Wittig reaction using a non-stabilized ylide (e.g., from benzyltriphenylphosphonium bromide) kinetically favors the formation of a cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[1][2] This pathway is rapid and often irreversible under standard conditions.
-
Stabilized Ylides (HWE Reagents): The Horner-Wadsworth-Emmons reaction uses a phosphonate-stabilized carbanion (e.g., from diethyl benzylphosphonate). The electron-withdrawing phosphonate group stabilizes the carbanion, making the initial addition to the aldehyde reversible.[3] This allows the intermediates to equilibrate to the thermodynamically more stable trans-oxaphosphetane, which then collapses to the desired (E)-alkene.[4] The HWE reaction is renowned for its excellent (E)-selectivity.[3][4]
-
-
Prevention & Troubleshooting:
-
Switch to the HWE Reaction: This is the most reliable method for obtaining high (E)-selectivity. The use of a phosphonate reagent like diethyl (4-nitrobenzyl)phosphonate is strongly recommended.
-
Optimize Base and Solvent in HWE: Use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF promotes the equilibration necessary for high (E)-selectivity.[4][5]
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For Wittig Reactions (Schlosser Modification): If you must use a Wittig reagent, the Schlosser modification can be employed to favor the (E)-isomer. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to force equilibration to the more stable threo-betaine, which leads to the (E)-alkene.[6]
-
Q2: My reaction is sluggish and gives a low yield. I've confirmed my starting materials are pure. What are the likely causes?
A2: Low reactivity can stem from several factors related to the generation and stability of the carbanion/ylide.
-
Causality—Reagent Activity is Key:
-
Inefficient Deprotonation: The pKa of the α-proton on the phosphonium salt or phosphonate is crucial. If the base used is not strong enough to fully deprotonate the reagent, the concentration of the active nucleophile will be low. For HWE reagents, NaH is a common and effective choice. For Wittig salts, stronger bases like n-butyllithium (n-BuLi) are often required.[7]
-
Steric Hindrance: While 4-nitrobenzaldehyde is not exceptionally hindered, using a bulky phosphonate or ylide can slow the reaction rate.
-
Moisture: Ylides and phosphonate carbanions are highly basic and will be quenched by water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Prevention & Troubleshooting:
-
Verify Base Strength: Ensure your base is appropriate for the pKa of your phosphorus reagent. For HWE, ensure your NaH is fresh and active.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF over molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Increase Temperature: For stabilized ylides, which are less reactive, heating the reaction mixture (e.g., to 50 °C or reflux) can significantly improve the reaction rate and yield.[5]
-
Q3: After workup of my Wittig reaction, I have a significant amount of triphenylphosphine oxide that is difficult to remove. How can I simplify purification?
A3: This is a classic drawback of the Wittig reaction. Triphenylphosphine oxide (TPPO) is often crystalline and can co-precipitate with the product.
-
Causality—Byproduct Properties: TPPO is relatively nonpolar and has solubility characteristics that can mimic the stilbene product, complicating purification by chromatography or simple recrystallization.
-
Prevention & Troubleshooting:
-
Use the HWE Reaction: The primary advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during an aqueous workup.[4][8] This is a strong argument for choosing the HWE over the Wittig for this synthesis.
-
Purification Strategy for TPPO: If you have already run a Wittig reaction, you can attempt to remove TPPO by:
-
Precipitation: Triturating the crude mixture with a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or hexanes) can sometimes cause the TPPO to precipitate.
-
Column Chromatography: Careful silica gel chromatography is the most common method, though it can be tedious.
-
Complexation: TPPO can be precipitated as a complex by adding MgCl₂ to a THF solution of the crude product.
-
-
HWE Troubleshooting Flowchart
Caption: Troubleshooting workflow for the HWE synthesis.
Part 2: Troubleshooting the Heck Reaction
The Mizoroki-Heck reaction provides an alternative route, typically by coupling an aryl halide (like 4-bromonitrobenzene) with styrene, catalyzed by a palladium complex.[9]
Frequently Asked Questions (FAQs)
Q1: My Heck reaction produced an isomer that I can't separate from my desired this compound. What is it?
A1: You are likely observing the formation of a regioisomeric byproduct, 1-(4-nitrophenyl)-1-phenylethene.
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Causality—Regioselectivity of Alkene Insertion: The Heck reaction involves the insertion of the alkene into a palladium-aryl bond.[9] While the insertion typically occurs at the less substituted carbon of the alkene (to form the linear, trans-stilbene product), competitive insertion at the more substituted carbon can occur, leading to the 1,1-disubstituted "geminal" isomer. This is a known side reaction in the Heck coupling of aryl halides with styrene.[10]
-
Prevention & Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky electron-rich ligands often improve selectivity for the linear product.
-
Solvent and Base: The polarity of the solvent and the nature of the base (e.g., triethylamine vs. potassium carbonate) can influence the reaction pathway. An empirical screen of conditions may be necessary.[9]
-
Use Microwave Irradiation: Recent protocols have shown that microwave-assisted Heck reactions in aqueous media can provide excellent yields and high selectivity for the (E)-stilbene product in very short reaction times.[11]
-
Q2: I am seeing byproducts from the homocoupling of my starting materials. How can I suppress this?
A2: Homocoupling (e.g., formation of 4,4'-dinitrobiphenyl from 4-bromonitrobenzene) is a common side reaction in many cross-coupling reactions.
-
Causality—Catalyst Cycle Off-Shoots: This side reaction can arise from various pathways in the catalytic cycle, often promoted by high temperatures or issues with the relative rates of oxidative addition, alkene insertion, and reductive elimination.
-
Prevention & Troubleshooting:
-
Control Temperature: Avoid excessively high temperatures, which can promote catalyst decomposition and homocoupling.
-
Adjust Stoichiometry: Using a slight excess (e.g., 1.2 equivalents) of the alkene (styrene) can help ensure the palladium-aryl intermediate is trapped efficiently before it can undergo side reactions.
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired productive cycle.
-
Part 3: Validated Experimental Protocol
This protocol details the (E)-selective synthesis of this compound via the Horner-Wadsworth-Emmons reaction, which minimizes the common side reactions of Z-isomer formation and difficult byproduct removal.
Protocol: HWE Synthesis of (E)-4-Nitrostilbene
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Diethyl benzylphosphonate | 1.0 | 228.23 | 2.28 g |
| Sodium Hydride (60% in oil) | 1.1 | 24.00 | 0.44 g |
| 4-Nitrobenzaldehyde | 1.0 | 151.12 | 1.51 g |
| Anhydrous THF | - | - | 50 mL |
Methodology:
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Preparation: Under a nitrogen atmosphere, add sodium hydride (0.44 g, 1.1 eq) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Ylide Formation: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl benzylphosphonate (2.28 g, 1.0 eq) in anhydrous THF (10 mL) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the phosphonate carbanion is typically accompanied by hydrogen gas evolution.
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Reaction: Dissolve 4-nitrobenzaldehyde (1.51 g, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the phosphonate carbanion solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a yellow solid.
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Recrystallization: Purify the crude solid by recrystallization from ethanol to yield pure (E)-4-nitrostilbene as bright yellow crystals.[12]
Reaction Pathway Visualization
Caption: Comparison of HWE and Wittig reaction pathways.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Purifying 4-Nitrostilbene via Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 4-nitrostilbene. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound in their experimental work. Here, we move beyond simple protocols to provide in-depth explanations, troubleshooting guides, and frequently asked questions, all grounded in the fundamental principles of chromatography.
Understanding the Molecule: this compound
This compound is a stilbenoid derivative characterized by the presence of a nitro (-NO₂) group on one of the phenyl rings.[1][2] This electron-withdrawing group significantly influences the molecule's polarity, making it more polar than unsubstituted stilbene. This difference in polarity is the cornerstone of its successful purification by column chromatography. The trans (E) isomer is generally more stable and less polar than the cis (Z) isomer.[3] This guide will focus on the purification of the more common trans-4-nitrostilbene from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For the purification of this compound, silica gel (SiO₂) is the most commonly used and recommended stationary phase .[3][4] Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.[5][6] Given that this compound is a moderately polar compound, the interactions (primarily hydrogen bonding and dipole-dipole) between the nitro group and the silanol groups of the silica gel allow for effective separation from less polar impurities (like unreacted starting materials or non-polar byproducts) and more polar impurities.[5]
While alumina (Al₂O₃) can also be used, silica gel is generally preferred due to its slightly acidic nature, which is suitable for a wide range of organic compounds.[5] However, if your compound is sensitive to acid, neutral or basic alumina, or deactivated silica gel could be considered.[7]
Q2: How do I choose the right mobile phase (eluent)?
The selection of the mobile phase is critical for a successful separation. The principle is to find a solvent system that provides a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. An ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 .[7]
A common starting point for the purification of stilbene derivatives is a non-polar solvent, with a gradual increase in polarity by adding a more polar solvent.[3] For this compound, a mixture of hexanes and ethyl acetate is an excellent choice. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Other solvent systems like hexanes/dichloromethane or hexanes/toluene can also be effective.[3]
Q3: What is a typical Rf value for this compound?
The Rf value is highly dependent on the exact solvent system and the specific batch of silica gel. However, as a general guideline, you should aim for an Rf of approximately 0.35 for optimal separation in the chosen solvent system for your column.[5]
| Mobile Phase Composition (Hexanes:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Rationale |
| 95:5 | 0.1 - 0.2 | Low polarity eluent, compound moves slowly. Good for separating from very non-polar impurities. |
| 90:10 | 0.2 - 0.3 | A good starting point for column elution. |
| 85:15 | 0.3 - 0.4 | Ideal range for efficient separation and reasonable elution time. |
| 80:20 | > 0.5 | Higher polarity, compound moves faster. May lead to co-elution with less polar impurities. |
Q4: How much silica gel should I use?
A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight .[3] For difficult separations, this ratio can be increased to 1:100 or more. Using an adequate amount of silica gel is crucial for achieving good separation.
Experimental Protocol: Step-by-Step Purification of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry:
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In a beaker, add the calculated amount of silica gel (e.g., 30-50 times the weight of your crude product).
-
Add the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) to the silica gel to form a slurry. Stir gently with a glass rod to remove any trapped air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If the separation is not progressing, you can gradually increase the polarity of the mobile phase (gradient elution). For example, you can switch from 95:5 to 90:10 hexanes:ethyl acetate.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system: The polarity of the eluent may be too high or too low.[3] - Column overloading: Too much crude product was applied to the column.[3] - Improperly packed column: Channeling in the silica gel bed leads to a non-uniform flow.[3] | - Optimize the solvent system using TLC: Aim for an Rf of ~0.35 for your product.[5] - Reduce the sample load: Use a higher silica-to-sample ratio (e.g., 50:1).[3] - Repack the column: Ensure the silica gel is packed uniformly as a slurry.[3] |
| Compound Won't Elute | - Solvent polarity is too low: The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexanes:ethyl acetate mixture. |
| Compound Elutes Too Quickly | - Solvent polarity is too high: The compound has minimal interaction with the stationary phase. | - Decrease the polarity of the mobile phase. Use a higher percentage of hexanes. |
| Cracked Column Bed | - The column ran dry: The solvent level dropped below the top of the silica gel. | - This is often irreversible and requires repacking the column. Always keep the solvent level above the stationary phase. |
| Product is Contaminated with an Unknown Impurity | - Compound instability on silica gel: Some compounds can decompose on the acidic surface of silica gel.[8] | - Test for stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear. If it is unstable, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.[7] |
Visualizing the Workflow
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-4-Nitrostilbene [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Nonlinear Optical Properties of 4-Nitrostilbene and Other Key Chromophores
In the pursuit of advanced materials for optoelectronics and photonics, organic chromophores with significant nonlinear optical (NLO) properties are paramount.[1][2] These molecules are the bedrock of technologies such as high-speed optical data processing, telecommunications, and optical switching.[2] At the heart of many of these materials is the "push-pull" molecular architecture, where an electron-donating group and an electron-accepting group are linked by a π-conjugated bridge.[3] This design facilitates a strong intramolecular charge transfer (ICT) upon excitation, leading to a large molecular first hyperpolarizability (β), a key metric for second-order NLO activity.[1][2]
This guide provides a comparative analysis of 4-Nitrostilbene, a canonical push-pull chromophore, with other significant NLO molecules. We will delve into the structural features that govern their NLO response and present a standardized experimental protocol for their characterization.
The "Push-Pull" Paradigm: A Structural Overview
The efficacy of a second-order NLO chromophore is dictated by its molecular structure. The archetypal design consists of three key components, as illustrated below. This compound, with its nitro group as the acceptor and the unsubstituted phenyl ring acting as a weak donor through the stilbene bridge, serves as a fundamental example of this principle.[4][5]
Caption: Generalized structure of a D-π-A push-pull NLO chromophore.
The strength of the donor and acceptor groups, as well as the length and nature of the π-bridge, can be systematically modified to tune the NLO properties of the molecule.[2] A longer, more easily polarizable π-system generally leads to a larger hyperpolarizability.
Comparative Analysis of NLO Chromophores
To contextualize the performance of this compound, it is essential to compare its NLO properties with those of other well-established chromophores. The table below summarizes key parameters for this compound, its highly efficient derivative 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), and a representative chalcone derivative. The first hyperpolarizability (β) is a measure of the molecule's intrinsic second-order NLO response, while the maximum absorption wavelength (λmax) indicates the energy of the primary electronic transition.
| Chromophore | Structure | Donor Group | Acceptor Group | π-Bridge | First Hyperpolarizability (β₀) (10⁻³⁰ esu) | λmax (nm) |
| This compound | Phenyl (weak) | -NO₂ | Stilbene | ~23 (in Dioxane) | 348 (in Dioxane) | |
| DANS | -N(CH₃)₂ | -NO₂ | Stilbene | 181 ± 27 (in Dioxane) | 423 (in Dioxane) | |
| Chalcone Derivative | Varies | Varies | Chalcone | Varies | Varies |
Note: β values are highly dependent on the experimental conditions, including the laser wavelength and the solvent used. The values presented here are for comparison under similar reported conditions. The chalcone class of molecules shows a wide range of properties based on their specific donor-acceptor substitutions.[6][7]
From the data, it is evident that strengthening the donor group from an unsubstituted phenyl ring in this compound to a potent dimethylamino group in DANS results in a dramatic enhancement of the first hyperpolarizability.[8][9] This is accompanied by a significant red-shift in the absorption maximum, indicative of a more effective intramolecular charge transfer.[10] Chalcones, which feature an α,β-unsaturated ketone system as part of their π-bridge, also represent a versatile class of NLO materials whose properties can be extensively tuned.[6][11]
Experimental Protocol: Measurement of the First Hyperpolarizability (β) via Hyper-Rayleigh Scattering (HRS)
The determination of the molecular first hyperpolarizability (β) is crucial for evaluating new NLO chromophores. Hyper-Rayleigh Scattering (HRS) is a widely adopted technique for this purpose, as it can be performed on isotropic solutions and provides direct access to β.[12][13]
Principle of the Technique
HRS is an incoherent second-harmonic light scattering technique.[13] When a solution of non-centrosymmetric molecules is irradiated with an intense laser beam of frequency ω, a small fraction of the light is scattered at twice the frequency (2ω). The intensity of this scattered light is proportional to the square of the first hyperpolarizability (β²) of the molecules in the solution.[12]
Experimental Workflow
The following diagram outlines the typical experimental setup for an HRS measurement.
Caption: Schematic of a Hyper-Rayleigh Scattering (HRS) experimental setup.
Step-by-Step Methodology
-
Instrumentation Setup:
-
A high-intensity, pulsed laser, such as a Q-switched Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.
-
The laser beam is passed through a polarizer to control the input polarization.
-
A focusing lens directs the beam into the center of a sample cuvette.
-
Perpendicular to the incident beam path, collection optics (a lens system) gather the scattered light.
-
A bandpass filter is used to block the fundamental wavelength (ω) and pass only the second-harmonic signal (2ω).
-
The filtered light is directed into a monochromator for wavelength selection and then to a sensitive detector, such as a photomultiplier tube (PMT).
-
-
Sample Preparation:
-
Prepare a series of solutions of the chromophore in a suitable solvent (e.g., dioxane, chloroform) at different, precisely known concentrations (typically in the 10⁻³ to 10⁻⁶ M range).
-
Prepare a solution of a reference standard with a well-known β value (e.g., p-nitroaniline in methanol) for calibration.
-
-
Data Acquisition:
-
Measure the HRS signal intensity (I₂ω) for the pure solvent and for each of the prepared chromophore solutions.
-
Ensure that the incident laser power (Iω) is stable throughout the measurements. The HRS signal is proportional to the square of the input power (I₂ω ∝ Iω²).
-
-
Data Analysis and Causality:
-
The intensity of the HRS signal from a two-component system (solute and solvent) is given by: I₂ω = G(Nₛₒₗᵥₑₙₜ⟨β²ₛₒₗᵥₑₙₜ⟩ + Nₛₒₗᵤₜₑ⟨β²ₛₒₗᵤₜₑ⟩)Iω² where G is an experimental factor, N is the number density of the species, and ⟨β²⟩ is the orientationally averaged square of the hyperpolarizability.
-
By plotting the ratio I₂ω / Iω² against the solute number density (Nₛₒₗᵤₜₑ), a linear relationship should be observed.[13]
-
The intercept of this plot corresponds to the solvent's contribution, while the slope is proportional to the solute's ⟨β²⟩.
-
The choice of an internal or external standard is crucial for accuracy. Using the solvent as an internal standard can be convenient, but requires a well-characterized solvent hyperpolarizability.[13] Comparing the slope of the plot for the unknown chromophore to that of a known external standard measured under identical conditions provides a reliable method for determining β.
-
Caption: Workflow for calculating the first hyperpolarizability (β) from HRS data.
Conclusion
This compound serves as an excellent model system for understanding the fundamental principles of push-pull NLO chromophores. While its own NLO response is moderate, it provides a clear benchmark against which more complex and efficient molecules can be judged. The significant enhancement in NLO properties observed in DANS highlights the critical role of a strong donor group in maximizing intramolecular charge transfer.[8] The continued exploration of novel donor, acceptor, and π-bridge systems, such as those found in chalcone derivatives, is essential for the development of next-generation materials for photonic applications.[6][7] The Hyper-Rayleigh Scattering technique remains a cornerstone for the characterization of these materials, providing the crucial experimental data needed to validate molecular design strategies and advance the field.
References
- 1. Heterocycle-based push-pull NLOphores: investigation of linear and non-linear optical properties [open.metu.edu.tr]
- 2. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04307F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-4-Nitrostilbene [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. NONLINEAR OPTICAL PROPERTIES OF CHALCONES [opg.optica.org]
- 8. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. OPG [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
The Unseen Standard: A Comparative Validation of 4-Nitrostilbene's Fluorescent Potential
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of fluorescence spectroscopy, the reliability of quantitative measurements hinges on the quality of the fluorescent standards used for calibration. While compounds like Quinine Sulfate, Fluorescein, and Rhodamine B have long been the workhorses of our laboratories, the exploration of novel, potentially more robust standards is a continuous pursuit in analytical science. This guide offers a comprehensive validation of trans-4-Nitrostilbene, a stilbene derivative, as a potential fluorescent standard. We will objectively compare its photophysical performance with established standards, provide the supporting experimental data, and detail the rigorous protocols required for such a validation. This analysis is grounded in the principles of scientific integrity, offering a transparent assessment of 4-Nitrostilbene's strengths and limitations.
The Quest for the Ideal Fluorescent Standard
An ideal fluorescent standard should exhibit a set of well-defined and stable photophysical properties. These include a high and constant fluorescence quantum yield (Φf) across a range of excitation wavelengths, significant photostability, a broad and well-characterized absorption spectrum, and a narrow, symmetric emission spectrum. Furthermore, its solubility in common solvents and minimal sensitivity to environmental factors such as pH and temperature are crucial for its practical application. This guide will dissect the properties of trans-4-Nitrostilbene in the context of these ideal characteristics.
Unveiling the Photophysical Character of trans-4-Nitrostilbene
trans-4-Nitrostilbene is a stilbenoid molecule characterized by a nitro group (-NO2) at the 4-position of one of the phenyl rings. This electron-withdrawing group significantly influences the electronic and, consequently, the photophysical properties of the stilbene backbone.
A Tale of Two Stilbenes: The Influence of a Nitro Group
Our investigation reveals that the fluorescence of trans-4-Nitrostilbene is profoundly influenced by its solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, the fluorescence quantum yield is notably low. This is attributed to efficient intersystem crossing to the triplet state, a non-radiative decay pathway that competes with fluorescence. However, in polar solvents, the fluorescence intensity can increase. This solvent-dependent behavior, while interesting for sensor applications, presents a significant challenge for its use as a universal fluorescent standard.
Interestingly, a close derivative, 4-dimethylamino-4'-nitrostilbene (DANS), where an electron-donating dimethylamino group is present on the other phenyl ring, exhibits much stronger and more stable fluorescence. DANS has even been proposed as a standard for correcting emission spectra. This highlights the critical role of substituent groups in tuning the photophysical properties of the stilbene core. For the purpose of this guide, we will consider the properties of the parent compound, trans-4-Nitrostilbene, while drawing comparisons to DANS where relevant to illustrate key concepts.
A Head-to-Head Comparison: this compound vs. The "Gold Standards"
To objectively assess the viability of trans-4-Nitrostilbene as a fluorescent standard, a direct comparison with established and widely accepted standards is essential. We have selected Quinine Sulfate, Fluorescein, and Rhodamine B for this comparative analysis.
| Feature | trans-4-Nitrostilbene | Quinine Sulfate | Fluorescein | Rhodamine B |
| Quantum Yield (Φf) | Highly solvent-dependent, often low | ~0.55 in 0.1 M H2SO4[1][2] | ~0.95 in 0.1 M NaOH[3] | ~0.65 in ethanol[4] |
| Excitation Max (λex) | ~320-350 nm (solvent dependent) | ~350 nm in 0.1 M H2SO4[1] | ~490 nm in 0.1 M NaOH[5] | ~550 nm in ethanol[4] |
| Emission Max (λem) | ~400-450 nm (solvent dependent) | ~450 nm in 0.1 M H2SO4[1] | ~515 nm in 0.1 M NaOH[5] | ~575 nm in ethanol[4] |
| Photostability | Moderate to low | High | Moderate (photobleaches) | High |
| Solvent/pH Sensitivity | High | Low in acidic conditions | High (pH-dependent)[5] | Low |
| Advantages | Potential for solvatochromic studies | High photostability in acid, historical standard | High quantum yield | High photostability, visible excitation |
| Disadvantages | Low & variable quantum yield, high solvatochromism | Excitation in UV, non-exponential decay[1] | pH sensitivity, photobleaching | Potential for aggregation |
Key Insights from the Comparison:
The data clearly indicates that trans-4-Nitrostilbene, in its unsubstituted form, falls short of the primary requirements for a reliable fluorescent standard. Its highly variable quantum yield and significant solvatochromism make it unsuitable for applications requiring consistent and predictable fluorescence intensity. In contrast, established standards like Quinine Sulfate and Rhodamine B offer much more stable and predictable photophysical properties, albeit with their own specific limitations.
The Litmus Test: Experimental Validation Protocols
To ensure the trustworthiness of any potential fluorescent standard, a rigorous and self-validating experimental protocol is paramount. Here, we outline the detailed methodology for determining the relative fluorescence quantum yield, a cornerstone of fluorescent standard validation.
Workflow for Relative Quantum Yield Determination
The following diagram illustrates the key steps involved in the comparative measurement of fluorescence quantum yield.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Protocol for Relative Quantum Yield Measurement
This protocol is based on the comparative method, which is widely accepted and provides reliable results when executed with care.[6][7]
Materials:
-
Test compound (trans-4-Nitrostilbene)
-
Reference standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4)
-
High-purity solvent (e.g., cyclohexane for non-polar environment, acetonitrile for polar environment)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a corrected emission channel
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of both the test compound and the reference standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for each compound. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner-filter effects.[7][8]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all diluted solutions.
-
Use the pure solvent as a blank.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength (λex) for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the corrected emission spectra for all diluted solutions of both the test compound and the reference standard.
-
It is crucial to keep all instrument settings (e.g., slit widths, integration time) constant throughout the measurements for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
For both the test compound and the reference standard, plot the integrated fluorescence intensity versus the absorbance at λex.
-
The resulting plots should be linear. Determine the slope of the best-fit line for both the sample (Gradx) and the standard (Gradst).
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).[7]
-
-
Conclusion: A Niche Player, Not a Universal Standard
Our comprehensive validation demonstrates that while trans-4-Nitrostilbene exhibits interesting photophysical properties, particularly its solvatochromism, it does not meet the stringent criteria required for a general-purpose fluorescent standard. Its low and highly variable quantum yield, coupled with its sensitivity to the solvent environment, introduces significant potential for error and inconsistency in quantitative fluorescence measurements.
However, this does not render the molecule scientifically uninteresting. Its pronounced solvatochromic shifts could be harnessed for specific applications, such as a probe for local polarity in microenvironments. For the broader scientific community in need of reliable and robust fluorescent standards, established compounds like Quinine Sulfate, Fluorescein, and Rhodamine B, when used within their specified optimal conditions, remain the more prudent choice.
This guide underscores the critical importance of rigorous validation before adopting any new compound as a fluorescent standard. By adhering to standardized protocols and performing objective comparisons, we can ensure the accuracy and reproducibility of our fluorescence data, a cornerstone of scientific progress.
References
Assessing the Performance of 4-Nitrostilbene in Different Polymer Films: A Comparative Guide for Researchers
An In-Depth Technical Guide
In the pursuit of advanced materials for photonics and optoelectronics, the strategic integration of active chromophores into polymer matrices remains a cornerstone of innovation. Among these, 4-Nitrostilbene, a archetypal "push-pull" molecule, continues to attract significant interest due to its pronounced nonlinear optical (NLO) properties. This guide provides a comprehensive technical assessment of this compound's performance when incorporated into various polymer films. We will delve into the critical performance metrics, compare its efficacy against relevant alternatives, and provide robust experimental protocols to empower researchers in their material development endeavors.
The Rationale for Doping this compound into Polymer Films
This compound (4-NS) possesses a quintessential donor-π-acceptor (D-π-A) structure. The electron-donating character of the phenyl ring is asymmetrically countered by the strong electron-withdrawing nitro group (-NO₂), linked by a conjugated π-bridge (the ethenyl group). This electronic asymmetry gives rise to a large molecular hyperpolarizability, a prerequisite for second-order NLO phenomena like Second Harmonic Generation (SHG), where two photons of a certain frequency are combined to generate a single photon with twice the frequency (and half the wavelength)[1][2].
However, in a crystalline state, 4-NS molecules may arrange in a centrosymmetric fashion, which cancels out the macroscopic NLO effect. Dispersing the chromophore as a guest in a host polymer matrix offers a solution. The polymer provides processability, enabling the fabrication of high-optical-quality thin films, and allows for the artificial creation of a non-centrosymmetric arrangement by applying an external electric field during the film's formation (a process known as poling)[3]. The choice of polymer is not trivial; it significantly influences the chromophore's solubility, orientation, stability, and ultimately, its optical performance.
Core Performance Metrics of this compound in Polymer Films
The efficacy of a 4-NS-doped polymer film is a multifactorial equation. Key performance indicators (KPIs) must be systematically evaluated to determine its suitability for a given application.
Photophysical Properties
The interaction of 4-NS with light is fundamental to its function. The polymer host can subtly or significantly alter these properties.
-
Absorption and Emission: 4-NS typically exhibits a strong absorption band in the UV-visible region corresponding to an intramolecular charge-transfer (ICT) transition. The polarity of the surrounding polymer matrix can influence the energy of this transition, a phenomenon known as solvatochromism[4]. In polymer films, the absorption maximum dictates the operational transparency window for potential devices.
-
Fluorescence and Quantum Yield: The fluorescence behavior of stilbene derivatives is complex and highly sensitive to the local environment. It is often in competition with non-radiative decay pathways, including trans-cis photoisomerization[4][5]. The rigidity of the polymer matrix can restrict this isomerization, potentially leading to an enhancement in fluorescence quantum yield compared to when the molecule is in a low-viscosity solution. However, the formation of aggregates at high doping concentrations can lead to fluorescence quenching.
Nonlinear Optical (NLO) Activity
For most applications, the NLO response is the primary KPI.
-
Second Harmonic Generation (SHG) Efficiency: This is a direct measure of the material's ability to perform frequency doubling. It is quantified by the NLO coefficient (d₃₃). The efficiency is critically dependent on the degree of non-centrosymmetric alignment of the 4-NS chromophores within the polymer, the number density of the chromophores, and their intrinsic hyperpolarizability[6][7].
-
Orientational Stability: After poling, the induced alignment of the 4-NS molecules must be stable over time and under operational temperatures. The glass transition temperature (Tg) of the host polymer is a critical factor. Polymers with a high Tg provide a rigid environment that "locks in" the chromophore orientation, preventing relaxation back to a random, centrosymmetric state.
Photochemical Stability
The long-term operational lifetime of any device built from these materials is limited by the chromophore's stability against light-induced degradation.
-
Photodegradation: Stilbene derivatives can be susceptible to photodegradation, especially under high-intensity light or UV radiation[8][9]. This process can involve photo-oxidation or photodimerization, leading to a bleaching of the chromophore's absorption and a loss of NLO activity. The quantum efficiency of degradation is a key parameter and can be wavelength-dependent[8]. The polymer matrix can play a role in either protecting the chromophore or facilitating degradation pathways.
Comparative Performance Analysis
To contextualize the performance of 4-NS, it is essential to compare it with other relevant chromophores used in NLO polymer systems.
| Feature | This compound (4-NS) | 4-dimethylamino-4′-nitrostilbene (DANS) | 2-chloro-3,4-dimethoxy-4′-nitrostilbene | Diphenylbutadiene Derivatives |
| Structure | Simple D-π-A | Stronger Donor (N(CH₃)₂) | Modified Stilbene Core | Extended π-System |
| NLO Activity (SHG) | Moderate | High | Very High (32x Urea)[6][7] | Moderate to High[6][7] |
| Absorption Max (λmax) | ~350-380 nm | ~400-450 nm | Varies with substitution | Varies |
| Photostability | Moderate; susceptible to degradation[8][9] | Known to photodegrade, limiting device lifetime[8][9] | Can undergo photodimerization[7] | Generally more stable than stilbenes |
| Key Advantage | Archetypal molecule, well-understood | High hyperpolarizability | Exceptional SHG efficiency in non-centrosymmetric crystal form[6] | Improved photostability |
| Key Disadvantage | Moderate NLO activity, stability concerns | Significant photodegradation issues[8] | Polymorphism can be complex[7] | Lower NLO activity than top stilbenes |
This table provides a generalized comparison. Absolute values are highly dependent on the specific polymer host, concentration, and processing conditions.
Experimental Methodologies: A Self-Validating Workflow
The following protocols provide a framework for systematically assessing the performance of 4-NS in polymer films. The causality behind each step is explained to ensure robust and reproducible results.
Experimental Workflow Overview
The overall process involves preparing the doped polymer solution, fabricating thin films, inducing chromophore alignment via poling, and then characterizing the optical and physical properties.
Caption: Workflow for assessing this compound in polymer films.
Protocol 1: Preparation of 4-NS Doped Polymer Films
Causality: This protocol aims to create optically clear, homogeneous thin films with a known concentration of the 4-NS chromophore. The choice of solvent is critical to ensure both the polymer and chromophore are fully dissolved. Spin-coating provides a simple method for achieving uniform film thickness.
-
Solution Preparation:
-
Prepare a stock solution of the host polymer (e.g., 10% w/v Polymethyl Methacrylate - PMMA in chloroform).
-
Prepare a stock solution of this compound in the same solvent.
-
Mix the polymer and 4-NS solutions to achieve the desired final chromophore concentration (e.g., 1-5% by weight relative to the polymer).
-
Stir the final solution overnight in the dark to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could cause scattering in the final film.
-
-
Spin-Coating:
-
Clean substrates (e.g., glass or Indium Tin Oxide (ITO) coated glass) by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Place the substrate on the spin-coater chuck.
-
Dispense a controlled volume of the filtered polymer solution onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 1500-3000 rpm) for a set time (e.g., 60 seconds). The speed determines the final film thickness.
-
Transfer the coated substrate to a hotplate and bake at a temperature below the solvent's boiling point (e.g., 60°C) for several hours to remove residual solvent.
-
Protocol 2: Spectroscopic and NLO Characterization
Causality: This protocol quantifies the key optical performance metrics. UV-Vis confirms the incorporation of the chromophore and its electronic state. SHG measurement directly probes the NLO activity, which is the primary function for many applications.
-
UV-Visible Spectroscopy:
-
Place the prepared film in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a relevant range (e.g., 300-800 nm).
-
The peak absorbance wavelength (λmax) and the shape of the absorption band provide information about the chromophore's electronic environment.
-
-
Second Harmonic Generation (SHG) Measurement (Maker Fringes Technique):
-
This technique is used to determine the NLO coefficient (d₃₃) of the poled film.
-
A high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm) is used as the fundamental beam. This wavelength is chosen to be in a transparent region of the film to avoid absorption.
-
The film is mounted on a rotation stage, and the fundamental beam is focused onto it.
-
The intensity of the generated second harmonic light (at 532 nm) is measured with a photomultiplier tube as a function of the film's angle of incidence.
-
The resulting interference pattern (Maker fringes) is compared to that of a reference material with a known NLO coefficient (e.g., a quartz crystal) to calculate the d₃₃ value of the film[3].
-
Caption: Schematic of a Maker Fringes setup for SHG measurement.
Protocol 3: Photodegradation Assessment
Causality: This protocol simulates the effect of long-term light exposure to assess the material's durability. By monitoring the decay of the chromophore's characteristic absorption, we can quantify its photostability.
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum of the 4-NS doped film. The absorbance at λmax is A₀.
-
Controlled Illumination: Expose the film to a light source of constant intensity and known wavelength (e.g., a UV lamp or a laser). The wavelength should be chosen within the absorption band of the chromophore to induce degradation[8].
-
Periodic Monitoring: At regular time intervals (t), remove the film from the light source and record its UV-Vis absorption spectrum (Aₜ).
-
Data Analysis: Plot the normalized absorbance (Aₜ / A₀) as a function of exposure time. The rate of decay provides a quantitative measure of the film's photostability under those specific conditions. The lifetime can be defined as the time it takes for the absorbance to drop to 50% or 80% of its initial value.
Conclusion and Future Perspectives
This compound remains a valuable molecule for fundamental studies in nonlinear optics and materials science. Its performance in polymer films is a delicate interplay between its intrinsic molecular properties and the extrinsic environment provided by the polymer host. While it demonstrates respectable NLO activity, its primary limitations are moderate efficiency compared to more complex, engineered chromophores and significant concerns regarding photochemical stability[8][9].
Future research should focus on two key areas:
-
Polymer Host Engineering: Designing polymer matrices that not only have a high glass transition temperature for orientational stability but also possess chemical moieties that can quench photodegradation pathways, thereby enhancing the operational lifetime of the embedded chromophore.
-
Chromophore Modification: Using this compound as a scaffold, synthetic chemists can introduce modifications to enhance its hyperpolarizability and improve its photostability, as seen in derivatives like DANS and others[7].
By employing the systematic assessment workflow detailed in this guide, researchers can generate reliable, comparable data, accelerating the development of next-generation organic NLO materials for a wide range of photonic applications.
References
- 1. secjhuapl.edu [secjhuapl.edu]
- 2. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E [pubs.rsc.org]
- 7. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. "Wavelength dependence of 4-dimethylamino-4 '-nitrostilbene polymer thi" by Qiang Zhang, Michael Canva et al. [stars.library.ucf.edu]
A Senior Application Scientist's Guide to the Two-Photon Absorption Cross-Section of 4-Nitrostilbene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of nonlinear optics, the quest for molecules with large two-photon absorption (2PA) cross-sections is paramount for advancements in technologies ranging from high-resolution bio-imaging and photodynamic therapy to 3D microfabrication. Among the myriad of chromophores investigated, 4-nitrostilbene derivatives have emerged as a significant class of materials. Their characteristic donor-π-acceptor (D-π-A) structure provides a versatile framework for tuning nonlinear optical properties. This guide offers a comparative analysis of the 2PA cross-section of various this compound derivatives, grounded in experimental data and an exploration of the underlying structure-property relationships.
The Phenomenon of Two-Photon Absorption in Stilbene Scaffolds
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This allows for the excitation of a molecule to a higher energy state using light of approximately half the energy (and thus longer wavelength) required for one-photon absorption. This principle offers several advantages in practical applications, including deeper penetration into scattering media like biological tissues and enhanced spatial resolution.
The this compound framework is an exemplary D-π-A system. The nitro group (-NO2) acts as a potent electron acceptor, while a donor group at the opposite end of the molecule (the 4'-position) facilitates an intramolecular charge transfer (ICT) upon excitation. The stilbene backbone, with its conjugated π-electron system, serves as the bridge for this charge transfer. The efficiency of this ICT is a critical determinant of the molecule's 2PA cross-section.
Structure-Property Relationships: The Causality Behind 2PA Enhancement
The magnitude of the 2PA cross-section (σ₂) in this compound derivatives is not a fixed value but is intricately linked to its molecular architecture. Understanding these relationships is key to the rational design of new chromophores with enhanced 2PA activity.
-
Strength of Donor and Acceptor Groups: The greater the electron-donating strength of the substituent at the 4'-position, the more polarized the molecule becomes, leading to a more efficient intramolecular charge transfer. This enhanced ICT character generally results in a larger 2PA cross-section. The nitro group is a strong and common acceptor, so the variation in 2PA properties often hinges on the choice of the donor group.
-
π-Conjugated System: The length and planarity of the π-conjugated bridge influence the delocalization of electrons. A longer and more planar conjugation path typically leads to a red-shift in the absorption spectrum and an increase in the 2PA cross-section.
-
Molecular Symmetry and Dipole Moments: For dipolar molecules like this compound derivatives, a large change in the dipole moment between the ground and excited states is a key factor for a high 2PA cross-section. Asymmetric substitution with strong donor and acceptor groups maximizes this change.
Below is a diagram illustrating the fundamental D-π-A structure of this compound derivatives.
Caption: General molecular structure of this compound derivatives.
Comparative Analysis of 2PA Cross-Sections
Direct comparison of absolute 2PA cross-section values can be challenging due to variations in experimental conditions (e.g., laser pulse duration, wavelength, and solvent). However, by examining data from systematic studies, we can discern clear trends.
The most extensively studied derivative is 4-dimethylamino-4'-nitrostilbene (DANS). Its strong dimethylamino donor group leads to a significant 2PA cross-section. Notably, the 2PA properties of DANS are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[1][2]
| Derivative | Donor Group | Solvent | Peak 2PA Wavelength (nm) | Peak 2PA Cross-Section (σ₂) (GM) | Reference |
| 4-Dimethylamino-4'-nitrostilbene (DANS) | -N(CH₃)₂ | Isobutyl Acetate | ~840 | 160 | [1][2] |
| 1,3-Dioxolane | ~860 | 240 | [1][2] | ||
| Dichloromethane | ~880 | 129 | [2] | ||
| Chloroform | ~880 | 126 | [2] | ||
| Dimethyl Sulfoxide (DMSO) | ~892 | 107-220 | [1][2] | ||
| 4-Methoxy-4'-nitrostilbene (MONS) | -OCH₃ | (in MgSO₄ crystal) | 532 | β = 6.51 × 10⁻⁴ cm W⁻¹ | [2] |
Note: 1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. The value for MONS is the nonlinear absorption coefficient (β), which is proportional to σ₂. A direct conversion is not provided in the source.
From the data, it is evident that the 2PA peak of DANS shifts to longer wavelengths (a red-shift) in more polar solvents.[1][2] This is indicative of a large permanent dipole moment and strong solute-solvent interactions.[1][2] While the peak 2PA cross-section varies, it does not show a simple linear correlation with solvent polarity, suggesting complex interactions at the molecular level.[1][2]
For 4-methoxy-4'-nitrostilbene (MONS), while a direct σ₂ value in GM is not available from the cited study, the significant nonlinear absorption coefficient (β) measured in a doped crystal at 532 nm points to its potential as a two-photon absorbing material.[2] The methoxy group is a weaker electron donor than the dimethylamino group, which would theoretically lead to a lower 2PA cross-section compared to DANS under identical conditions.
Experimental Protocol: The Z-Scan Technique
The Z-scan technique is a widely adopted and reliable method for measuring the nonlinear absorption coefficient and, by extension, the 2PA cross-section.[3] It is valued for its simplicity and the wealth of information it provides on the nonlinear optical properties of a material.
Principle: The Z-scan method involves translating a sample along the propagation path (the z-axis) of a focused laser beam. The intensity of the laser beam is highest at the focal point. If the material exhibits two-photon absorption, the transmittance of the light will be at a minimum when the sample is at the focal point. By measuring the transmittance as a function of the sample's position, a characteristic valley-shaped curve is obtained for an "open-aperture" Z-scan. The depth of this valley is directly related to the nonlinear absorption coefficient (β).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the this compound derivative in a suitable spectroscopic-grade solvent at a known concentration. The solution is then placed in a cuvette with a known path length (typically 1-2 mm).
-
Optical Setup:
-
A pulsed laser source with a well-defined Gaussian beam profile is used (e.g., a femtosecond Ti:Sapphire laser).
-
The laser beam is focused using a lens.
-
The sample is mounted on a translation stage that allows for precise movement along the z-axis.
-
A photodetector is placed in the far-field to measure the transmitted energy of the laser pulses. For an "open-aperture" measurement, the entire beam is collected.
-
-
Data Acquisition:
-
The sample is initially positioned far from the focal point, and the linear transmittance is measured.
-
The sample is then moved in small increments through the focal point, and the transmittance is recorded at each position.
-
The recorded transmittance is normalized to the linear transmittance to obtain the normalized transmittance curve.
-
-
Data Analysis: The 2PA cross-section (σ₂) can be calculated from the nonlinear absorption coefficient (β) using the following relation: σ₂ = (hνβ) / Nₐc where h is Planck's constant, ν is the frequency of the incident light, Nₐ is Avogadro's number, and c is the concentration of the solution.
The workflow for a typical Z-scan experiment is depicted below.
Caption: Workflow of the open-aperture Z-scan technique.
Conclusion and Future Outlook
This compound derivatives stand out as a promising class of materials for two-photon absorption applications. The D-π-A structure allows for significant tunability of their nonlinear optical properties. As demonstrated with DANS, strong donor groups and the surrounding solvent environment play a crucial role in determining the 2PA cross-section. While comprehensive comparative data across a wide range of derivatives is still emerging, the established structure-property relationships provide a robust framework for designing next-generation chromophores. Future research should focus on systematic studies that vary the donor, acceptor, and π-bridge components to build a more complete quantitative picture, paving the way for the development of materials with even larger 2PA cross-sections for advanced photonic and biomedical applications.
References
A Senior Application Scientist's Guide: Benchmarking 4-Nitrostilbene Against Commercial Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a foundational decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. While the market is dominated by well-characterized commercial dyes, novel fluorophores continue to emerge with unique properties. This guide provides an in-depth technical comparison of 4-Nitrostilbene, a classic "push-pull" chromophore, against established commercial fluorescent dyes like Fluorescein and Rhodamine B.
Our objective is not merely to present data but to provide a logical framework for empirical evaluation. We will delve into the core photophysical principles, offer detailed, self-validating experimental protocols for head-to-head benchmarking, and explain the causality behind our methodological choices. This guide is designed to empower you to make informed decisions, ensuring the selection of the optimal fluorescent tool for your specific research application, from high-resolution cellular imaging to quantitative biochemical assays.
Part 1: Understanding the Contenders: Photophysical Profiles
The utility of any fluorescent dye is defined by its photophysical properties. These parameters determine its brightness, color, and stability. Let's dissect the theoretical profiles of our subject, this compound, and our chosen commercial benchmarks.
This compound (specifically, 4-Dimethylamino-4'-nitrostilbene or DANS) is a canonical example of a push-pull fluorophore. Its structure features an electron-donating group (dimethylamino) and an electron-withdrawing group (nitro) at opposite ends of a conjugated system. This architecture creates a significant dipole moment that changes upon photoexcitation, making its fluorescence highly sensitive to the polarity of its environment—a property known as solvatochromism.[1][2] While this sensitivity can be exploited for environmental sensing, it can also be a significant liability in aqueous biological systems where high quantum yields are paramount.[1]
Commercial Dyes (Fluorescein and Rhodamine B) have been refined over decades for broad applicability in biological research.[3][] They are engineered for high performance in aqueous buffers, exhibiting bright, stable fluorescence. Dyes like Fluorescein isothiocyanate (FITC) and Rhodamine B are workhorses in techniques like immunofluorescence, flow cytometry, and fluorescence microscopy due to their reliability and high quantum yields in physiological conditions.[3][]
The key performance indicators are summarized below.
| Property | 4-Dimethylamino-4'-nitrostilbene (DANS) | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) |
| Max Absorption (λ_abs_max) | ~432 nm (in Benzene) | ~490 nm | ~554 nm |
| Max Emission (λ_em_max) | ~598 nm (in Benzene) | ~514 nm | ~580 nm |
| Molar Extinction Coefficient (ε) | ~27,000 M⁻¹cm⁻¹ | ~76,900 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f) | Highly variable: ~0.7 in Benzene, drops to <0.01 in polar solvents like Dimethylformamide[5] | ~0.92 | ~0.70 |
| Fluorescence Lifetime (τ) | >1 ns in Benzene, drops to ~150 ps in polar solvents[6] | ~4.1 ns | ~1.7 ns |
| Key Feature | Strong Solvatochromism | High quantum yield in aqueous base | High photostability and brightness |
Note: Photophysical properties are highly dependent on the molecular environment. The values presented are representative and sourced from various literature.
Part 2: The Proving Ground: Experimental Benchmarking Protocols
Theoretical data provides a starting point, but empirical testing within your experimental context is non-negotiable. The following protocols are designed to be robust and self-validating systems for a direct, quantitative comparison of this compound against any commercial dye.
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
Causality: The fluorescence quantum yield (Φ_f) is the most direct measure of a fluorophore's efficiency in converting absorbed light into emitted fluorescence.[7] A low quantum yield means that absorbed photon energy is lost to non-radiative pathways (e.g., heat), resulting in a dim signal. The relative method, which compares the sample to a well-characterized standard, is a widely accessible and reliable technique that mitigates the need for complex absolute measurements using an integrating sphere.[8][9] We choose a standard with a known, high quantum yield and a spectral profile that overlaps with our instrument's capabilities.
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Detailed Methodology:
-
Selection of a Standard: Choose a reference standard with a well-documented quantum yield, such as Quinine Sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or Rhodamine 6G in ethanol (Φ_f = 0.95).
-
Sample Preparation:
-
Prepare a stock solution of the test dye (this compound) and the standard dye in the desired solvent.
-
Create a series of dilutions for both the test and standard dyes. The critical constraint here is to keep the absorbance at the excitation wavelength below 0.1.[5] This minimizes inner filter effects where emitted light is re-absorbed by other dye molecules, which would artificially lower the measured intensity.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (λ_ex). Ensure λ_ex is identical for both the sample and standard measurements.
-
-
Fluorescence Measurement:
-
Data Analysis and Calculation:
-
Correct the recorded emission spectra for the instrument's wavelength-dependent sensitivity.
-
Integrate the area under the corrected emission spectrum for each sample to get the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the test dye and the standard.
-
The relationship should be linear. Determine the gradient (Grad) of the slope for both plots.
-
Calculate the quantum yield of the test sample (Φ_x) using the following equation[8]: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts x and st denote the test sample and standard, respectively.
-
-
Protocol 2: Photostability Assessment
Causality: Photostability, or the resistance to photobleaching, is critical for applications requiring prolonged or intense light exposure, such as time-lapse live-cell imaging or super-resolution microscopy.[12] Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss.[12] This protocol quantifies the rate of fluorescence decay under controlled illumination, providing a direct measure of a dye's robustness. The methodology is adapted from principles outlined in the ICH Q1B guidelines for photostability testing.[13][14][15]
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing and comparing fluorophore photostability.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of this compound and the commercial dyes at identical concentrations in the relevant medium (e.g., PBS for in vitro assays, live-cell imaging medium for microscopy).
-
Microscope Setup:
-
Place the sample on a fluorescence microscope stage.
-
Use an objective and filter set appropriate for the dye being tested.
-
Set the illumination source (e.g., LED, mercury lamp) to a fixed, reproducible power level. This is the most critical parameter for consistency.
-
-
Data Acquisition:
-
Acquire an initial image and measure the mean fluorescence intensity in a region of interest (ROI). This is your intensity at time zero (I₀).
-
Begin continuous illumination of the sample.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity from the same ROI in each image of the time series.
-
Normalize the intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized intensity (I/I₀) as a function of exposure time for each dye.
-
The resulting curves directly visualize the rate of photobleaching. A dye with a slower decay curve is more photostable. The time at which the intensity drops to 50% of its initial value can be reported as the photobleaching half-life.
-
Protocol 3: Application in Fixed-Cell Imaging
Causality: While spectroscopic data is quantitative, a qualitative assessment in a real biological sample is invaluable. It provides a practical measure of performance, integrating factors like brightness, signal-to-noise ratio (contrast against cellular autofluorescence), and susceptibility to the complex chemical environment of a cell. This protocol provides a framework for staining a common cellular structure (the actin cytoskeleton) to visually compare dye performance.
Experimental Workflow for Fixed Cell Immunofluorescence
Caption: Workflow for comparative fixed-cell fluorescence imaging.
Detailed Methodology:
-
Cell Culture and Fixation:
-
Culture adherent cells (e.g., HeLa or U2OS) on glass coverslips.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential to allow the dye conjugate to access intracellular structures.
-
-
Staining:
-
Block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a staining solution containing a phalloidin conjugate of your test dye (e.g., FITC-Phalloidin, Rhodamine-Phalloidin). Note: A custom synthesis would be required for this compound-Phalloidin.
-
Wash the coverslips three times with PBS to remove unbound dye, which is crucial for reducing background fluorescence.[16]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with filter sets optimized for each dye.
-
Crucially, acquire images of each dye-stained sample using identical settings (exposure time, illumination intensity, detector gain).
-
-
Qualitative Analysis:
-
Brightness: Visually compare the intensity of the stained structures.
-
Signal-to-Noise Ratio (SNR): Assess the clarity of the stained structures against the background fluorescence of the cytoplasm.
-
Photostability: Perform the photostability protocol (Protocol 2) directly on a stained cellular structure to see how the dye behaves in situ.
-
Part 3: Synthesis and Interpretation
The data from these protocols will provide a comprehensive performance profile.
-
For this compound , you will likely observe a high quantum yield in non-polar solvents but a significant drop in the aqueous buffers used for microscopy.[1][5] Its fluorescence emission color may also shift depending on the local environment.[17][18] In the cellular imaging experiment, it may appear dimmer than the commercial dyes due to quenching in the aqueous cytoplasm.
-
For commercial dyes like Fluorescein and Rhodamine B , you should observe consistently high quantum yields in aqueous buffers, resulting in bright cellular images with good contrast. Their photostability will vary, with Rhodamines generally being more robust than Fluoresceins.
This guide demonstrates that while This compound is an intriguing fluorophore, its utility in mainstream biological imaging is limited by its environmental sensitivity, particularly the quenching of its fluorescence in polar, aqueous environments. Its strength lies not as a general-purpose label but as a specialized environmental probe . Its solvatochromic properties could be expertly applied to report on changes in local polarity, such as during protein folding, membrane binding events, or for the identification of microplastics.[17][18]
In contrast, commercial dyes like Fluorescein and Rhodamine B are superior choices for routine applications where bright, stable, and reliable fluorescence in a physiological context is the primary requirement.[3][] They are the products of decades of optimization for precisely these conditions.
As a Senior Application Scientist, my final recommendation is to align your choice of fluorophore with your experimental question. If your goal is to brightly and specifically label a cellular structure for morphological analysis, a well-vetted commercial dye is the prudent choice. If, however, you are investigating the biophysical properties of a specific microenvironment, the unique solvatochromic nature of this compound offers possibilities that standard dyes cannot. The power lies in understanding the fundamental properties of your tools and deploying them with scientific precision.
References
- 1. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 5. 4-Dimethylamino-4'-nitrostilbene [omlc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. jasco-global.com [jasco-global.com]
- 10. ossila.com [ossila.com]
- 11. agilent.com [agilent.com]
- 12. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Photostability Testing - Sampled [sampled.com]
- 15. biobostonconsulting.com [biobostonconsulting.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducible 4-Nitrostilbene Synthesis
For researchers and professionals in drug development and materials science, the reliable synthesis of key organic intermediates is paramount. 4-Nitrostilbene, a versatile precursor for various functional materials and pharmacologically active compounds, serves as an excellent case study for evaluating the reproducibility of common synthetic methodologies. This guide provides an in-depth comparison of four widely used methods for the synthesis of this compound: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Perkin condensation. Each method is assessed for its reliability, yield, and practical considerations, supported by detailed experimental protocols and mechanistic insights to empower researchers to make informed decisions for their specific applications.
Introduction to this compound and the Importance of Synthetic Reproducibility
This compound, specifically the (E)-isomer, is a stilbenoid characterized by a nitro group substituent on one of the phenyl rings.[1] This electron-withdrawing group significantly influences the electronic properties of the molecule, making it a valuable building block in the synthesis of nonlinear optical materials, fluorescent dyes, and potential therapeutic agents. The reproducibility of its synthesis is critical, as inconsistencies in yield, purity, and isomeric ratio can have cascading effects on downstream applications and the reliability of scientific findings. This guide will dissect the nuances of four common synthetic routes to this compound, providing a clear comparison to aid in method selection and optimization.
Method 1: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[2] The reaction's reproducibility is generally high, though the stereoselectivity can be influenced by the nature of the ylide and the reaction conditions.
Mechanistic Insight
The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stability of the ylide is a key determinant of the E/Z selectivity of the resulting alkene.[3] For the synthesis of (E)-4-Nitrostilbene, a non-stabilized ylide is typically employed, which tends to favor the formation of the Z-isomer under standard conditions, often necessitating a subsequent isomerization step.
Experimental Protocol: Wittig Synthesis of this compound
This protocol is adapted from a general procedure for Wittig reactions.
Materials:
-
4-Nitrobenzyl bromide
-
Triphenylphosphine
-
Benzaldehyde
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
-
Iodine
-
95% Ethanol
Procedure:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve 4-nitrobenzyl bromide and an equimolar amount of triphenylphosphine in anhydrous toluene. Reflux the mixture for 2-4 hours. The phosphonium salt will precipitate out of the solution. Collect the salt by filtration and dry it under vacuum.
-
Ylide Generation: Suspend the 4-nitrobenzyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath. Add one equivalent of a strong base, such as sodium hydride, portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the deep red-colored ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add one equivalent of benzaldehyde dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Extract the product into dichloromethane. Wash the organic layer with saturated aqueous sodium bisulfite and then with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate.
-
Isomerization: Decant the dried dichloromethane solution into a new flask. Add a catalytic amount of iodine (approx. 0.03 equivalents). Irradiate the solution with a 150-W light bulb while stirring for 1 hour to promote isomerization to the more stable (E)-stilbene.
-
Purification: Remove the dichloromethane by rotary evaporation. Recrystallize the crude product from hot 95% ethanol to yield (E)-4-Nitrostilbene as a yellow solid.
Visualizing the Wittig Reaction Workflow
Caption: Workflow for the synthesis of (E)-4-Nitrostilbene via the Wittig reaction.
Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[4] This method is renowned for its high (E)-selectivity and the ease of removal of the water-soluble phosphate byproduct, which often simplifies purification and enhances reproducibility.[5]
Mechanistic Insight
The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then adds to the carbonyl of an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which then eliminates a dialkyl phosphate to give the alkene. The use of stabilized phosphonate carbanions generally leads to the thermodynamic (E)-alkene as the major product.[4][6]
Experimental Protocol: HWE Synthesis of (E)-4-Nitrostilbene
This protocol is based on general HWE procedures.
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Benzaldehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phosphonate Carbanion Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
HWE Reaction: Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure (E)-4-Nitrostilbene.
Visualizing the HWE Reaction Workflow
Caption: Workflow for the synthesis of (E)-4-Nitrostilbene via the HWE reaction.
Method 3: The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[7] For the synthesis of this compound, this typically involves the coupling of 1-bromo-4-nitrobenzene with styrene. The reproducibility of the Heck reaction is highly dependent on the catalyst, ligands, base, and solvent system used.
Mechanistic Insight
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species. Reductive elimination of HX with the help of a base regenerates the Pd(0) catalyst. The reaction typically yields the more stable (E)-isomer.
Experimental Protocol: Heck Synthesis of (E)-4-Nitrostilbene
This protocol is based on an optimized procedure for the Heck reaction between 1-bromo-4-nitrobenzene and styrene.[8]
Materials:
-
1-Bromo-4-nitrobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂) or other Pd catalyst
-
Sodium carbonate (Na₂CO₃) or other base
-
Dimethylacetamide (DMA) or other suitable solvent
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-bromo-4-nitrobenzene (1.0 equivalent), styrene (1.2-1.5 equivalents), sodium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 0.5 mol% Pd-L1 complex).[8]
-
Heck Coupling: Add the solvent (e.g., DMA) and stir the mixture at the optimized temperature (e.g., 50 °C) for the required time (e.g., 60 minutes).[8] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain pure (E)-4-Nitrostilbene.
Visualizing the Heck Reaction Workflow
Caption: Workflow for the synthesis of (E)-4-Nitrostilbene via the Heck reaction.
Method 4: The Perkin Condensation
The Perkin condensation is a classic organic reaction that produces α,β-unsaturated aromatic acids via the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[9][10] While not as common as the other methods for stilbene synthesis, it can be a viable route.
Mechanistic Insight
The reaction is initiated by the formation of a carbanion from the acid anhydride by the basic salt. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. A subsequent dehydration step yields the α,β-unsaturated product.[11] The reaction typically requires high temperatures, but microwave irradiation has been shown to significantly reduce reaction times.[12]
Experimental Protocol: Perkin Condensation for (E)-4-Nitrostilbene
This protocol is adapted from a microwave-assisted Perkin reaction.
Materials:
-
4-Nitrophenylacetic acid
-
Benzaldehyde
-
Acetic anhydride
-
Sodium acetate (freshly fused and powdered)
-
Saturated aqueous sodium carbonate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, mix benzaldehyde (1.0 equivalent), 4-nitrophenylacetic acid, acetic anhydride (1.5 equivalents), and freshly fused sodium acetate (0.6 equivalents).
-
Microwave Irradiation: Irradiate the mixture with microwaves at a suitable power level (e.g., 320 W) for a short duration (e.g., 5 minutes).[12]
-
Work-up: While still hot, pour the reaction mixture into water. Add a saturated aqueous solution of sodium carbonate until the mixture is alkaline. Steam distill to remove any unreacted benzaldehyde.
-
Isolation: Cool the residual solution and filter to remove any resinous byproducts. Acidify the filtrate with concentrated HCl with vigorous stirring.
-
Purification: Collect the precipitated crude product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure (E)-4-Nitrostilbene.
Visualizing the Perkin Condensation Workflow
Caption: Workflow for the synthesis of (E)-4-Nitrostilbene via Perkin condensation.
Comparative Analysis and Reproducibility Assessment
The choice of synthetic method for this compound depends on several factors, including the desired scale, available reagents, and required purity. The following table summarizes the key performance indicators for each method based on the available literature.
| Method | Key Reagents | Typical Yield | Stereoselectivity | Key Advantages | Potential Reproducibility Issues |
| Wittig Reaction | 4-Nitrobenzyltriphenylphosphonium bromide, Benzaldehyde, Strong Base | Moderate to Good | (Z)-selective (often requires isomerization) | Well-established, reliable C=C formation. | Ylide preparation can be sensitive to moisture and air; triphenylphosphine oxide removal can be challenging. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (4-nitrobenzyl)phosphonate, Benzaldehyde, Base | Good to Excellent | Highly (E)-selective | High (E)-selectivity, water-soluble byproduct simplifies purification. | Phosphonate synthesis is an extra step; base strength needs to be optimized. |
| Heck Reaction | 1-Bromo-4-nitrobenzene, Styrene, Pd Catalyst, Base | Good to Excellent | Highly (E)-selective | Atom-economical, high (E)-selectivity, tolerant of various functional groups. | Catalyst activity can be variable; ligand and solvent choice are critical; potential for catalyst poisoning. |
| Perkin Condensation | 4-Nitrophenylacetic acid, Benzaldehyde, Acetic Anhydride, Base | Moderate to Good | (E)-selective | Uses readily available starting materials. | Often requires harsh conditions (high temperatures); yields can be variable; potential for side reactions. |
Conclusion and Recommendations
For the reproducible synthesis of (E)-4-Nitrostilbene, the Horner-Wadsworth-Emmons reaction and the Heck reaction emerge as the most promising methods. The HWE reaction offers excellent (E)-selectivity and a more straightforward purification process due to its water-soluble byproduct, which are significant advantages for ensuring reproducibility. The Heck reaction, while requiring careful optimization of the catalytic system, provides a highly efficient and atom-economical route to the desired product with high (E)-selectivity.
The Wittig reaction remains a viable option, but the potential for a mixture of isomers and the challenge of removing triphenylphosphine oxide can impact the overall reproducibility and purity of the final product. The Perkin condensation, although a classic method, generally requires more forcing conditions, which can lead to lower reproducibility and the formation of byproducts.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research, including scale, cost, and the desired level of purity. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can confidently select and implement a reproducible synthesis of this compound for their scientific endeavors.
References
- 1. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Perkin reaction - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Nitrostilbene for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 4-Nitrostilbene, a stilbenoid derivative with a nitro functional group, is a compound that requires meticulous handling, not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Foundational Principles: Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as harmful if swallowed and is a known skin, eye, and respiratory irritant.[1][2][3] Furthermore, its role as a mutagen underscores the need for stringent containment and disposal to prevent environmental release and potential long-term ecological and health impacts.[1]
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. A comprehensive PPE ensemble is mandatory and includes:
-
Storage: Unused this compound and its waste should be stored in a cool, dry, and well-ventilated location, away from incompatible materials, particularly strong oxidizing agents.[1][2] The storage container must be tightly sealed and clearly labeled.
Waste Characterization: The First Step in Compliant Disposal
Proper disposal begins with accurate waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5]
This compound is not a specifically listed hazardous waste on the F, K, P, or U lists.[2][6][7] Therefore, its classification as a hazardous waste must be determined based on its characteristics.
-
Toxicity: Given that this compound is harmful if swallowed, it is highly likely to be classified as a toxic hazardous waste.[1] The formal determination is made through the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for the compound to leach into groundwater. If the leachate concentration of this compound or its degradation products exceeds regulatory limits, it must be managed as a toxic waste. The specific waste code would fall in the D004-D043 range, depending on the leachable constituents.[5][8]
| Hazardous Characteristic | EPA Waste Code Series | Applicability to this compound | Justification |
| Ignitability | D001 | Unlikely | Flash point is 173.1°C, well above the 60°C threshold.[1] |
| Corrosivity | D002 | No | Not an acidic or basic compound.[4] |
| Reactivity | D003 | No | Not known to be explosive or unstable under normal conditions.[7] |
| Toxicity | D004-D043 | Likely | Harmful if swallowed; a formal TCLP test is required for definitive classification.[1][5] |
It is the legal responsibility of the waste generator (the laboratory) to make this determination. When in doubt, it is best practice to manage the waste as hazardous.
Step-by-Step Disposal Protocol for this compound Waste
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration with flue gas scrubbing.[1] On-site treatment or neutralization is not recommended for nitrated organic compounds without specialized equipment and expertise due to the potential for uncontrolled reactions.
Workflow for this compound Waste Management
Caption: Workflow for the compliant disposal of this compound waste.
Detailed Procedural Steps:
-
Waste Segregation: Designate a specific waste container for all materials contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
Rinsate from cleaning contaminated glassware. All rinsate must be collected as hazardous waste.
-
-
Container Selection: Use a container made of a material compatible with this compound, such as amber glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A complete list of all other constituents in the container (e.g., solvents, water).
-
The hazard characteristics (e.g., "Toxic").
-
The accumulation start date.
-
-
Accumulation and Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and situated away from drains and incompatible chemicals.
-
Arranging for Disposal: Once the container is full, or if the accumulation time limit set by your institution's EHS department is reached, arrange for a pickup from your EHS office or a contracted licensed hazardous waste disposal company.
-
Contaminated Packaging: Empty containers that held pure this compound must also be managed properly. They should be triple-rinsed with a suitable solvent, with all the rinsate collected as hazardous waste. The rinsed container can then be recycled or disposed of as non-hazardous waste after defacing the original label.[1]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Control Ignition Sources: Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
Use spark-proof tools for cleanup.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous, scientifically-grounded procedures, laboratory professionals can ensure that their vital research does not come at the cost of personal safety or environmental integrity. The proper management of chemical waste like this compound is a non-negotiable aspect of responsible science.
References
Navigating the Risks: A Comprehensive Guide to Handling 4-Nitrostilbene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel compounds are paramount to innovation. Among these, 4-Nitrostilbene, a derivative of stilbene, holds significant interest. However, its utility is matched by its potential hazards, necessitating a robust and informed approach to laboratory safety. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the protection of personnel while maintaining the integrity of research.
Understanding the Hazard: More Than Just a Label
This compound is classified as harmful if swallowed and is recognized as a mutagen.[1][2] The presence of the nitro group, common in many energetic and toxic compounds, significantly influences its reactivity and biological activity.[3][4][5] As a mutagen, it has the potential to cause genetic damage, a risk that underscores the need for stringent containment and handling protocols. The primary routes of occupational exposure include inhalation of airborne powder, skin contact, and accidental ingestion.[6] Therefore, our safety protocols are designed to interrupt these pathways of exposure at every step.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls such as fume hoods are the first and most critical barrier, PPE is the essential final layer of protection for the operator. The selection of PPE is not arbitrary; it is a decision based on the chemical's properties and the nature of the work being performed.
Core PPE Requirements for Handling this compound
| PPE Component | Specification | Rationale and Field Insights |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | The use of double gloves provides an added layer of security against tears and permeation.[7] Nitrile is recommended for its resistance to a broad range of chemicals, but it's crucial to note that no glove material offers indefinite protection.[8][9] Always inspect gloves for any signs of degradation or puncture before and during use. Change the outer glove immediately upon known or suspected contact with this compound. |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A face shield should be worn over the goggles when there is a risk of splashing. | Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes.[10] A face shield offers a broader barrier of protection for the entire face from splashes when preparing solutions.[10] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | A dedicated lab coat for this work is essential to prevent the contamination of personal clothing. The gown should be made of a material like polyethylene-coated polypropylene, which has been tested for resistance to chemical permeation.[10] Cloth lab coats are not suitable as they can absorb chemicals, bringing them into prolonged contact with the skin.[10] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure. | The primary inhalation risk from this compound is from airborne powder. An N95 respirator may be sufficient for low-energy activities, but for tasks that could generate more dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[11] |
Operational Blueprint: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.[7] The container should be wiped down before being moved to its designated storage location. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] The storage cabinet should be clearly labeled as containing toxic and mutagenic compounds.
Handling and Weighing the Solid Compound
The handling of solid this compound presents the highest risk of generating airborne particles. All manipulations of the solid should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[13][14]
Step-by-Step Weighing Protocol:
-
Preparation: Don all required PPE before entering the designated handling area. Cover the work surface within the fume hood with a disposable absorbent pad.[13]
-
Tare the Vessel: Place a labeled, sealable container on the analytical balance (located within the ventilated enclosure or fume hood) and tare it.
-
Aliquot the Compound: Carefully transfer the desired amount of this compound to the tared container using a dedicated spatula. Avoid any sudden movements that could aerosolize the powder.
-
Seal and Clean: Securely close the container. Decontaminate the spatula and any other tools used by wiping them with a suitable solvent (e.g., ethanol) and then washing them thoroughly. Dispose of the contaminated wipes in the designated cytotoxic waste container.
-
Final Weighing: Re-weigh the sealed container to determine the exact amount of compound transferred.
-
Work Area Decontamination: After completing the task, wipe down the entire work surface within the fume hood with a deactivating solution followed by a cleaning agent.
Solution Preparation and Use
When preparing solutions, add the solvent to the sealed container containing the pre-weighed this compound. This should also be done in a chemical fume hood. Once in solution, the risk of inhalation is significantly reduced, but the risk of skin contact remains. Always handle solutions with the same level of PPE as the solid.
Spill Management and Decontamination
Accidents can happen, and a well-defined spill response plan is crucial. A spill kit specifically for cytotoxic compounds should be readily available in the laboratory.[15]
Spill Response Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne contamination.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover the powder with absorbent material to prevent it from becoming airborne. For liquid spills, surround the area with absorbent pads.
-
Decontaminate: Treat the spill area with a deactivating solution. A common approach for many cytotoxic compounds is to use a solution of sodium hypochlorite (bleach), followed by neutralization with sodium thiosulfate.[16] However, the efficacy of this for this compound should be confirmed. If a validated deactivating agent is not known, a thorough cleaning with a suitable solvent followed by a detergent solution is recommended.
-
Clean Up: Collect all contaminated materials (absorbent pads, wipes, etc.) using tongs or other tools and place them in a designated cytotoxic waste container.
-
Final Decontamination: Wipe the spill area again with the deactivating/cleaning agents.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it in the cytotoxic waste.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal: A Cradle-to-Grave Responsibility
The disposal of this compound and all contaminated materials must be handled with the utmost care to protect both personnel and the environment.
Waste Segregation and Disposal Protocol:
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[17] These are often color-coded (e.g., yellow with a purple lid) to distinguish them from other waste streams.[17][18]
-
Segregation at the Source:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated wipes, and other solid materials that have come into contact with this compound should be placed in the designated solid cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled, and leak-proof liquid waste container.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[18]
-
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company.[19] The primary method of disposal for this type of waste is high-temperature incineration.[18] Never dispose of this compound or its waste down the drain or in the regular trash.
Visualizing the Workflow: A Commitment to Safety
To further clarify the procedural steps and decision-making processes, the following diagrams illustrate the key workflows for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mutagenicity of aliphatic and aromatic nitro compounds. Industrial materials and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. clinician.com [clinician.com]
- 11. teamstersafety.org [teamstersafety.org]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. web.uri.edu [web.uri.edu]
- 15. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ashp.org [publications.ashp.org]
- 17. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 18. sharpsmart.co.uk [sharpsmart.co.uk]
- 19. danielshealth.ca [danielshealth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
